molecular formula C7H11NO3 B1471837 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 33712-86-6

2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1471837
CAS No.: 33712-86-6
M. Wt: 157.17 g/mol
InChI Key: FMJFVLZWISHVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (CAS 33712-86-6) is a high-value chemical building block belonging to the 2-pyrrolidinone class of heterocycles. Its molecular formula is C7H11NO3 and it has a molecular weight of 157.17 g/mol . This compound features a carboxylic acid moiety and a lactam ring, making it a versatile precursor for the synthesis of diverse biologically active molecules . Researchers value this core structure for developing novel pharmacological agents. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant potential in medicinal chemistry research, particularly as scaffolds for new antimicrobial and anticancer compounds . Studies on analogous structures show promising activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus and Clostridioides difficile , as well as drug-resistant fungal pathogens such as Candida auris . Furthermore, the 5-oxopyrrolidine scaffold is being explored in oncology research, with some hydrazone derivatives showing potent cytotoxic effects and the ability to inhibit cell migration in aggressive cancer cell lines, including melanoma and prostate carcinoma models . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(2)4(6(10)11)3-5(9)8-7/h4H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJFVLZWISHVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33712-86-6
Record name 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Its rigid, five-membered lactam ring, combined with a versatile carboxylic acid handle, provides an excellent platform for developing novel therapeutic agents. This guide focuses on a specific, underexplored derivative: This compound .

While direct experimental literature on this particular compound is sparse, its chemical identity is established in chemical databases.[3] This guide serves as a comprehensive technical resource for researchers and drug development professionals by synergizing the known computational data for the target molecule with established, field-proven experimental knowledge from its parent scaffold and closely related analogues. By explaining the causality behind synthetic choices and predictive characterization, we provide a robust, scientifically-grounded framework for researchers interested in exploring this promising chemical entity.

Core Molecular Profile

The foundational step in evaluating any chemical compound is to define its structure and fundamental physicochemical properties. The introduction of a gem-dimethyl group at the C-2 position is anticipated to significantly influence the molecule's conformation and steric environment compared to its unsubstituted parent.

Caption: 2D Structure of this compound.

The molecular properties, as computed by established cheminformatics tools, provide a baseline for its behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₇H₁₁NO₃[3][4]
Molecular Weight 157.17 g/mol [4]
Monoisotopic Mass 157.0739 Da[4]
Predicted XlogP -0.6[4]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bond Count 1[3]

The Role of the Carboxylic Acid in a Pyrrolidinone Scaffold

The carboxylic acid moiety is a cornerstone of medicinal chemistry, with over 450 marketed drugs containing this functional group as of 2010.[5] Its prevalence is due to its ability to form strong, charge-charge interactions and hydrogen bonds with biological targets, often mimicking natural substrates like amino acids or fatty acids.[5] At physiological pH, the carboxyl group is typically deprotonated to a carboxylate anion, which enhances aqueous solubility.

However, this ionization can also be a liability. The negative charge can impede passive diffusion across biological membranes, leading to poor absorption and bioavailability.[5] Furthermore, carboxylic acids can be substrates for metabolic pathways that lead to the formation of reactive acyl glucuronides or acyl-CoA thioesters, which have been implicated in idiosyncratic drug toxicity.[5] The strategic use of bioisosteres—replacing the carboxylic acid with a surrogate like a tetrazole—is a common tactic in lead optimization to mitigate these risks while preserving target engagement.[6] The 2,2-dimethyl derivative represents an alternative strategy: modifying the scaffold itself to improve metabolic stability or fine-tune physicochemical properties without replacing the crucial carboxylic acid group.

Synthesis and Chemical Reactivity

While a specific synthesis for this compound is not published, a robust and logical synthetic route can be proposed based on well-established methods for analogous structures. The reaction of primary amines with itaconic acid or its derivatives is a standard method for forming the N-substituted 5-oxopyrrolidine-3-carboxylic acid core.[2][7]

Proposed Synthetic Workflow

The most direct approach would involve the Michael addition of an amine to a suitably substituted precursor, followed by intramolecular cyclization. A plausible precursor is 2,2-dimethylitaconic acid (3-carboxy-2,2-dimethyl-3-butenoic acid).

G start Starting Materials: - 2,2-Dimethylitaconic Acid - Ammonia (or masked equivalent) step1 Step 1: Michael Addition Ammonia adds to the α,β-unsaturated system. start->step1 Solvent: Water or Alcohol Heat (Reflux) step2 Step 2: Intramolecular Cyclization (Lactamization) The primary amine attacks the sterically accessible distal carboxylic acid upon heating. step1->step2 Continued heating step3 Step 3: Work-up & Purification Acidification to precipitate the product, followed by filtration and recrystallization. step2->step3 Cooling & Acid (e.g., HCl) product Final Product: This compound step3->product

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol (Hypothetical)

This protocol is a predictive model based on similar syntheses and must be optimized under experimental conditions.[7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2-dimethylitaconic acid (1.0 eq) and a 3M solution of ammonia in methanol (3.0 eq).

  • Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.

    • Causality: The initial heating facilitates the conjugate addition of ammonia to the double bond. The prolonged reflux provides the energy required for the subsequent intramolecular nucleophilic acyl substitution (lactamization), which is entropically favored due to the formation of a five-membered ring.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude solid in a minimum amount of 5% aqueous sodium hydroxide. Wash the basic solution with a water-immiscible organic solvent like dichloromethane to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with 5% hydrochloric acid to a pH of approximately 2-3, checking with pH paper.

    • Causality: The product is soluble in its carboxylate salt form in basic solution. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.

Expected Chemical Reactivity
  • Carboxylic Acid: The C-3 carboxylic acid is the primary site for derivatization. It can undergo standard transformations such as esterification (e.g., with methanol and a catalytic amount of sulfuric acid) or conversion to an acid chloride, enabling the formation of a wide range of amides.[8] Reaction with hydrazine hydrate would yield the corresponding carbohydrazide, a key intermediate for synthesizing hydrazones with potential antimicrobial and anticancer activities.[7][9]

  • Lactam: The five-membered lactam ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H is weakly acidic and can be deprotonated with a strong base for N-alkylation or N-arylation reactions.

  • Influence of Gem-Dimethyl Group: The gem-dimethyl group at C-2 provides significant steric bulk. This would likely hinder reactions at the adjacent C-3 chiral center and may influence the pKa of the C-3 proton. This steric shielding can also enhance the metabolic stability of the compound by preventing enzymatic degradation near the lactam ring, a desirable trait in drug design.

Spectroscopic and Analytical Characterization (Predictive)

While no experimental spectra have been published, a detailed predictive analysis based on the known spectral data of analogous 5-oxopyrrolidine structures provides a reliable fingerprint for characterization.[8][9]

  • ¹H NMR (in DMSO-d₆):

    • ~12.0-13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton.

    • ~7.5-8.5 ppm (s, 1H): A singlet for the lactam N-H proton.

    • ~3.0-3.5 ppm (m, 1H): A multiplet for the proton at C-3.

    • ~2.5-2.9 ppm (m, 2H): A complex multiplet for the two diastereotopic protons of the CH₂ group at C-4.

    • ~1.1-1.3 ppm (2 x s, 6H): Two distinct singlets for the two methyl groups at the C-2 position. These are expected to be diastereotopic due to the adjacent chiral center at C-3.

  • ¹³C NMR (in DMSO-d₆):

    • ~175 ppm: Carbonyl carbon of the lactam (C=O).

    • ~173 ppm: Carbonyl carbon of the carboxylic acid (COOH).

    • ~60 ppm: Quaternary carbon at C-2.

    • ~45-50 ppm: Methine carbon at C-3.

    • ~35 ppm: Methylene carbon at C-4.

    • ~20-25 ppm: Two distinct signals for the two methyl carbons.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • 3400-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid.

    • ~3200 cm⁻¹: N-H stretching of the lactam.

    • ~1710 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~1670 cm⁻¹: C=O stretching of the five-membered lactam.

  • Mass Spectrometry: Predicted collision cross-section values provide an additional layer of identification.[4]

AdductPredicted m/z
[M+H]⁺ 158.08118
[M+Na]⁺ 180.06312
[M-H]⁻ 156.06662

Potential Applications in Drug Discovery

The broader class of substituted 5-oxopyrrolidine-3-carboxylic acids has been extensively investigated, revealing a wide spectrum of biological activities.[2] These findings strongly suggest that the 2,2-dimethyl derivative is a valuable starting point for new drug discovery campaigns.

  • Antimicrobial Activity: Derivatives of the parent scaffold, particularly hydrazones formed at the C-3 carboxylic acid position, have shown potent activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant Staphylococcus aureus (MRSA).[1][7][10]

  • Anticancer Activity: Certain N-aryl substituted derivatives have demonstrated significant in vitro anticancer activity against cell lines such as A549 (human lung carcinoma).[7][8]

  • Anti-inflammatory Activity: Other analogues have been synthesized and screened as potential anti-inflammatory agents through the inhibition of matrix metalloproteinases (MMPs).[11]

The gem-dimethyl group in the target compound could serve as a "metabolic shield," preventing enzymatic degradation and potentially increasing the half-life of drug candidates derived from it. This structural motif is a well-established strategy in medicinal chemistry to enhance pharmacokinetic profiles.

Drug Pyrrolidinone-based Inhibitor (e.g., 2,2-dimethyl derivative) Target Target Enzyme (e.g., MMP-9) Drug->Target Inhibition Products Degradation Products Target->Products Catalysis Substrate Extracellular Matrix (Substrate) Substrate->Target Binding Effect Tissue Degradation & Inflammation Products->Effect

Sources

An In-Depth Technical Guide to 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities.[1] These five-membered lactam structures are integral to many natural products and synthetically derived molecules, demonstrating a broad spectrum of therapeutic potential.[1] The versatility of this heterocyclic system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. Research has shown that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit promising anti-inflammatory, antimicrobial, and anticancer properties, making them attractive candidates for further investigation in drug development programs.[2][3]

Chemical Identity and Structure

CAS Number: 33712-86-6[4]

Molecular Formula: C₇H₁₁NO₃[5]

Molecular Weight: 157.17 g/mol [5]

Structure:

The chemical structure of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid features a five-membered pyrrolidinone ring with a carboxylic acid group at the 3-position and two methyl groups at the 2-position.

Figure 1: Chemical Structure of this compound

Physicochemical Properties (Predicted)

While experimental data for this compound is limited, computational models provide predicted values for its key physicochemical properties.

PropertyPredicted ValueSource
XlogP-0.6[5]
Monoisotopic Mass157.0739 Da[5]

These predicted values suggest that the compound is likely to be relatively polar and have a low molecular weight, characteristics that are often favorable for drug candidates.

Synthetic Strategies: An Overview of 5-Oxopyrrolidine-3-carboxylic Acid Synthesis

A definitive, step-by-step protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, the synthesis of substituted 5-oxopyrrolidine-3-carboxylic acids is well-documented and typically involves the reaction of a primary amine with a substituted succinic acid derivative, such as itaconic acid.[6][7]

A general synthetic workflow for this class of compounds can be visualized as follows:

G start Starting Materials (e.g., Substituted Amine, Itaconic Acid Derivative) reaction Cyclocondensation Reaction (e.g., Reflux in a suitable solvent) start->reaction Reactants workup Reaction Work-up (e.g., Cooling, Filtration) reaction->workup Crude Product purification Purification (e.g., Recrystallization, Chromatography) workup->purification Isolated Solid characterization Characterization (e.g., NMR, IR, Mass Spectrometry) purification->characterization Purified Compound final_product Final Product (Substituted 5-Oxopyrrolidine-3-carboxylic Acid) characterization->final_product Confirmed Structure

Figure 2: General synthetic workflow for 5-oxopyrrolidine-3-carboxylic acids.

A Plausible Synthetic Approach (Hypothetical):

Based on established methodologies for related compounds, a potential synthesis of this compound could involve the cyclocondensation of a suitable amine with 2,2-dimethylsuccinic anhydride or a related derivative. The choice of solvent, reaction temperature, and catalyst would be critical parameters to optimize for achieving a good yield and purity of the final product.

Spectroscopic Characterization: Anticipated Signatures

  • ¹H NMR: Signals corresponding to the methyl protons, the methylene protons of the pyrrolidine ring, and the methine proton at the 3-position. The chemical shifts of these protons would be influenced by the surrounding functional groups.

  • ¹³C NMR: Resonances for the carbonyl carbon of the lactam, the carboxylic acid carbon, the quaternary carbon at the 2-position, the methine carbon at the 3-position, the methylene carbon of the ring, and the methyl carbons.[2]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the lactam and the carboxylic acid, and the O-H stretch of the carboxylic acid.[2]

Potential Applications in Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile platform for the development of new therapeutic agents. The introduction of the gem-dimethyl group at the 2-position of the pyrrolidine ring in the title compound may confer unique pharmacological properties.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their anti-inflammatory activity.[8] The specific substitutions on the core structure can modulate their potency and selectivity towards inflammatory targets.

  • Antimicrobial Agents: The pyrrolidinone ring is a common feature in many antimicrobial compounds. Research into substituted 5-oxopyrrolidine-3-carboxylic acids has revealed promising activity against various bacterial and fungal pathogens.[3]

  • Anticancer Agents: The structural features of this scaffold have also been explored in the design of novel anticancer agents.[7] The ability to modify the structure at multiple positions allows for the optimization of activity against specific cancer cell lines.

Future Directions:

The synthesis and biological evaluation of this compound and its derivatives are warranted to fully explore their therapeutic potential. Further research should focus on developing a robust and scalable synthetic route and conducting comprehensive in vitro and in vivo studies to elucidate the structure-activity relationships and mechanism of action of this compound class.

Conclusion

This compound represents an intriguing yet underexplored molecule within the broader class of 5-oxopyrrolidine-3-carboxylic acids. While specific experimental data remains scarce, the well-established biological significance of the core scaffold suggests that this compound and its derivatives hold potential for the development of novel therapeutics. This guide serves as a foundational resource for researchers interested in pursuing the synthesis and pharmacological investigation of this promising chemical entity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. This compound | C7H11NO3 | CID 82595952. National Center for Biotechnology Information. [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054–1062.
  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Pharmaceutical Chemistry Journal.
  • Gudelis, A., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules.
  • Al-Blewi, F. F., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules.
  • Kravchenko, A. A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules.
  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Nagasree, K. P., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular. Indian Journal of Chemistry.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2018). Molecules.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a five-membered γ-lactam ring, a carboxylic acid functional group, and a gem-dimethyl substitution at the C2 position. The 5-oxopyrrolidine core, also known as the pyroglutamic acid scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Accurate structural elucidation is the cornerstone of drug discovery and development, making a thorough understanding of the spectroscopic properties of this molecule essential for researchers in the field.

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from foundational spectroscopic principles and data from structurally related analogs to present a reliable and scientifically grounded interpretation. The methodologies and analyses described herein are designed to serve as a comprehensive reference for the identification, characterization, and quality control of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them.

Rationale and Experimental Protocol

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR reveals the number of chemically distinct carbon atoms and their functional group class. For a molecule like this compound, NMR is indispensable for confirming the integrity of the heterocyclic ring and the relative positions of the substituents.

Step-by-Step Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons like -COOH and -NH). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H NMR signals to determine proton ratios.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in DMSO-d₆ is expected to show five distinct signals. The gem-dimethyl groups at the C2 position simplify the spectrum by removing chirality at that center and eliminating a proton signal.

Table 1: Predicted ¹H NMR Data for this compound

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Interpretation
H-a (2x CH₃)~1.2 - 1.4Two singlets (s)3H eachThese two methyl groups are diastereotopic due to the chiral center at C3. Therefore, they are expected to be chemically non-equivalent and appear as two separate singlets. Their upfield shift is characteristic of aliphatic protons.
H-b (CH₂)~2.4 - 2.6 (dd) & ~2.7 - 2.9 (dd)Doublet of doublets (dd)2HThe two protons on C4 are diastereotopic and will couple with the proton on C3 (H-c) and with each other (geminal coupling). This results in a complex multiplet, likely two distinct doublet of doublets. This region is typical for methylene protons adjacent to a lactam carbonyl.[1]
H-c (CH)~3.1 - 3.3Doublet of doublets (dd)1HThis methine proton is coupled to the two diastereotopic protons on C4 (H-b). It is deshielded by the adjacent carboxylic acid group. Its chemical shift is consistent with similar structures.[1]
H-d (NH)~7.5 - 8.5Broad singlet (br s)1HThe lactam N-H proton signal is typically broad due to quadrupole broadening and chemical exchange. Its downfield position is due to the deshielding effect of the adjacent carbonyl group.
H-e (COOH)~12.0 - 13.0Broad singlet (br s)1HThe carboxylic acid proton is highly deshielded and its signal is very broad due to hydrogen bonding and rapid chemical exchange. This downfield shift is highly characteristic.[1][4]
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display all seven carbon signals.

Table 2: Predicted ¹³C NMR Data for this compound

Labeled CarbonPredicted Chemical Shift (δ, ppm)Rationale and Interpretation
C-a (2x CH₃)~25 - 30The two methyl carbons are expected to be in the typical aliphatic region. Similar to their attached protons, they may be non-equivalent.
C-b (CH₂)~34 - 38This methylene carbon is adjacent to the lactam carbonyl group, causing a moderate downfield shift.[1]
C-c (CH)~35 - 40The methine carbon is shifted downfield by the attached carboxylic acid group. Its shift is similar to the adjacent methylene carbon.[1]
C-f (Quaternary C)~55 - 65This quaternary carbon is bonded to two methyl groups, a nitrogen atom, and another carbon, leading to a significant downfield shift.
C-g (C=O, COOH)~173 - 176The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group.[4]
C-h (C=O, Lactam)~175 - 179The lactam carbonyl carbon is also strongly deshielded and typically appears slightly further downfield than the carboxylic acid carbonyl.[5]
Structural Diagram for NMR Assignment

Caption: Molecular structure with atom numbering for NMR assignments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds, which serve as diagnostic "fingerprints".

Rationale and Experimental Protocol

For this compound, IR spectroscopy is crucial for confirming the presence of the key N-H (lactam), O-H (acid), and two distinct C=O (lactam and acid) functional groups.

Step-by-Step Protocol for IR Data Acquisition (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Record the spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Predicted IR Absorption Data

The IR spectrum will be dominated by absorptions from the hydroxyl, amine, and carbonyl groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3300 - 2500O-H stretch (Carboxylic Acid)Strong, very broadThis extremely broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer and will likely overlap with C-H stretching bands.[4][6]
~3200N-H stretch (Lactam)Medium, sharpThe N-H stretch of the lactam is expected to appear as a sharper peak on top of the broad O-H absorption.
2980 - 2850C-H stretch (Aliphatic)Medium-StrongThese are the characteristic stretching vibrations of the methyl and methylene C-H bonds.
~1740C=O stretch (Carboxylic Acid)Strong, sharpThe carbonyl of the saturated carboxylic acid is expected at a higher frequency. The exact position depends on the extent of hydrogen bonding.[6]
~1680C=O stretch (Lactam, Amide I)Strong, sharpThe carbonyl of the five-membered lactam ring is expected at a lower frequency due to ring strain and resonance. This is the characteristic Amide I band.[7]
~1320 - 1210C-O stretch (Carboxylic Acid)MediumThis band is associated with the C-O single bond of the carboxylic acid group.[6]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Rationale and Experimental Protocol

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amino acid derivatives, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. Tandem MS (MS/MS) can then be used to induce and analyze fragmentation.

Step-by-Step Protocol for ESI-MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water. A small amount of formic acid may be added to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets. Use a heated capillary and nebulizing gas (e.g., nitrogen) to assist in desolvation.

  • Mass Analysis (MS1): Scan a range of m/z values (e.g., 50-500) to detect the protonated molecular ion [M+H]⁺. The molecular formula of the compound is C₇H₁₁NO₃, with a monoisotopic mass of 157.07 Da.

  • Fragmentation (MS/MS): Select the [M+H]⁺ ion (m/z 158.08) as the precursor ion. Induce fragmentation using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) and analyze the resulting product ions.

Predicted Mass Spectrum and Fragmentation

The primary goal is to observe the molecular ion and then interpret the fragmentation pattern to confirm the structural components.

  • Expected Molecular Ion: [M+H]⁺ = m/z 158.08

The fragmentation of the pyrrolidinone ring is expected to proceed via characteristic pathways for amides and carboxylic acids. A primary fragmentation event is often the loss of small, stable neutral molecules like H₂O and CO₂.

Table 4: Predicted Major Fragment Ions in ESI-MS/MS

m/zProposed FragmentNeutral LossInterpretation
140.07[M+H - H₂O]⁺H₂O (18 Da)Loss of water from the carboxylic acid group is a very common initial fragmentation step.
114.08[M+H - CO₂]⁺CO₂ (44 Da)Decarboxylation (loss of CO₂) from the protonated molecule.
112.06[M+H - H₂O - CO]⁺H₂O, CO (46 Da)Subsequent loss of carbon monoxide from the lactam ring after initial dehydration.
96.08[M+H - H₂O - CO₂]⁺H₂O, CO₂ (62 Da)Loss of both water and carbon dioxide.
70.06[C₄H₈N]⁺C₃H₄O₃ (88 Da)Cleavage of the ring, potentially involving the loss of the carboxylic acid and C4 portion, leading to a fragment containing the gem-dimethyl group and the nitrogen.
Fragmentation Pathway Diagram

G M [M+H]⁺ m/z 158.08 frag1 [M+H - H₂O]⁺ m/z 140.07 M->frag1 - H₂O frag2 [M+H - CO₂]⁺ m/z 114.08 M->frag2 - CO₂ frag3 [M+H - H₂O - CO]⁺ m/z 112.06 frag1->frag3 - CO

Caption: Proposed major fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of this compound. The predicted data highlights several key features:

  • NMR: Distinct signals for the diastereotopic gem-dimethyl protons and C4-methylene protons, alongside characteristic downfield shifts for the NH and COOH protons.

  • IR: A very broad O-H absorption overlapping with a sharper N-H peak, and two strong, well-resolved carbonyl bands for the lactam and carboxylic acid groups.

  • MS: A clear protonated molecular ion at m/z 158.08, with predictable fragmentation patterns involving the neutral loss of water, carbon dioxide, and carbon monoxide.

Together, these spectroscopic signatures create a unique fingerprint that allows for the unambiguous characterization of the target molecule, providing researchers and drug developers with the foundational data needed for further investigation and application.

References

  • Zielińska-Psuja, B., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]

  • Magesh, H., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

  • Gedawy, E. M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals. Available at: [Link]

  • NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

  • Mahboob, A., et al. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. PLOS ONE. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

  • Ghazouani, L., et al. (2022). rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

  • Advanced Chemistry Development, Inc. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]

  • Satoh, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. Available at: [Link]

  • Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • University of Warsaw. (n.d.). Carbonyl compounds - IR - spectroscopy. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • Michigan State University. (n.d.). IR Absorption Table. Available at: [Link]

Sources

The Evolving Landscape of Pyrrolidinones: A Technical Guide to the Biological Activity of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone core, a privileged scaffold in medicinal chemistry, continues to yield derivatives with a remarkable breadth of biological activities. This technical guide focuses on a specific, yet underexplored, subclass: 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid derivatives. While research on this gem-dimethyl substituted core is emerging, this document synthesizes the current understanding of its biological potential, drawing insights from the broader family of 5-oxopyrrolidine-3-carboxylic acids and related pyrrolidinone-containing compounds. We delve into the synthetic pathways, explore the diverse biological activities including anticancer, antimicrobial, anticonvulsant, and potential anti-inflammatory and nootropic effects, and discuss the nascent structure-activity relationships. This guide aims to provide a foundational resource for researchers and drug development professionals, highlighting both the therapeutic promise and the areas requiring further investigation within this chemical space.

Introduction: The Significance of the 2-Oxopyrrolidine Scaffold

The 2-oxopyrrolidine (or γ-lactam) ring is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its conformational rigidity, make it an attractive scaffold for the design of novel therapeutic agents. The introduction of a carboxylic acid function at the 3-position and a gem-dimethyl group at the 2-position of the pyrrolidinone ring creates a chiral center and introduces steric bulk, which can significantly influence the compound's interaction with biological targets and its metabolic stability.

This guide will navigate the current, albeit limited, landscape of this compound derivatives, providing a comprehensive overview of their known biological activities and the experimental methodologies used to elucidate them.

Synthetic Strategies: Building the Core Scaffold

The construction of the this compound core and its subsequent derivatization are crucial for exploring its biological potential. While specific literature on the synthesis of the 2,2-dimethyl variant is sparse, the general synthesis of 5-oxopyrrolidine-3-carboxylic acids typically involves the reaction of a primary amine with itaconic acid or its derivatives.[2][3]

A plausible synthetic route to the target scaffold would involve a Michael addition of a nitrogen nucleophile to a suitably substituted itaconic acid derivative, followed by cyclization. Subsequent modifications at the carboxylic acid and the lactam nitrogen can then be performed to generate a library of diverse derivatives.

General Synthetic Protocol for 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of the 5-oxopyrrolidine-3-carboxylic acid scaffold, which can be adapted for the synthesis of 2,2-dimethyl analogues.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the primary amine (1.0 eq.) and itaconic acid (1.2 eq.) in a suitable solvent such as water or a high-boiling point alcohol.[3]

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Further derivatization of the carboxylic acid moiety, for instance, to amides or esters, can be achieved using standard coupling reagents or esterification conditions.[4]

G Itaconic_Acid Itaconic Acid Derivative Intermediate Michael Adduct Intermediate Itaconic_Acid->Intermediate Michael Addition Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Core_Scaffold 2,2-Dimethyl-5-oxopyrrolidine- 3-carboxylic Acid Intermediate->Core_Scaffold Cyclization Derivatization Derivatization (Amides, Esters, etc.) Core_Scaffold->Derivatization Final_Products Biologically Active Derivatives Derivatization->Final_Products

Caption: General synthetic workflow for this compound derivatives.

Biological Activities: A Multifaceted Profile

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated a wide array of biological activities. The introduction of the 2,2-dimethyl substitution is anticipated to modulate these activities, potentially enhancing potency, selectivity, or pharmacokinetic properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of 5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines, including the A549 human lung adenocarcinoma cell line.[1][2][5] The derivatization of the carboxylic acid group into hydrazones and the incorporation of various heterocyclic moieties have been shown to be particularly effective.[3]

While specific data on 2,2-dimethyl derivatives is limited, the existing research on related compounds suggests that this scaffold is a promising starting point for the development of novel anticancer agents. The gem-dimethyl group may enhance metabolic stability, a desirable property in drug candidates.

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives against A549 Cells

Compound IDR1 SubstituentR3 Substituent% Viability (100 µM)Citation
1 4-acetamidophenyl-OH~80%[2]
2 4-aminophenyl-NHNH2~75%[2]
3 4-aminophenylHydrazone with 5-nitrothiophene~20%[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

G cluster_0 Cell Culture cluster_1 Treatment & Incubation cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis Seed_Cells Seed Cancer Cells (e.g., A549) Adherence Overnight Adherence Seed_Cells->Adherence Add_Compounds Add Test Compounds Adherence->Add_Compounds Incubate_24_72h Incubate (24-72h) Add_Compounds->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_3_4h Incubate (3-4h) Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 5-Oxopyrrolidine-3-carboxylic acid derivatives have shown promise in this area, with some compounds exhibiting significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6]

The antimicrobial efficacy is highly dependent on the nature of the substituents. For instance, the incorporation of a 5-nitrothiophene moiety has been shown to confer potent activity against multidrug-resistant S. aureus strains.[2]

Table 2: Minimum Inhibitory Concentrations (MIC) of a 5-Oxopyrrolidine Derivative

Bacterial StrainMIC (µg/mL)Citation
S. aureus (MRSA)1-8[2]
E. coli>128[2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticonvulsant Activity

The pyrrolidinone ring is a core component of several established anticonvulsant drugs, such as levetiracetam.[1] Research into related structures, such as pyrrolidine-2,5-diones, has revealed that substitutions on the pyrrolidine ring are critical for anticonvulsant activity.[2] While direct evidence for the anticonvulsant properties of this compound derivatives is lacking, the structural similarity to known anticonvulsants suggests this is a promising avenue for investigation. The gem-dimethyl substitution could influence binding to molecular targets involved in seizure activity.

Anti-inflammatory and Nootropic Potential

The anti-inflammatory and nootropic activities of this compound derivatives are the least explored areas. However, some pyrrolidinone derivatives have been investigated for their anti-inflammatory effects, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[7][8]

The structural resemblance of the 2-oxopyrrolidine core to pyroglutamic acid and its presence in nootropic drugs like piracetam suggest a potential for cognitive-enhancing effects.[1][9] Future research should focus on evaluating these derivatives in relevant in vitro and in vivo models of inflammation and cognitive function.

Structure-Activity Relationships (SAR): Preliminary Insights

Due to the limited data on this compound derivatives, a detailed SAR analysis is premature. However, by drawing parallels with the broader class of 5-oxopyrrolidine-3-carboxylic acids and related compounds, some preliminary insights can be inferred:

  • Derivatization of the Carboxylic Acid: The conversion of the carboxylic acid at the C3 position to amides, esters, and particularly hydrazones, appears to be a key strategy for enhancing biological activity, especially in the context of anticancer and antimicrobial effects.[2]

  • Substitution at the N1 Position: The nature of the substituent on the lactam nitrogen significantly influences the biological profile. Aromatic and heteroaromatic rings at this position have been shown to be favorable for various activities.[3]

  • The Role of the Gem-Dimethyl Group: The impact of the 2,2-dimethyl substitution is yet to be systematically explored. It is hypothesized that this group may enhance metabolic stability and influence the conformational preferences of the pyrrolidinone ring, thereby affecting target binding.

Caption: Key structural features influencing the biological activity of this compound derivatives.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. The preliminary data from related compound classes suggest a high potential for discovering novel therapeutic agents with diverse biological activities.

Key areas for future research include:

  • Systematic Synthesis and Library Generation: The development of robust synthetic routes to generate a diverse library of this compound derivatives is paramount.

  • Comprehensive Biological Screening: These derivatives should be systematically screened for a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and nootropic effects.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are required to identify their molecular targets and signaling pathways.

  • In-depth SAR Studies: A thorough investigation of the structure-activity relationships will guide the rational design of more potent and selective analogs.

References

  • Gudžionienė, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Gudžionienė, V., et al. (2022). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. ResearchGate. [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

  • Stasiuk, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 730-741. [Link]

  • Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]

  • Šačkus, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 683. [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (1 (47)), 34-42. [Link]

  • Gamzu, E., et al. (1989). Recent development in 2-pyrrolidinone-containing nootropics. Drug Development Research, 18(3), 177-189. [Link]

  • Malanga, G., et al. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Szafarz, M., et al. (2017). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. Pharmacological Reports, 69(5), 957-962. [Link]

  • Ishihara, K., et al. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(42), 8462-8468. [Link]

  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]

  • Löscher, W., & Richter, A. (2000). Piracetam and levetiracetam, two pyrrolidone derivatives, exert antidystonic activity in a hamster model of paroxysmal dystonia. European journal of pharmacology, 391(3), 251-254. [Link]

  • Gudžionienė, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel, Switzerland), 15(8), 970. [Link]

  • Adamiec, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International journal of molecular sciences, 22(23), 13092. [Link]

  • Svobodová, M., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules (Basel, Switzerland), 28(23), 7808. [Link]

  • Nemska, V., et al. (2023). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. Redox biology, 65, 102816. [Link]

  • Nagasree, K. P., et al. (2023). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular docking studies. Indian Journal of Chemistry, 62(1), 10-17. [Link]

  • Gualtieri, F. (2003). 2-pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. Il Farmaco, 58(11), 869-875. [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Kaunas University of Technology. [Link]

  • Kamiński, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current medicinal chemistry, 23(34), 3940-3955. [Link]

  • Everitt, B. J., et al. (1966). The sedative and anticonvulsant activity of some substituted pyrrolidones and piperidones. British journal of pharmacology and chemotherapy, 26(2), 327-340. [Link]

  • Stasiuk, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 730-741. [Link]

  • Serkov, S. A., et al. (2024). The synthesis and study of antimicrobial activity of 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]

  • Nagasree, K. P., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular docking studies. Indian Journal of Chemistry, 62(01), 10-17. [Link]

  • Yang, M., & Fan, M. (2023). Antimicrobial effect of 2-pyrrolidon-5-carboxylic acid on bacterial strains grown on agar plates. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of substituted 5-oxopyrrolidine-3-carboxylic acids, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry and drug development. While the specific compound 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is noted as a chemical entity, the broader scaffold of 5-oxopyrrolidine-3-carboxylic acid and its derivatives has been more extensively explored for its diverse biological activities. This guide will delve into the foundational synthesis of this core structure, methods for its derivatization, and a detailed exploration of its promising therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing both a theoretical framework and practical insights into the experimental methodologies associated with this compound class.

Introduction: The Pyrrolidinone Core in Drug Discovery

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The 5-oxopyrrolidine-3-carboxylic acid framework, in particular, offers a versatile platform for chemical modification at both the N-1 and C-3 positions, allowing for the fine-tuning of physicochemical properties and biological targets. While the history of the specific 2,2-dimethyl substituted variant is not extensively documented in publicly available literature, the broader class of these compounds has been a subject of focused research for several decades. The primary appeal of this scaffold lies in its synthetic accessibility and the diverse pharmacological profiles exhibited by its derivatives.

Synthesis and Chemical Transformations

The synthesis of the 5-oxopyrrolidine-3-carboxylic acid core is typically achieved through a straightforward condensation reaction. Subsequent modifications can be introduced to build a library of derivatives with varied biological activities.

Core Synthesis: Reaction of Primary Amines with Itaconic Acid

The foundational step in synthesizing the 5-oxopyrrolidine-3-carboxylic acid scaffold involves the reaction of a primary amine with itaconic acid.[2] This reaction is typically carried out under reflux in a suitable solvent such as water or acetic acid. The choice of the primary amine is a critical determinant of the substituent at the N-1 position, which has been shown to significantly influence the biological activity of the resulting compound.

Experimental Protocol: Synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acid [3]

  • Step 1: To a solution of the desired primary amine (1 equivalent) in water, add itaconic acid (1 equivalent).

  • Step 2: Heat the reaction mixture to reflux and maintain for a period of 12 hours.

  • Step 3: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Upon completion, cool the reaction mixture and acidify with 5% HCl to precipitate the product.

  • Step 5: Filter the precipitate, wash with cold water, and dry to obtain the 1-substituted-5-oxopyrrolidine-3-carboxylic acid.

Derivatization at the C-3 Carboxylic Acid

The carboxylic acid moiety at the C-3 position serves as a versatile handle for further chemical modifications. A common derivatization strategy involves esterification followed by reaction with hydrazine hydrate to form a carbohydrazide intermediate.[2] This intermediate is a key precursor for generating a wide range of derivatives, including hydrazones, azoles, and diazoles, through condensation reactions with various aldehydes and ketones.[3][4]

Experimental Protocol: Synthesis of 1-substituted-5-oxopyrrolidine-3-carbohydrazide [5]

  • Step 1: Suspend the 1-substituted-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in methanol.

  • Step 2: Add a catalytic amount of concentrated sulfuric acid and heat the mixture at reflux for 8 hours.

  • Step 3: Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Step 4: Neutralize the residue with a 5% sodium carbonate solution to precipitate the methyl ester.

  • Step 5: Filter and dry the methyl ester.

  • Step 6: To a solution of the methyl ester in methanol, add hydrazine monohydrate (8 equivalents) and reflux for 2 hours.

  • Step 7: Cool the reaction mixture to obtain the carbohydrazide precipitate, which can be filtered and dried.

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic workflow for producing derivatives of 5-oxopyrrolidine-3-carboxylic acid.

G cluster_0 Core Synthesis cluster_1 Derivatization Primary Amine Primary Amine Reaction1 Condensation (Reflux in Water) Primary Amine->Reaction1 Itaconic Acid Itaconic Acid Itaconic Acid->Reaction1 Core_Product 1-substituted-5-oxopyrrolidine-3-carboxylic acid Reaction1->Core_Product Esterification Esterification (MeOH, H2SO4) Core_Product->Esterification Hydrazinolysis Hydrazinolysis (N2H4·H2O) Esterification->Hydrazinolysis Carbohydrazide Carbohydrazide Intermediate Hydrazinolysis->Carbohydrazide Final_Derivatives Hydrazones, Azoles, etc. Carbohydrazide->Final_Derivatives Aldehydes_Ketones Aldehydes/Ketones Aldehydes_Ketones->Final_Derivatives Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) Cell_Surface_Receptor->Signaling_Cascade MMP_Gene_Expression MMP Gene Expression Signaling_Cascade->MMP_Gene_Expression MMP_Protein MMP Protein (e.g., MMP-9) MMP_Gene_Expression->MMP_Protein ECM_Degradation Extracellular Matrix Degradation MMP_Protein->ECM_Degradation Inflammation Inflammation ECM_Degradation->Inflammation Derivative 5-Oxopyrrolidine-3-carboxylic acid derivative Derivative->MMP_Protein Inhibition

Sources

An In-depth Technical Guide to 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest as a chiral building block in drug discovery and asymmetric synthesis. The pyrrolidinone core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a gem-dimethyl group at the C2 position offers unique steric and metabolic properties, making this building block particularly valuable for creating novel chemical entities. This document details plausible synthetic routes, methodologies for chiral resolution and asymmetric synthesis, physicochemical characterization, and strategic applications. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Introduction: The Strategic Value of a Constrained Chiral Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with favorable drug-like properties is paramount. Chiral building blocks are essential tools in this endeavor, allowing for the precise construction of stereochemically defined molecules, which is critical for optimizing efficacy and safety.[][4] The 5-oxopyrrolidine (also known as pyroglutamic acid or 2-pyrrolidinone) ring system is a recurring motif in a wide array of bioactive compounds, valued for its conformational rigidity, metabolic stability, and ability to participate in hydrogen bonding.[1][5]

This compound presents a unique combination of structural features:

  • A Stereogenic Center: The C3 carbon provides the chirality essential for stereoselective interactions with biological targets.

  • A Lactam Moiety: The cyclic amide is a stable functional group that acts as both a hydrogen bond donor and acceptor.

  • A Carboxylic Acid: This functional group serves as a versatile synthetic handle for elaboration into amides, esters, and other functionalities, or as a key pharmacophoric element.

  • A Gem-Dimethyl Group: The substitution at the C2 position provides a significant steric constraint, locking the puckering of the five-membered ring. This can lead to more defined ligand-receptor interactions and can also serve to block potential sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

This guide explores the synthesis and utility of this building block, providing both theoretical grounding and practical, actionable protocols for its implementation in a research setting.

Synthesis and Access to Enantiopure Forms

The primary challenge in utilizing a chiral building block is its efficient and stereocontrolled synthesis. This section outlines strategies for producing both racemic and enantiomerically pure this compound.

Proposed Racemic Synthesis

While direct literature procedures for this specific molecule are sparse, a robust synthesis can be proposed based on well-established reactions of itaconic acid derivatives.[6][7] The key transformation is the conjugate addition of an amine to an α,β-unsaturated system, followed by intramolecular cyclization.

A plausible route begins with 2,2-dimethylitaconic acid (or its anhydride), which can be synthesized via several literature methods. The reaction with ammonia or a protected ammonia equivalent would proceed via a Michael addition, followed by spontaneous or acid-catalyzed lactamization to yield the desired racemic product.

G cluster_0 Proposed Synthesis of Racemic this compound A 2,2-Dimethylitaconic Anhydride B Intermediate Amino Diacid A->B Ring Opening C Racemic Product B->C Cyclization reagent1 1. NH3 (aq) 2. H+ reagent1->A reagent2 Heat (-H2O) (Lactamization) reagent2->B

Caption: Proposed reaction pathway for the synthesis of the target molecule.

Chiral Resolution: Separating Enantiomers

Resolution of a racemic mixture is a classic and highly effective method for obtaining enantiopure materials. Given the carboxylic acid functionality, two primary strategies are applicable.

2.2.1 Diastereomeric Salt Formation This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base.[8] The resulting products are diastereomeric salts, which possess different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent acidification of the separated salts regenerates the pure enantiomers of the carboxylic acid.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Chiral Base Typical Solvent(s) for Crystallization Rationale for Use
(R)-(+)-1-Phenylethylamine Ethanol, Methanol, Acetone Readily available, forms well-defined crystals.
(S)-(-)-1-Phenylethylamine Ethanol, Methanol, Acetone Access to the opposite enantiomer of the acid.
Brucine Acetone, Water Natural alkaloid, effective for difficult resolutions.[8]

| Cinchonidine | Ethyl Acetate, Ethanol | Cinchona alkaloid with a rigid structure aiding discrimination. |

The choice of resolving agent and solvent is often empirical and requires screening to identify conditions that yield high diastereomeric and enantiomeric excess.

G racemate Racemic Acid (R/S) salts Diastereomeric Salts (R,R) and (S,R) racemate->salts base Chiral Base (e.g., R-Amine) base->salts separation Fractional Crystallization salts->separation salt1 Salt 1 (e.g., R,R) (Solid) separation->salt1 Less Soluble salt2 Salt 2 (e.g., S,R) (in Mother Liquor) separation->salt2 More Soluble acidification1 Acidification (e.g., HCl) salt1->acidification1 acidification2 Acidification (e.g., HCl) salt2->acidification2 enantiomer1 Enantiomer 1 (R) acidification1->enantiomer1 enantiomer2 Enantiomer 2 (S) acidification2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

2.2.2 Chiral Preparative Chromatography High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful alternative for separating enantiomers. This method can be applied directly to the racemic mixture and is often faster, though it may be more costly for large-scale production. The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the column support.

Asymmetric Synthesis Approaches

Modern synthetic chemistry increasingly favors asymmetric synthesis, which creates the desired enantiomer directly. Organocatalysis provides a particularly attractive platform for constructing chiral pyrrolidine scaffolds.[2][9][10] An enantioselective Michael addition of a nucleophile to an appropriately substituted α,β-unsaturated acceptor, catalyzed by a chiral amine (e.g., a diarylprolinol silyl ether), could establish the C3 stereocenter with high fidelity.[2] Subsequent cyclization would then yield the enantiopure building block.

Physicochemical and Structural Properties

Proper characterization is essential for confirming the identity and purity of the building block.

Table 2: Key Physicochemical Properties

Property Value / Description Source
Molecular Formula C₇H₁₁NO₃ [11][12]
Molecular Weight 157.17 g/mol [11][12]
Appearance Expected to be a white to off-white crystalline solid. -
XlogP (Predicted) -0.6 [11]
Key IR Peaks (cm⁻¹) ~3200 (N-H), ~2900 (C-H), ~1740 (C=O, acid), ~1680 (C=O, lactam) [6][13]
¹H NMR Expect signals for gem-dimethyl (~1.2-1.5 ppm), diastereotopic CH₂ (~2.5-3.0 ppm), CH (~3.3-3.6 ppm), NH (~7-8 ppm), and COOH (~12 ppm). [6][13]

| ¹³C NMR | Expect signals for CH₃, CH₂, CH, C(CH₃)₂, C=O (lactam), C=O (acid). |[6][13] |

Structural Confirmation: While spectroscopic methods confirm the structure, absolute configuration of the enantiomers must be determined unambiguously. This is typically achieved by X-ray crystallography, either of the final product or of a crystalline diastereomeric salt formed during resolution.[14][15]

Applications as a Chiral Building Block

The true value of this compound lies in its utility as a starting material for more complex, high-value molecules. Both the carboxylic acid and the lactam nitrogen serve as points for synthetic diversification.

G cluster_0 Carboxylic Acid (C3) Modifications cluster_1 Lactam (N1) Modifications cluster_2 Lactam (C5) Modifications start Chiral Building Block (R or S) amide Amide Coupling (R-NH2, Coupling Reagents) start->amide ester Esterification (R-OH, H+) start->ester reduction_acid Reduction to Alcohol (e.g., BH3) start->reduction_acid alkylation N-Alkylation (Base, R-X) start->alkylation reduction_lactam Reduction to Pyrrolidine (e.g., LiAlH4) start->reduction_lactam

Caption: Synthetic diversification pathways from the core building block.

Rationale in Drug Design

Incorporating this building block into a lead molecule can be a strategic decision to:

  • Introduce Chirality: Probe stereospecific interactions at a biological target.

  • Enhance Rigidity: The gem-dimethyl group constrains the conformation of the pyrrolidinone ring, reducing the entropic penalty of binding.

  • Improve Metabolic Stability: The quaternary C2 carbon is resistant to metabolic oxidation (e.g., by Cytochrome P450 enzymes), a common metabolic pathway for pyrrolidine rings.

  • Modulate Physicochemical Properties: The scaffold can be modified to tune properties like solubility, lipophilicity, and hydrogen bonding potential, which are critical for absorption, distribution, metabolism, and excretion (ADME).[16]

Derivatives of the parent 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, validating the utility of this molecular framework.[5][6][17]

Experimental Protocol: Chiral Resolution

This section provides a detailed, self-validating protocol for the resolution of (±)-2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid via diastereomeric salt formation.

Objective: To separate the racemic acid into its constituent enantiomers using (R)-(+)-1-phenylethylamine as the resolving agent.

Materials:

  • (±)-2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)

  • (R)-(+)-1-Phenylethylamine (0.5 eq)

  • Ethanol (anhydrous)

  • Diethyl ether

  • 2M Hydrochloric Acid

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Chiral HPLC column for analysis (e.g., Chiralpak IC)

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve the racemic acid (e.g., 10.0 g) in warm ethanol (e.g., 100 mL).

    • In a separate beaker, dissolve (R)-(+)-1-phenylethylamine (0.5 equivalents) in a minimal amount of ethanol.

    • Slowly add the amine solution to the stirring acid solution. A precipitate should begin to form.

    • Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally cool in an ice bath for 1-2 hours to maximize crystallization.

  • Isolation of the First Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration, washing with a small amount of cold ethanol, followed by diethyl ether. This solid is the first diastereomeric salt (Salt 1), enriched in one diastereomer.

    • Retain the filtrate (mother liquor), which is now enriched in the other diastereomer (Salt 2).

  • Validation and Recrystallization:

    • Take a small sample of Salt 1, acidify it (see step 4), and analyze the resulting acid by chiral HPLC to determine the diastereomeric and enantiomeric excess (de and ee).

    • If the ee is not >98%, recrystallize Salt 1 from a fresh portion of ethanol. The principle is that the less soluble, desired diastereomeric salt will crystallize out, leaving the more soluble diastereomer in solution. Repeat until the desired ee is achieved.

  • Liberation of the Enantiopure Acid (Enantiomer 1):

    • Suspend the purified Salt 1 in a mixture of ethyl acetate and water.

    • Cool the mixture in an ice bath and add 2M HCl dropwise with vigorous stirring until the aqueous layer is acidic (pH ~1-2).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure acid.

  • Isolation of the Second Enantiomer (Enantiomer 2):

    • Concentrate the mother liquor from step 2 to dryness.

    • Liberate the enriched acid using the same acidification and extraction procedure as in step 4. This will yield the acid enriched in the opposite enantiomer.

    • This acid can then be purified by recrystallization or by resolution with the opposite enantiomer of the chiral base, (S)-(-)-1-phenylethylamine.

Conclusion

This compound is a highly valuable chiral building block with significant potential in synthetic and medicinal chemistry. Its constrained conformation, coupled with versatile synthetic handles, makes it an ideal scaffold for developing novel, stereochemically defined molecules. The strategies for synthesis and chiral resolution outlined in this guide provide a clear pathway for researchers to access and utilize this compound. As the demand for structurally novel and metabolically robust drug candidates continues to grow, the strategic application of such well-defined building blocks will be indispensable in accelerating the drug discovery process.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Beilstein Journal of Organic Chemistry.
  • This compound. (n.d.). PubChemLite.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC - NIH.
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl
  • This compound. (n.d.). PubChem.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (n.d.). PMC - NIH.
  • Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. (2018). NIH.
  • A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. (n.d.). Benchchem.
  • Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.
  • Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. (n.d.). KTU ePubl.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by high-performance liquid chrom
  • Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applic
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyrrolidine Building Blocks. (n.d.). Benchchem.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). MDPI.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PMC - NIH.
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020).
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews (RSC Publishing).
  • Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. (n.d.).

Sources

The Oxopyrrolidine Scaffold: A Privileged Core for Diverse Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 2-oxopyrrolidine, or γ-lactam, core is a foundational scaffold in modern medicinal chemistry, renowned for its versatile pharmacological profile. First brought to prominence by the racetam class of nootropic agents, this five-membered heterocyclic motif has since been elaborated into a vast library of derivatives with applications spanning neurotherapeutics, anti-inflammatory, antimicrobial, and anticancer domains. This guide provides an in-depth analysis of the key therapeutic applications of substituted oxopyrrolidines, grounded in mechanistic insights and validated experimental protocols. We will explore the nuanced structure-activity relationships that govern their biological effects, from the modulation of central nervous system receptors to the inhibition of critical enzymes and ion channels. This document is intended for researchers and drug development professionals, offering a technical synthesis of field-proven insights to accelerate the discovery of next-generation therapeutics based on this remarkable scaffold.

Neuroactive Applications: Beyond Nootropics

The pyrrolidinone ring is perhaps most famous for its role in agents targeting the central nervous system (CNS). The initial success of piracetam opened the door to extensive research, revealing that strategic substitutions can yield potent anticonvulsant and neuroprotective agents by fine-tuning interactions with key neurotransmitter systems.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant body of research has focused on developing oxopyrrolidine derivatives as antiepileptic drugs (AEDs). The primary strategy involves designing these molecules as GABA-mimetic agents or prodrugs of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain.[1] By enhancing GABAergic inhibition, these compounds can effectively raise the seizure threshold.

Causality in Experimental Design: The choice of preclinical models is critical for elucidating the mechanism of action. The Maximal Electroshock (MES) seizure test is indicative of a compound's ability to prevent seizure spread, often by blocking voltage-gated sodium channels. In contrast, the subcutaneous Pentylenetetrazole (scPTZ) test identifies agents that can raise the seizure threshold, typically by enhancing GABAergic neurotransmission.[2] Compounds demonstrating efficacy in both models are considered to have a broad spectrum of activity.

Key Structural Insights:

  • N-1 Substitution: The introduction of substituted acetamide groups at the N-1 position has proven highly effective. For instance, N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide showed potent, broad-spectrum anticonvulsant activity, surpassing the efficacy of valproic acid in preclinical models.[1]

  • Lipophilicity: Acylation of the pyrrolidinone nitrogen with long-chain fatty acids (e.g., decanoyl or dodecanoyl groups) enhances lipophilicity, which is crucial for crossing the blood-brain barrier. These derivatives are hypothesized to act as prodrugs, releasing GABA upon hydrolysis in the brain.[1]

Quantitative Efficacy Comparison: The following table summarizes the preclinical efficacy and neurotoxicity data for representative N-substituted-2-oxopyrrolidine acetamide derivatives compared to standard AEDs. The Protective Index (PI = TD50/ED50) is a critical measure of a drug's therapeutic window.

CompoundMES ED50 (mmol/kg)scPTZ ED50 (mmol/kg)TD50 (Rotarod) (mmol/kg)Protective Index (PI)
N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide0.43Data not specified1.212.81
Valproic Acid0.71Data not specified1.0-1.681.4-2.36
Levetiracetam> 0.30.046> 1.0> 21.7
Carbamazepine0.037> 0.40.287.6
Data synthesized from multiple sources for comparative analysis.[1][3]
Nootropic and Glutamatergic Activity

The archetypal nootropic, piracetam, is a 2-oxopyrrolidine derivative. Its mechanism, and that of its successors, is complex but involves the modulation of glutamatergic neurotransmission, specifically through AMPA receptors.[4] This interaction enhances neuronal plasticity and cognitive function. Molecular modeling studies suggest that N-acyl derivatives of 2-oxo-1-pyrrolidineacetamide can form stable complexes with both GABA-A and AMPA receptors, indicating a dual mechanism of action that could contribute to both neuroprotection and cognitive enhancement.[4]

Signaling Pathway: Neurotransmitter Receptor Modulation The diagram below illustrates the dual-target hypothesis for neuroactive oxopyrrolidines, which can potentiate inhibitory effects via GABA-A receptors and enhance excitatory signaling through AMPA receptors, leading to improved neuronal function and stability.

G Oxo Oxopyrrolidine Derivative GABAa GABA-A Receptor Oxo->GABAa Allosteric Modulation AMPA AMPA Receptor Oxo->AMPA Positive Allosteric Modulation Inhibition Enhanced Neuronal Inhibition GABAa->Inhibition Increased Cl- influx Excitation Potentiated Glutamatergic Signaling AMPA->Excitation Increased Na+/Ca2+ influx Outcome Anticonvulsant & Nootropic Effects Inhibition->Outcome Excitation->Outcome

Caption: Dual modulation of GABAergic and glutamatergic receptors by oxopyrrolidines.

Anti-inflammatory and Antioxidant Applications

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, from dermatological conditions to neurodegeneration.[5][6][7] Substituted oxopyrrolidines have emerged as potent modulators of these pathways.

Nrf-2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor-2 (Nrf-2) is a master regulator of the cellular antioxidant response.[5] Under conditions of oxidative stress, Nrf-2 translocates to the nucleus and initiates the transcription of antioxidant and detoxifying enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). A novel 2-oxopyrrolidine derivative, LN-53, was shown to significantly increase Nrf-2 activity at both the mRNA and protein levels in human keratinocytes.[5] This activation led to a reduction in reactive oxygen species (ROS) and a subsequent suppression of pro-inflammatory cytokines IL-6 and IL-8, demonstrating a powerful dual antioxidant and anti-inflammatory effect.[5]

Signaling Pathway: Nrf-2 Activation This diagram illustrates the mechanism by which oxopyrrolidine derivatives can activate the Nrf-2 pathway to combat oxidative stress and inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Oxo Oxopyrrolidine Derivative (LN-53) Oxo->Keap1_Nrf2 Promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1, NQO1 (Antioxidant Enzymes) Transcription->HO1 Inflammation Reduced Inflammation (↓ IL-6, IL-8) HO1->Inflammation Suppresses

Caption: Activation of the Nrf-2 antioxidant response pathway by oxopyrrolidines.

Dual COX/5-LOX Inhibition

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are central to the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.[8][9] Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit only the COX pathway. Compounds that dually inhibit both COX and 5-LOX are of high therapeutic interest as they may offer broader anti-inflammatory efficacy with an improved gastrointestinal safety profile. Certain tricyclic oxopyrrolidine carboxamides have been identified as potent dual inhibitors of both pathways, demonstrating significant in vivo anti-inflammatory activity in rat foot edema assays.[8]

Antimicrobial and Anticancer Activity

The versatility of the oxopyrrolidine scaffold extends to applications in infectious disease and oncology. Simple modifications to the core structure can yield compounds with potent and selective activity against pathogenic microbes and cancer cells.

Antimicrobial Applications

The rise of antibiotic resistance necessitates the discovery of novel chemical scaffolds for antimicrobial drug development.[10] Substituted 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives have shown significant promise.

Structure-Activity Relationship (SAR):

  • Hydrazone Moiety: Condensation of the 3-carbohydrazide intermediate with various aldehydes produces hydrazones. Hydrazones featuring 5-nitrothienyl or 5-nitrofuranyl fragments exhibit potent, broad-spectrum antibacterial activity, in some cases surpassing control antibiotics like cefuroxime against strains of S. aureus and E. coli.[10]

  • Biofilm Disruption: Critically, some of these derivatives, particularly the 5-nitrothienylhydrazone, have demonstrated an excellent ability to disrupt established bacterial biofilms, a key factor in persistent and recurrent infections.[10]

Quantitative Antimicrobial Activity:

Compound MoietyS. aureus MIC (μg/mL)E. coli MIC (μg/mL)
5-nitrothien-2-yl hydrazone3.97.8
Benzylidene hydrazone3.931.25
Cefuroxime (Control)7.815.6
Data derived from S. G. et al., 2024.[10]
Anticancer Applications

Derivatives of the oxopyrrolidine core have demonstrated significant cytotoxicity against various cancer cell lines.[11][12] Molecular docking studies suggest that these compounds may function as multi-kinase inhibitors, a highly sought-after mechanism in oncology. For example, a 2-hydroxynaphthalenylmethylene derivative showed high binding affinity to the active sites of both the non-receptor tyrosine kinase SCR and the serine/threonine-protein kinase BRAF, two key enzymes in cancer cell proliferation and survival.[13]

Ion Channel Modulation: A Target for Pain and Neuropathy

Ion channels are fundamental to cellular excitability and represent a major class of drug targets.[14][15][16] The voltage-gated sodium channel Nav1.8 is expressed primarily in sensory neurons and plays a critical role in pain perception.[14][17] Inhibitors of Nav1.8 are therefore being pursued as novel analgesics for a range of pain disorders. Recently, a series of 5-oxopyrrolidine-3-carboxamides were identified as potent and selective inhibitors of the Nav1.8 channel, highlighting a new and promising therapeutic avenue for this scaffold.[14]

Experimental Protocols & Methodologies

The translation of promising chemical scaffolds into viable drug candidates requires robust and reproducible experimental validation. The protocols described below represent self-validating systems, incorporating necessary controls to ensure data integrity.

General Experimental Workflow

The development of novel oxopyrrolidine derivatives follows a logical progression from chemical synthesis to biological validation.

Caption: A generalized workflow for the discovery of oxopyrrolidine-based therapeutics.

Protocol: Anticonvulsant Screening (MES Model)

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice, indicating an ability to prevent seizure spread.

Methodology:

  • Animal Preparation: Male Swiss mice (20-25g) are used. Animals are fasted overnight with free access to water.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., Phenytoin, 25 mg/kg) are included.

  • Time to Peak Effect: The test is conducted at the time of peak effect of the drug, determined from preliminary pharmacokinetic studies (typically 30-60 minutes post-i.p. administration).

  • Seizure Induction: A maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis. The results are compared against the vehicle and positive control groups to validate the assay.[18]

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cells (e.g., A549 lung adenocarcinoma) are seeded into a 96-well plate at a density of 5x10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin) are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24-72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control wells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11][13]

References

  • Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. (2025). ChemInform. Available at: [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv. Available at: [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). Cambridge Open Engage. Available at: [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (2024). Pharmaceuticals. Available at: [Link]

  • 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2024). Pharmaceuticals. Available at: [Link]

  • A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. (2024). BMC Molecular and Cell Biology. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Pharmaceuticals. Available at: [Link]

  • 1,2-Dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine-2-carboxamides and congeners, dual cyclooxygenase/5-lipoxygenase inhibitors with antiinflammatory activity. (1990). Journal of Medicinal Chemistry. Available at: [Link]

  • MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. (2020). Pharmacy & Pharmacology. Available at: [Link]

  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (2024). RSC Publishing. Available at: [Link]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. (2024). ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals. Available at: [Link]

  • Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. (1991). Il Farmaco. Available at: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society. Available at: [Link]

  • Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. (2024). ResearchGate. Available at: [Link]

  • Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. (2017). Current Medicinal Chemistry. Available at: [Link]

  • On chemical structures with potent antiepileptic/anticonvulsant profile. (2012). Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). ResearchGate. Available at: [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2023). Assay and Drug Development Technologies. Available at: [Link]

  • Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. (2021). Medicinal Research Reviews. Available at: [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). ResearchGate. Available at: [Link]_

  • Peroxiredoxins in Neurodegenerative Diseases. (2020). Antioxidants. Available at: [Link]

  • Anti-inflammatory and anti-apoptotic effects of oxysophoridine on lipopolysaccharide-induced acute lung injury in mice. (2015). International Journal of Clinical and Experimental Pathology. Available at: [Link]

  • Oxidative Stress and Neurodegenerative Diseases: A Review of Upstream and Downstream Antioxidant Therapeutic Options. (2016). Current Neuropharmacology. Available at: [Link]

  • The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. (2023). British Journal of Pharmacology. Available at: [Link]

  • Oxidative Stress and Antioxidants in Neurodegenerative Disorders. (2019). Antioxidants. Available at: [Link]

  • Ion Channels as Drug Targets: The Next GPCRs. (2004). Molecular Interventions. Available at: [Link]

  • Oxidative Stress in Neurodegenerative Diseases. (2016). Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Enzymes and Enzyme Inhibitors in Drug Research. (2023). MDPI. Available at: [Link]

  • Oxidative Stress in Neurodegenerative Disorders: A Key Driver in Impairing Skeletal Muscle Health. (2024). Antioxidants. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure provides a valuable framework for designing novel therapeutics.[1] This guide presents a comprehensive, technically-grounded workflow for the in silico modeling of a specific derivative, 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid. We will navigate the logical sequence from initial molecular characterization to advanced computational analyses, including target identification, molecular docking, molecular dynamics, and ADMET prediction. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational methods to accelerate the discovery and optimization of small molecules.[2][3][4] Each protocol is presented with a clear rationale, emphasizing the causality behind methodological choices to ensure a robust and scientifically valid approach.

Introduction: The Rationale for Modeling the Pyrrolidine Scaffold

The process of bringing a novel drug to market is extraordinarily complex and resource-intensive.[5] Computer-Aided Drug Design (CADD) has become an indispensable tool to streamline this process, reducing costs and accelerating timelines by prioritizing the most promising compounds early in the discovery pipeline.[4][6][7] In silico modeling allows us to predict how a molecule will behave, from its interaction with a biological target to its metabolic fate in the body, before it is ever synthesized.[2][3]

The subject of this guide, this compound, belongs to a class of compounds that has shown a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[8][9][10][11][12] The inherent value of this scaffold necessitates a systematic computational evaluation to unlock its therapeutic potential. This guide provides the strategic framework and detailed protocols for such an investigation.

Below is a conceptual overview of the integrated drug discovery workflow we will follow.

CADD_Workflow_Overview cluster_0 Ligand-Based Design cluster_1 Structure-Based Design cluster_2 Developability Assessment ligand_prep Ligand Preparation target_id_l Target Identification (Similarity Search) ligand_prep->target_id_l target_id_s Target Identification (Inverse Docking) ligand_prep->target_id_s qsar QSAR Modeling target_id_l->qsar admet ADMET Prediction qsar->admet optimization Lead Optimization qsar->optimization docking Molecular Docking target_id_s->docking md_sim Molecular Dynamics docking->md_sim md_sim->admet md_sim->optimization admet->optimization Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis pdb 1. Select PDB Structure clean 2. Clean Structure (Remove Water, Heteroatoms) pdb->clean hydrogens 3. Add Hydrogens & Assign Charges clean->hydrogens receptor_ready 4. Receptor Ready for Docking hydrogens->receptor_ready grid 5. Define Binding Site (Grid Generation) receptor_ready->grid ligand_3d 1. Generate 3D Structure ligand_charge 2. Assign Charges & Protonation State ligand_3d->ligand_charge ligand_ready 3. Ligand Ready for Docking ligand_charge->ligand_ready dock 6. Run Docking Algorithm ligand_ready->dock grid->dock analyze 7. Analyze Poses & Scoring Functions dock->analyze visualize 8. Visualize Interactions analyze->visualize

A typical workflow for structure-based molecular docking.
Protocol: Molecular Docking Simulation

Objective: To predict the binding mode and estimate the binding affinity of the ligand to its target protein.

Software Examples: AutoDock Vina, Schrödinger Glide, GOLD.

Methodology:

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the PDB.

    • Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands (unless relevant for defining the binding site).

    • Add hydrogen atoms, as they are typically absent in crystal structure files but are crucial for hydrogen bonding.

    • Assign partial charges using a force field (e.g., AMBER, CHARMM).

  • Binding Site Definition:

    • Identify the coordinates of the active site. If a co-crystallized ligand was present, its location is the ideal starting point.

    • Define a "grid box" or "sphere" that encompasses this entire binding pocket. The docking algorithm will only search for poses within this defined space.

  • Ligand Docking:

    • Use the prepared ligand structure from Section 2.

    • Execute the docking program, which will systematically sample different conformations and orientations of the ligand within the binding site.

  • Results Analysis:

    • Scoring Function: The program will output a score (e.g., in kcal/mol) for the top poses, which estimates the binding free energy. Lower scores typically indicate better binding affinity.

    • Pose Analysis: Visually inspect the top-ranked binding poses using molecular visualization software (e.g., PyMOL, Chimera). Analyze the key interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) between the ligand and protein residues.

Trustworthiness Check: To validate the docking protocol, a self-docking or cross-docking experiment is essential. If the PDB structure contained a native ligand, re-dock that same ligand into the binding site. A successful protocol should reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD), typically < 2.0 Å.

Molecular Dynamics (MD) Simulation: From Static Poses to Dynamic Stability

Molecular docking provides a valuable but static snapshot of the binding event. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent to model the system's behavior over time, providing critical insights into the stability of the predicted binding pose. [13][14][15][16][17]

The Value of MD in Drug Discovery

MD simulations allow us to:

  • Assess Stability: Determine if the ligand remains stably bound in the active site or if it drifts away. [13]* Refine Binding Poses: Observe minor and major conformational adjustments in both the ligand and the protein that are not captured by rigid docking.

  • Characterize Water's Role: Explicitly model the role of water molecules, which can be crucial mediators of ligand-protein interactions. [17]* Calculate Binding Free Energy: Employ advanced methods like MM/PBSA or MM/GBSA to obtain a more rigorous estimate of binding affinity. [15]

Protocol: MD Simulation of a Ligand-Protein Complex

Objective: To evaluate the dynamic stability of the docked complex and refine the understanding of its intermolecular interactions.

Software Examples: GROMACS, AMBER, NAMD.

Methodology:

  • System Setup:

    • Start with the best-ranked pose from molecular docking.

    • Place the complex in the center of a periodic box (e.g., cubic, dodecahedron).

    • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P). [18] * Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes introduced during the setup.

  • Equilibration:

    • NVT Ensemble (Constant Volume and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand atoms positionally restrained. This allows the solvent to equilibrate around the complex.

    • NPT Ensemble (Constant Pressure and Temperature): Release the restraints and allow the system's volume to adjust to the target pressure (e.g., 1 bar). This ensures the correct density.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without any restraints. Trajectory data (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates the system has reached equilibrium and the ligand is not dissociating.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible or rigid regions upon ligand binding.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions observed during docking throughout the simulation.

ADMET Prediction: Assessing "Drug-Likeness" and Safety

A potent molecule is useless if it cannot reach its target in the body or is toxic. [2]ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds with poor pharmacokinetic or safety profiles early in the discovery process. [19][20][21]

Key ADMET Properties for In Silico Screening

Computational models, often built using Quantitative Structure-Activity Relationship (QSAR) and machine learning techniques, can predict a wide range of ADMET properties. [22][23]

Property Class Parameter Desired Outcome & Rationale
Absorption Human Intestinal Absorption (HIA) High. Predicts how well the drug is absorbed from the gut into the bloodstream.
Caco-2 Permeability High. An in vitro model for intestinal permeability.
Distribution Blood-Brain Barrier (BBB) Permeability Varies. Desired for CNS targets, but undesirable for peripherally acting drugs to avoid side effects.
Plasma Protein Binding (PPB) Moderate. High binding can reduce the free concentration of the drug available to act on its target.
Metabolism Cytochrome P450 (CYP) Inhibition Low. Inhibition of major CYP enzymes (e.g., 3A4, 2D6) can lead to dangerous drug-drug interactions.
Excretion Total Clearance Moderate. Predicts the rate at which the drug is eliminated from the body, influencing dosing frequency.
Toxicity hERG Inhibition Low. Blocking the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.

| | AMES Mutagenicity | Negative. Predicts the potential for the compound to be carcinogenic. |

Protocol: ADMET Profile Generation

Objective: To generate a comprehensive ADMET profile for the lead candidate to identify potential liabilities.

Software Examples: ADMET Predictor®, pkCSM, SwissADME, admetSAR. [22][21] Methodology:

  • Select Platform: Choose a validated in silico ADMET prediction platform. Many are available as web servers or standalone software.

  • Input Structure: Provide the molecular structure as a SMILES string or SDF file.

  • Run Prediction: Execute the platform's prediction workflow. Most tools calculate a wide array of properties simultaneously.

  • Analyze and Interpret:

    • Review the predicted values for each ADMET parameter against established thresholds for desirable drug properties.

    • Identify any potential liabilities (e.g., predicted hERG inhibition, poor absorption).

    • Use the structural information to hypothesize which molecular features might be responsible for the predicted liabilities. This analysis is crucial for guiding the next round of lead optimization. [19]

Conclusion and Future Directions

This guide has outlined a rigorous and integrated in silico workflow for the characterization of this compound. By systematically progressing from fundamental physicochemical analysis to target identification, docking, dynamic simulation, and ADMET profiling, researchers can build a comprehensive, data-driven case for a molecule's therapeutic potential.

The strength of this computational approach lies in its ability to generate testable hypotheses and prioritize resources efficiently. [4][21]The insights gained from these models—a potential biological target, a specific binding mode, a predicted pharmacokinetic liability—provide an invaluable roadmap for subsequent experimental validation. The ultimate goal of CADD is not to replace the wet lab, but to augment and guide it, ensuring that the most promising molecules are advanced with greater speed and a higher probability of success.

References

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed.
  • Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Ovid.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • How do you predict ADMET properties of drug candid
  • Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Taylor & Francis Online.
  • 1 Overview of typical CADD workflow.
  • ADMET Predictor®.
  • Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Protheragen.
  • In Silico Modeling: Accelerating drug development.
  • ADMET prediction | Medicinal Chemistry Class Notes. Fiveable.
  • Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. MDPI.
  • ADMET Prediction Software.
  • ADMET Predictions - Comput
  • Computational Techniques in the Drug Design Process. Cytoclonal Pharmaceutics Inc.
  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI.
  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute.
  • Tutorials for Computer Aided Drug Design in KNIME. KNIME.
  • Computer-Aided Drug Design Methods. PubMed Central.
  • Improved QSAR Analysis of the Toxicity of Aliphatic Carboxylic Acids.
  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed.
  • Molecular dynamics simul
  • Role of Molecular Dynamics and Related Methods in Drug Discovery.
  • Design, synthesis, 3D pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents. PubMed.
  • This compound. PubChem.
  • QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter. PubMed.
  • This compound. PubChemLite.
  • A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. Benchchem.
  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.

Sources

Physicochemical properties of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Introduction

Welcome to this technical guide on this compound. This document is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's fundamental physicochemical characteristics. In the landscape of medicinal chemistry, substituted pyrrolidinone scaffolds are of significant interest due to their presence in numerous biologically active molecules.[1][2] Understanding the properties of specific analogues like this compound is crucial for predicting its behavior in biological systems, designing effective drug delivery systems, and ensuring the reliability of experimental results.

This guide provides an in-depth analysis of the compound's core properties, detailed experimental protocols for their validation, and insights into their implications for research and development. Every piece of data and every protocol is grounded in established scientific principles to ensure accuracy and reproducibility.

Compound Identification:

  • IUPAC Name: this compound

  • CAS Number: 33712-86-6[3]

  • Molecular Formula: C₇H₁₁NO₃[3][4]

  • Chemical Structure:

    
    
    

Core Physicochemical Properties

The physicochemical properties of a compound are the bedrock upon which its potential as a therapeutic agent is built. They govern everything from solubility and absorption to metabolic stability and formulation. The key properties for this compound are summarized below.

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Method
Molecular Weight 157.17 g/mol Calculated
Monoisotopic Mass 157.0739 DaPubChem[4]
XlogP (Predicted) -0.6PubChem[4]
Physical State Solid (Predicted)
Melting Point Not available
Boiling Point Not available
pKa (Predicted) ~4.0 (Carboxylic Acid)Based on similar structures

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which heavily influences its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][6] The predicted value (XlogP) of -0.6 suggests that this compound is predominantly hydrophilic.[4] A negative LogP value indicates a higher affinity for the aqueous phase over an organic phase (typically octanol).[5][7] This characteristic suggests that the compound will likely exhibit good solubility in aqueous buffers but may face challenges in passively diffusing across lipid bilayer membranes.

Acidity (pKa)

The pKa value indicates the strength of an acid. For this molecule, the primary acidic functional group is the carboxylic acid. The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (anionic) forms.[8][9] The estimated pKa of around 4.0 is typical for a carboxylic acid. This means that at physiological pH (~7.4), the compound will be almost entirely in its deprotonated, anionic form, which will significantly impact its solubility, binding interactions, and transport mechanisms.

Spectroscopic and Structural Characterization

Confirming the identity and purity of the compound is paramount. Spectroscopic methods provide a fingerprint of the molecule's structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.[10][11]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two methyl groups at the C2 position would likely appear as two separate singlets due to the chiral center at C3, or a single singlet if rotation is fast. The protons on the pyrrolidine ring (at C3 and C4) would exhibit complex splitting patterns (multiplets) due to coupling with each other. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (>10 ppm), while the N-H proton of the lactam would appear as a singlet in the 7.5-8.5 ppm range.[12]

  • ¹³C NMR: The carbon NMR would show seven distinct signals. The carbonyl carbons of the lactam and the carboxylic acid would appear significantly downfield, typically in the 160-180 ppm range.[12][13] The quaternary C2 carbon and the methine C3 carbon would be identifiable, along with the methylene C4 and the two methyl carbons.[14]

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[15]

  • O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H group.[13][16]

  • C=O Stretch: Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O stretch typically appears around 1710-1760 cm⁻¹.[13] The lactam (a five-membered cyclic amide) C=O stretch is expected at a slightly lower frequency, around 1700 cm⁻¹.[12]

  • C-N Stretch: A moderate absorption corresponding to the C-N stretch of the lactam would also be present.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and offering structural clues.[17]

  • Molecular Ion Peak: In an MS experiment, a molecular ion peak [M]+ at m/z 157 would be expected. Depending on the ionization technique (e.g., ESI), protonated [M+H]⁺ (m/z 158) or deprotonated [M-H]⁻ (m/z 156) adducts are more commonly observed.[4]

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O (m/z 139) and the loss of the carboxyl group (COOH, m/z 112).[18] The lactam ring can also undergo characteristic cleavages.[19][20] Analysis of these fragments helps to piece together the molecular structure.

Experimental Methodologies

To ensure the trustworthiness of research, it is essential to employ validated experimental protocols. The following sections provide step-by-step methodologies for determining the key physicochemical properties of this compound.

Overall Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical and structural characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_physchem Physicochemical Profiling Synthesis Compound Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity NMR NMR Spectroscopy (1H, 13C, COSY) Purity->NMR Identity Confirmed MS Mass Spectrometry (Confirm MW & Fragmentation) Purity->MS Identity Confirmed IR IR Spectroscopy (Functional Group ID) Purity->IR Identity Confirmed Solubility Solubility Determination Purity->Solubility Pure Compound for Testing pKa pKa Measurement Purity->pKa Pure Compound for Testing LogP LogP Determination Purity->LogP Pure Compound for Testing

Caption: General workflow for compound characterization.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium between the dissolved and solid states of a compound.[21]

Rationale: This method ensures that a true equilibrium is reached, providing a highly accurate measure of solubility. It is essential for understanding the maximum concentration achievable in a given medium, which is critical for formulation and in vivo studies.[22][23][24]

A 1. Add excess solid to buffer (e.g., PBS pH 7.4) B 2. Equilibrate at constant temp (e.g., 25°C or 37°C) with agitation for 24-48 hours A->B C 3. Phase Separation (Centrifuge or Filter) B->C D 4. Isolate Supernatant C->D E 5. Quantify Concentration (e.g., HPLC-UV, LC-MS) D->E F Result: Thermodynamic Solubility (mg/mL or µM) E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, filter the solution using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS, against a standard curve of the compound.

Protocol 2: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and reliable method for determining the pKa of ionizable compounds.[25] It involves monitoring the pH of a solution as a titrant is added.

Rationale: Accurately knowing the pKa is vital for predicting a compound's charge state at different pH values, which affects its solubility, permeability, and interaction with biological targets. The inflection point on the titration curve corresponds to the pKa.[8][26]

start Start A 1. Calibrate pH meter with standard buffers (pH 4, 7, 10) start->A B 2. Dissolve known weight of compound in water/co-solvent to create a ~1-10 mM solution A->B C 3. Titrate with standardized base (e.g., 0.1 M NaOH), adding small, precise volumes B->C D 4. Record pH after each addition, allowing the reading to stabilize C->D E 5. Plot pH vs. Volume of Titrant D->E F 6. Determine equivalence point (max slope) and half-equivalence point E->F end Result: pKa = pH at half-equivalence point F->end

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[26]

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized, carbonate-free water to a concentration of approximately 1-10 mM. A co-solvent may be used if necessary, but its effect on the pKa should be noted.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for gentle agitation. Immerse the calibrated pH electrode and a precision burette containing a standardized titrant (e.g., 0.1 M NaOH for an acid).

  • Titration Process: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will have a sigmoidal shape.[8]

  • pKa Calculation: Determine the equivalence point, which is the point of steepest slope on the curve. The volume of titrant at this point is V_eq. The pKa is equal to the pH of the solution at the half-equivalence point (V_eq / 2).[9][27]

Applications and Significance in Drug Development

The hydrophilic nature (predicted LogP -0.6) and anionic charge at physiological pH (from pKa ~4.0) of this compound have several key implications for drug development:

  • Formulation: High aqueous solubility is advantageous for developing intravenous formulations. However, for oral delivery, its low lipophilicity and charged state might lead to poor absorption through the gut wall, potentially requiring formulation strategies like prodrugs to enhance permeability.

  • Drug-Target Interactions: The presence of a carboxylic acid, which will be a carboxylate anion at physiological pH, provides a key hydrogen bond acceptor and a potential site for ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein binding pocket.

  • Reduced Off-Target Effects: Hydrophilic compounds are less likely to partition into fatty tissues, potentially reducing certain off-target toxicities. They are also less likely to be metabolized by cytochrome P450 enzymes in the liver.

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[28][29]

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[30][31] Avoid contact with skin, eyes, and clothing.[28]

  • Storage: Store in a tightly closed container in a cool, dry place.[28][31]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[28][30]

    • Skin: Wash off with soap and plenty of water.[28]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[30]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[28]

References

  • Camps, P., & Muñoz-Torrero, D. (2007). ¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301.
  • Creative Bioarray.
  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review.
  • Alves, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • Cravotto, G., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. ARKIVOC.
  • Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment.
  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report.
  • Chemistry LibreTexts. (2020). 22.
  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (2004).
  • ACD/Labs. (2012). LogP—Making Sense of the Value.
  • PubChem. (2024). This compound.
  • van der Water, B., et al. (2009).
  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
  • Tetko, I. V., & Tanchuk, V. Y. (2002). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A.
  • Fisher Scientific. (2025).
  • Valko, K., & Bevan, C. (2002). US Patent US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Pyrrolidone-5-carboxylic acid, sodium salt.
  • ChemAxon.
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • BYJU'S.
  • ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
  • ResearchGate. (2006). Interpretation of the pyrrolidine region of the 1 H NMR spectrum.
  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • The Royal Society of Chemistry. (2011). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
  • Chemistry LibreTexts. (2022). 21.
  • Laskin, J., & Lifshitz, C. (Eds.). (2016). Principles of Mass Spectrometry. John Wiley & Sons.
  • PubChemLite. (2025). This compound. Université du Luxembourg.
  • ResearchGate. (2025). Fragmentation of conjugated amides at the C-C(O) bond in electrospray mass spectrometry.
  • Chemistry LibreTexts. (2023).
  • Dr. Anamik Shah. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube.
  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • ResearchGate. (2020).

Sources

Methodological & Application

Synthesis Protocol for 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidinone Core and the Rationale for Gem-Dimethyl Substitution

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features, including a lactam functionality and multiple sites for substitution, allow for the generation of diverse molecular architectures with a wide range of pharmacological activities. The introduction of a gem-dimethyl group at the C2 position of the pyrrolidinone ring offers several strategic advantages in drug design. This substitution can induce a "gem-dimethyl effect," which often leads to increased metabolic stability by blocking sites susceptible to enzymatic oxidation. Furthermore, the steric bulk of the gem-dimethyl group can lock the conformation of the molecule, leading to higher binding affinity and selectivity for its biological target. 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a key building block for accessing this valuable chemical space, enabling the synthesis of novel therapeutic agents.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The protocol is based on a logical and efficient synthetic sequence, with each step explained to provide a clear understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is approached through a robust three-step sequence commencing with the commercially available 2,2-dimethylsuccinic acid. The strategy hinges on the formation of a cyclic anhydride, followed by ring-opening and subsequent cyclization with an ammonia equivalent to construct the desired pyrrolidinone core. The final step involves the hydrolysis of the resulting intermediate to yield the target carboxylic acid.

Synthesis_Workflow Start 2,2-Dimethylsuccinic Acid Step1 Step 1: Anhydride Formation Start->Step1 Acetic Anhydride, Heat Intermediate1 2,2-Dimethylsuccinic Anhydride Step1->Intermediate1 Step2 Step 2: Aminolysis & Cyclization Intermediate1->Step2 Ammonia Intermediate2 2,2-Dimethyl-5-oxopyrrolidine-3-carboxamide Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Acid or Base Hydrolysis End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 2,2-Dimethylsuccinic Anhydride

Principle: The first step involves the dehydration of 2,2-dimethylsuccinic acid to its corresponding cyclic anhydride. This is a classic transformation typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride. The reaction proceeds via the formation of a mixed anhydride, which then undergoes intramolecular nucleophilic attack to release acetic acid and form the stable five-membered cyclic anhydride.

Materials:

Reagent CAS Number Molecular Weight ( g/mol ) Quantity Moles
2,2-Dimethylsuccinic acid 597-43-3 146.14 10.0 g 0.0684

| Acetic anhydride | 108-24-7 | 102.09 | 20 mL | 0.212 |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2-dimethylsuccinic acid (10.0 g, 0.0684 mol).

  • Add acetic anhydride (20 mL, 0.212 mol) to the flask.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2 hours. The solid 2,2-dimethylsuccinic acid will gradually dissolve.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the formation of the anhydride.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.

  • The crude 2,2-dimethylsuccinic anhydride can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, or used directly in the next step if sufficiently pure. The product is a white crystalline solid.[1]

PART 2: Synthesis of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxamide

Principle: This step involves the aminolysis of the cyclic anhydride with ammonia to form the pyrrolidinone ring. The reaction proceeds by the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a monoamide-mono-carboxylic acid intermediate. Subsequent intramolecular cyclization, driven by heating, results in the formation of the five-membered lactam ring of the pyrrolidinone with the elimination of a molecule of water. The reaction with ammonia will initially form the amide at the C4-carbonyl, which upon cyclization will become the C5-oxo group of the pyrrolidinone, leaving the C1-carbonyl as a carboxamide at the C3 position.

Materials:

Reagent CAS Number Molecular Weight ( g/mol ) Quantity Moles
2,2-Dimethylsuccinic anhydride 17347-61-4 128.13 (from Step 1) ~0.0684

| Ammonium hydroxide (28-30% solution) | 1336-21-6 | 35.05 | 50 mL | (excess) |

Procedure:

  • Dissolve the crude or purified 2,2-dimethylsuccinic anhydride from Step 1 in a minimal amount of a suitable solvent like tetrahydrofuran (THF) or add it directly to the ammonium hydroxide solution if it is readily soluble.

  • In a well-ventilated fume hood, carefully add the anhydride solution to a stirred, ice-cooled solution of ammonium hydroxide (50 mL). The reaction is exothermic.

  • After the initial exotherm subsides, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Slowly heat the reaction mixture to reflux and maintain for 4-6 hours. This promotes the cyclization of the intermediate amic acid to the desired carboxamide.

  • Monitor the reaction by TLC to follow the disappearance of the intermediate and the formation of the product.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove water and excess ammonia.

  • The resulting crude 2,2-dimethyl-5-oxopyrrolidine-3-carboxamide can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

PART 3: Hydrolysis of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxamide to this compound

Principle: The final step is the hydrolysis of the carboxamide group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl, followed by protonation of the resulting carboxylate during acidic workup.

Materials:

Reagent CAS Number Molecular Weight ( g/mol ) Quantity Moles
2,2-Dimethyl-5-oxopyrrolidine-3-carboxamide (from Step 2) 156.18 (from Step 2) ~0.0684
Hydrochloric acid (6 M) 7647-01-0 36.46 50 mL (excess)
OR

| Sodium hydroxide (10% aqueous solution) | 1310-73-2 | 40.00 | 50 mL | (excess) |

Procedure (Acidic Hydrolysis):

  • To a round-bottom flask containing the 2,2-dimethyl-5-oxopyrrolidine-3-carboxamide from Step 2, add 6 M hydrochloric acid (50 mL).

  • Heat the mixture to reflux for 6-12 hours. The progress of the hydrolysis can be monitored by TLC.

  • After the reaction is complete, cool the solution to room temperature.

  • Concentrate the solution under reduced pressure to remove most of the water and HCl.

  • The crude product may precipitate upon cooling or concentration. If not, extract the aqueous solution with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from water or an ethyl acetate/hexanes mixture to obtain a white solid.

Procedure (Basic Hydrolysis):

  • To a round-bottom flask containing the 2,2-dimethyl-5-oxopyrrolidine-3-carboxamide from Step 2, add a 10% aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1-2. The product should precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Characterization

The final product, this compound (CAS 82595952-0), should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR: The spectrum should show characteristic peaks for the gem-dimethyl protons, the diastereotopic protons of the CH₂ group at C4, and the proton at C3.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons of the lactam and the carboxylic acid, the quaternary carbon at C2, and the other carbons of the pyrrolidinone ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₇H₁₁NO₃, MW: 157.17 g/mol ).

Safety and Handling

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Concentrated acids and bases are highly corrosive and should be handled with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion and Future Perspectives

This detailed protocol provides a reliable and straightforward method for the synthesis of this compound, a valuable building block for the development of novel pharmaceuticals. The causality-driven approach, explaining the principles behind each step, is intended to empower researchers to adapt and optimize the procedure for their specific needs. The gem-dimethyl substitution pattern offers a promising avenue for enhancing the drug-like properties of pyrrolidinone-based compounds, and this protocol provides a key entry point into this important area of medicinal chemistry. Further derivatization of the carboxylic acid and the lactam nitrogen can lead to a wide array of novel compounds with potential therapeutic applications.

References

  • Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions. 2011 , 1–203. [Link]

  • PubChem. This compound. [Link]

  • Chemistry LibreTexts. Reactions of Acid Anhydrides with Nitrogen Compounds. [Link]

  • CN101735099B - Synthesizing method of S-(+)

Sources

Application Notes and Protocols: Asymmetric Synthesis of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance of Chiral 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structural motif found in a variety of biologically active compounds and serves as a versatile building block in medicinal chemistry and drug development.[1][2] The introduction of stereocenters into this core structure, particularly through asymmetric synthesis, allows for the exploration of chiral space and the development of enantiomerically pure pharmaceuticals with improved efficacy and reduced side effects. The specific target of these application notes, this compound, incorporates a gem-dimethyl group at the 2-position, which can impart unique conformational constraints and metabolic stability to molecules containing this fragment. The development of robust and stereocontrolled synthetic routes to this valuable chiral building block is therefore of significant interest to researchers in organic synthesis and drug discovery.

These application notes provide a comprehensive guide to a plausible and efficient asymmetric synthesis of this compound. The strategy hinges on a key organocatalytic Michael addition reaction, a powerful tool for the enantioselective formation of carbon-carbon bonds.[3][4] We will delve into the rationale behind the chosen synthetic pathway, provide detailed experimental protocols, and discuss the underlying mechanistic principles that govern the stereochemical outcome of the key transformation.

Synthetic Strategy: A Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a cyclization of a linear precursor. This precursor can be envisioned as arising from a Michael addition of a suitable nucleophile to an α,β-unsaturated acceptor. This leads to the following proposed synthetic route:

G Target 2,2-Dimethyl-5-oxopyrrolidine- 3-carboxylic acid Precursor Linear Amino Acid Precursor Target->Precursor Lactamization Michael_Product Michael Adduct Precursor->Michael_Product Hydrolysis/Reduction Starting_Materials Itaconic Anhydride Derivative + Acetone Imine Michael_Product->Starting_Materials Asymmetric Michael Addition G cluster_0 Catalytic Cycle Catalyst Chiral Secondary Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Isobutyraldehyde Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Acceptor Acceptor Diethyl 2-methylenesuccinate Iminium Iminium Ion Michael_Adduct->Iminium Iminium->Catalyst + H2O

Caption: Generalized catalytic cycle for the organocatalytic Michael addition.

Protocol 2: Organocatalytic Asymmetric Michael Addition

Materials:

  • Diethyl 2-methylenesuccinate (from Protocol 1)

  • Isobutyraldehyde

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or a similar chiral organocatalyst)

  • Benzoic acid (as a co-catalyst)

  • Toluene, anhydrous

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

Procedure:

  • Set up an oven-dried Schlenk flask under an inert atmosphere.

  • To the flask, add the chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 10-20 mol%) and benzoic acid (10-20 mol%).

  • Add anhydrous toluene.

  • Cool the mixture to 0 °C.

  • Add diethyl 2-methylenesuccinate (1 equivalent) to the flask.

  • Slowly add isobutyraldehyde (1.5-2 equivalents) dropwise over 10-15 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction time can vary from 24 to 72 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Table 1: Representative Data for Organocatalytic Michael Addition

Catalyst Loading (mol%)Co-catalystTemperature (°C)Time (h)Yield (%)ee (%)
10Benzoic Acid04885>95
20Benzoic Acid02490>98
10-25726080
10Acetic Acid0488293

Note: The data presented in this table is illustrative and based on typical results for similar reactions reported in the literature. Actual results may vary.

Part 3: Cyclization and Deprotection

The final steps involve the transformation of the Michael adduct into the target this compound. This will be achieved through a one-pot hydrolysis and lactamization sequence.

Protocol 3: Hydrolysis and Lactamization

Materials:

  • Michael adduct (from Protocol 2)

  • Lithium hydroxide or Sodium hydroxide solution

  • Hydrochloric acid, concentrated

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the purified Michael adduct (1 equivalent) in a mixture of methanol or ethanol and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (3-4 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the hydrolysis of the esters is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C.

  • Carefully acidify the mixture to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux for an additional 2-3 hours to promote lactamization.

  • Cool the reaction to room temperature, which may cause the product to precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization to afford the enantiomerically enriched this compound.

Conclusion and Future Perspectives

The described synthetic route provides a reliable and highly enantioselective method for the preparation of this compound. The key to this synthesis is the organocatalytic asymmetric Michael addition, which allows for the efficient installation of the desired stereocenter. This protocol is amenable to scale-up and can be adapted for the synthesis of various analogs by modifying the starting materials. Further optimization of reaction conditions, including the catalyst, solvent, and temperature, may lead to even higher yields and enantioselectivities. The availability of this chiral building block will undoubtedly facilitate the discovery and development of novel therapeutic agents.

References

  • Yamamoto, H., & Mase, N. (2005). A New Class of Chiral Pyrrolidine−Pyridine Conjugate Base Catalysts for Use in Asymmetric Michael Addition Reactions. Journal of the American Chemical Society, 127(49), 17182-17183. [Link]

  • Singh, S., Kumar, R., Dubey, N. N., & Appayee, C. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Organic & Biomolecular Chemistry. [Link]

  • Appayee, C., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. RSC Publishing. [Link]

  • Pericàs, M. A., et al. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 9(24), 4967-4970. [Link]

  • Corma, A., & Garcia, H. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Catalysis Science & Technology, 8(21), 5448-5459. [Link]

  • Ubeika, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3796. [Link]

  • Hayashi, Y., & Aratake, S. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(35), 6825-6828. [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

Sources

Application Notes and Protocols for the Incorporation of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Conformational Rigidity for Novel Peptide Therapeutics

In the landscape of modern drug discovery, the quest for peptides with enhanced stability, receptor selectivity, and bioavailability is paramount. Non-natural, conformationally constrained amino acids are pivotal in this endeavor, offering a sophisticated tool to modulate the three-dimensional structure of peptides. This guide provides an in-depth exploration of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, a unique cyclic amino acid analog, and its application in peptide synthesis.

The incorporation of this pyroglutamic acid derivative, characterized by gem-dimethyl substitution at the α-position relative to the lactam nitrogen, introduces a significant steric and conformational constraint. This rigid scaffold can induce specific secondary structures, such as β-turns, in the peptide backbone, thereby influencing its biological activity.[1] Furthermore, the cyclic nature and the dimethyl substitution can protect against enzymatic degradation, enhancing the in vivo half-life of the resulting peptide.

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers a comprehensive overview, from the fundamental properties of this compound to detailed, field-proven protocols for its successful incorporation into peptide chains using both solid-phase and solution-phase methodologies.

Physicochemical Properties and Structural Considerations

This compound is a chiral molecule with the following key structural features:

  • Molecular Formula: C₇H₁₁NO₃[2]

  • Molecular Weight: 157.17 g/mol

  • Structure: A five-membered lactam ring (pyrrolidinone) with a carboxylic acid at the 3-position and two methyl groups at the 2-position.

The gem-dimethyl group at the C2 position introduces significant steric hindrance. This has profound implications for its reactivity during peptide coupling reactions, necessitating specialized reagents and conditions to achieve efficient amide bond formation.[3][4] The lactam nitrogen is part of an amide bond and is therefore significantly less nucleophilic than a primary amine, generally obviating the need for N-terminal protection during coupling of the carboxylic acid moiety.[5][6]

Strategic Considerations for Peptide Synthesis

The primary challenge in utilizing this compound lies in overcoming the steric hindrance presented by the quaternary carbon adjacent to the lactam nitrogen. Standard coupling conditions may prove inefficient, leading to low yields and incomplete reactions.[3]

Workflow for Incorporating the Hindered Amino Acid

The following diagram illustrates the general workflow for incorporating a sterically hindered amino acid like this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

G cluster_resin Solid Support cluster_synthesis Peptide Elongation cluster_cleavage Final Steps Resin Resin Support (e.g., Rink Amide, Wang) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start Synthesis Washing1 Washing Step (DMF, DCM) Deprotection->Washing1 Coupling Hindered Coupling Step Washing1->Coupling Washing2 Washing Step (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Next Cycle Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping If coupling incomplete Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final Cycle Capping->Deprotection Next Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis AA Fmoc-AA-OH (Standard) or This compound AA->Coupling CouplingAgent High-Efficiency Coupling Reagent (HATU, HCTU, PyAOP, COMU) CouplingAgent->Coupling Base Non-nucleophilic Base (DIPEA, NMM) Base->Coupling G cluster_structure Structural Features of the Moiety cluster_properties Resulting Physicochemical Properties cluster_outcomes Potential Therapeutic Outcomes Cyclic Cyclic Pyrrolidinone Ring Rigidity Increased Conformational Rigidity Cyclic->Rigidity GemDimethyl Gem-Dimethyl Group at C2 Steric Steric Shielding GemDimethyl->Steric Turn β-Turn Induction Rigidity->Turn Affinity Improved Receptor Binding Affinity Rigidity->Affinity Pre-organization Stability Enhanced Proteolytic Stability Steric->Stability Turn->Affinity Bioavailability Increased Bioavailability Stability->Bioavailability Affinity->Bioavailability Improved Potency

Sources

Introduction: The Enduring Significance of the Pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Pyrrolidine Functionalization

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most vital structural motifs in medicinal chemistry and pharmaceutical sciences.[1][2] Its prevalence is not coincidental; the pyrrolidine scaffold is a cornerstone in 37 drugs approved by the U.S. Food and Drug Administration (FDA) and is central to a vast array of natural products and bioactive molecules.[1][3] This widespread application stems from the ring's unique stereochemical and conformational properties. The non-planar, sp³-hybridized nature of the ring provides a three-dimensional framework that is ideal for exploring pharmacophore space, a significant advantage over flat, aromatic systems.[4][5] Furthermore, the stereogenic centers inherent to substituted pyrrolidines allow for precise spatial orientation of functional groups, which is critical for selective interactions with biological targets like proteins and enzymes.[1][4][5]

The ability to strategically modify, or "functionalize," a pre-existing pyrrolidine ring is a powerful tool in drug discovery. It allows chemists to fine-tune a molecule's properties—such as solubility, metabolic stability, and target affinity—by introducing new chemical groups at specific positions. This guide provides a detailed exploration of contemporary, field-proven protocols for the functionalization of the pyrrolidine scaffold, focusing on N-arylation, direct C-H functionalization at the α- and β-positions, and the construction of the ring itself via cycloaddition. Each section is designed to move beyond a simple recitation of steps, delving into the mechanistic reasoning and strategic considerations that underpin modern synthetic chemistry.

Part 1: N-Functionalization - Modulating the Core Identity

The nitrogen atom is the most conspicuous site for modification. Altering its substitution directly impacts the molecule's basicity, hydrogen-bonding capacity, and steric profile. N-arylation, the formation of a bond between the pyrrolidine nitrogen and an aromatic ring, is a particularly valuable transformation, as N-aryl pyrrolidines are key structures in many pharmacologically active agents.[6]

Methodology 1: Copper-Catalyzed N-Arylation (Ullmann-Type Condensation)

The Ullmann condensation is a classic and reliable method for forming C-N bonds. The use of L-proline as a ligand has significantly improved the efficiency and substrate scope of this copper-catalyzed reaction, allowing it to proceed under milder conditions.

Causality and Experimental Rationale:

  • Copper(I) Iodide (CuI): Serves as the catalyst. Copper cycles between oxidation states to facilitate the coupling of the amine and the aryl halide.

  • L-Proline: Acts as a ligand for the copper ion. It enhances the catalyst's solubility and reactivity, enabling the reaction to proceed at lower temperatures than traditional Ullmann conditions.

  • Potassium Carbonate (K₂CO₃): A crucial base used to deprotonate the pyrrolidine nitrogen, making it a more potent nucleophile. It also neutralizes the hydrogen iodide generated during the reaction.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that is effective at dissolving the ionic reagents and can withstand the required reaction temperatures.

Experimental Protocol: N-Arylation of Pyrrolidine with 4-Iodophenol [7]

Reagent/ParameterQuantity/ValueMolar eq.Role
4-Iodophenol220 mg1.0 mmolAryl halide
Pyrrolidine127 µL1.5 mmolAmine
Copper(I) Iodide (CuI)9.5 mg0.05 mmol (5 mol%)Catalyst
L-Proline11.5 mg0.1 mmol (10 mol%)Ligand
Potassium Carbonate276 mg2.0 mmolBase
Anhydrous DMSO4 mL-Solvent
Reaction Temp. 110 °C --
Reaction Time 24-36 hours --

Step-by-Step Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 4-iodophenol (1.0 mmol), CuI (5 mol%), L-proline (10 mol%), and potassium carbonate (2.0 mmol).

  • Add 4 mL of anhydrous DMSO to the vial.

  • Add pyrrolidine (1.5 mmol) to the mixture.

  • Seal the vial tightly with a screw cap.

  • Place the vial on a heating block with vigorous stirring and heat to 110 °C.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-36 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Work-up: Add 15 mL of water and 15 mL of ethyl acetate to the reaction vial. Transfer the contents to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with 10 mL portions of ethyl acetate.

  • Combine all organic layers and wash three times with 10 mL of water to remove residual DMSO, followed by a single wash with 15 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure N-(4-hydroxyphenyl)pyrrolidine.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Solids: 4-Iodophenol, CuI, L-Proline, K₂CO₃ prep2 2. Add Solvent: Anhydrous DMSO (4 mL) prep1->prep2 prep3 3. Add Amine: Pyrrolidine (1.5 mmol) prep2->prep3 react 4. Seal & Heat: 110 °C, 24-36 h (with stirring) prep3->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup1 6. Cool & Quench: Add H₂O and EtOAc monitor->workup1 workup2 7. Extract & Wash: Separate layers, wash organic phase workup1->workup2 workup3 8. Dry & Concentrate: Na₂SO₄, rotary evaporation workup2->workup3 purify 9. Purify: Silica Gel Chromatography workup3->purify

General workflow for copper-catalyzed N-arylation.

Part 2: C-H Functionalization - The Atom-Economical Frontier

Directly converting a C-H bond into a C-C or C-heteroatom bond is a highly sought-after transformation in modern synthesis. It avoids the need for pre-functionalized starting materials, reducing step counts and waste. The pyrrolidine ring offers two primary sites for this chemistry: the α-position (adjacent to the nitrogen) and the more challenging β-position.

Methodology 2: Enantioselective α-Arylation via Asymmetric Lithiation

The C-H bonds at the α-position are acidic due to the inductive effect of the adjacent nitrogen, making them susceptible to deprotonation by a strong base. This protocol, adapted from Organic Syntheses, leverages a chiral ligand to achieve deprotonation in an enantioselective manner, leading to highly enantioenriched products.[8]

Causality and Experimental Rationale:

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is essential. It activates the α-protons for deprotonation and directs the lithiation.

  • sec-Butyllithium (sec-BuLi): A powerful organolithium base capable of deprotonating the α-C-H bond.

  • (+)-Sparteine: A chiral diamine ligand that complexes with sec-BuLi. This complex creates a chiral environment, leading to the preferential removal of one of the two enantiotopic α-protons, thus setting the stereochemistry of the final product.

  • Transmetalation with ZnCl₂: The initially formed organolithium species is highly reactive. Transmetalating to a more stable organozinc reagent is key for compatibility with the subsequent palladium-catalyzed cross-coupling step.

  • Negishi Coupling: A palladium-catalyzed cross-coupling reaction between the organozinc reagent and an aryl bromide to form the desired C-C bond.

Experimental Protocol: Enantioselective α-Arylation of N-Boc-Pyrrolidine [8]

Reagent/ParameterQuantity/ValueMolar eq.Role
N-Boc-pyrrolidine10.0 g1.20 equivSubstrate
(+)-Sparteine13.7 g1.20 equivChiral Ligand
sec-BuLi (1.4 M)45.2 mL1.30 equivBase
Anhydrous MTBE120 mL-Solvent
ZnCl₂ (1.0 M in Et₂O)70.1 mL1.2 equivTransmetalation Agent
Aryl Bromide48.7 mmol1.0 equivCoupling Partner
Pd(OAc)₂218 mg0.02 equivCatalyst Precursor
t-Bu₃P-HBF₄565 mg0.04 equivLigand
Reaction Temp. -78 °C to RT --

Step-by-Step Procedure:

  • Deprotonation: In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-pyrrolidine (1.20 equiv) and (+)-sparteine (1.20 equiv) in anhydrous methyl tert-butyl ether (MTBE).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sec-BuLi (1.30 equiv) dropwise over 30 minutes, ensuring the internal temperature remains below -65 °C. The solution will turn orange-red.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Transmetalation: Add a solution of ZnCl₂ in ether (1.2 equiv) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 1 hour.

  • Negishi Coupling: In a separate flask, prepare the palladium catalyst by stirring Pd(OAc)₂ (0.02 equiv) and t-Bu₃P-HBF₄ (0.04 equiv) in THF for 20 minutes.

  • Add the aryl bromide (1.0 equiv) to the catalyst mixture, followed by the organozinc solution via cannula.

  • Stir the reaction at room temperature until completion (monitor by TLC/LC-MS).

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography followed by recrystallization to obtain the enantioenriched α-aryl pyrrolidine.

cluster_path Reaction Pathway A N-Boc-Pyrrolidine B Chiral Lithiated Intermediate A->B 1. sec-BuLi, (+)-Sparteine MTBE, -78 °C (Asymmetric Deprotonation) C Organozinc Reagent B->C 2. ZnCl₂ (Transmetalation) D α-Aryl-N-Boc-Pyrrolidine C->D 3. Aryl Bromide, Pd(OAc)₂ t-Bu₃P-HBF₄ (Negishi Coupling) cluster_pathway Regiodivergent Functionalization Pyrrolidine N-Boc-Pyrrolidine Intermediate Iminium Ion Intermediate Pyrrolidine->Intermediate Photocatalyst, Visible Light, -e⁻, -H⁺ Alpha_Product α-Hydroxypyrrolidine Intermediate->Alpha_Product Base = H₂O / Pyridine (Nucleophilic Attack) Beta_Product Enecarbamate (β-Functionalized Precursor) Intermediate->Beta_Product Base = DBU (Elimination)

Divergent pathways from a common iminium ion intermediate.

General Protocol Outline (for α-Hydroxylation): [9]1. In a reaction vessel, combine N-Boc-pyrrolidine, the flavin photocatalyst, and a suitable solvent system (e.g., aqueous media). 2. Add the weak base (e.g., pyridine). 3. Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature with stirring. 4. Monitor the reaction to completion by TLC or LC-MS. 5. Perform an appropriate aqueous work-up and extract the product with an organic solvent. 6. Purify by column chromatography to yield the α-hydroxylated pyrrolidine.

Part 3: Constructing the Ring - The [3+2] Cycloaddition Approach

In addition to functionalizing a pre-formed ring, chemists often build the pyrrolidine scaffold from acyclic precursors. The 1,3-dipolar cycloaddition between an azomethine ylide (a three-atom component) and an alkene (a two-atom component) is an exceptionally powerful method for this purpose, as it can create multiple stereocenters in a single, atom-economical step.

Causality and Experimental Rationale:

  • Azomethine Ylide: This 1,3-dipole is the key reactive intermediate. It is typically generated in situ from the condensation of an α-amino acid ester and an aldehyde.

  • Dipolarophile: An electron-deficient alkene (in this case, acrolein) that reacts with the dipole.

  • Organocatalyst (L-Proline): In this protocol, L-proline serves as a chiral catalyst. It reacts with the aldehyde (acrolein) to form a chiral iminium ion. This activation lowers the LUMO of the dipolarophile and provides a chiral environment that directs the approach of the azomethine ylide, thereby controlling the enantioselectivity of the reaction. [10] Experimental Protocol: Organocatalytic Enantioselective [3+2] Cycloaddition [10]

    Reagent/Parameter Quantity/Value Molar eq. Role
    L-Proline 8 mg 0.2 equiv Organocatalyst
    Acrolein 23 µL 1.0 equiv Dipolarophile
    Imine Precursor* 0.38 mmol 1.1 equiv Ylide Source
    Anhydrous DMF 7 mL - Solvent
    Reaction Temp. -30 °C - -
    Reaction Time 48 hours - -

    *The imine precursor is pre-formed from diethyl aminomalonate and an aldehyde.

Step-by-Step Procedure:

  • To a solution of L-proline (0.2 equiv) in anhydrous DMF (7 mL) in a flame-dried flask, cool the mixture to -30 °C.

  • Add acrolein (1.0 equiv) and stir the mixture for 30 minutes at this temperature.

  • Add the pre-synthesized imine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at -30 °C for 48 hours.

  • Work-up: Quench the reaction by adding water. Separate the phases and extract the aqueous layer three times with diethyl ether.

  • Combine the organic fractions and wash sequentially with saturated Na₂CO₃ solution, brine, and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to afford the highly functionalized pyrrolidine cycloadduct.

Conclusion

The pyrrolidine ring remains a privileged scaffold in the design of functional molecules. The methodologies presented here—N-arylation, site-selective α- and β-C-H functionalization, and enantioselective cycloaddition—represent a cross-section of modern synthetic strategies that provide access to this critical structure. An understanding of the underlying principles—the role of catalysts and ligands, the control of stereochemistry, and the logic of reaction conditions—is paramount for the successful application of these protocols. As the demand for novel, complex, and stereochemically defined molecules continues to grow, these advanced functionalization techniques will remain indispensable tools for researchers in chemistry, biology, and medicine.

References

  • Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 807. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel, Switzerland), 14(8). [Link]

  • Li Petri, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Bhat, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249564. [Link]

  • Vila, C., et al. (2009). Organocatalytic Enantioselective [3+2] Cycloaddition of Azomethine Ylides and Acrolein. Molecules, 14(1), 586-597. [Link]

  • Bhat, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

  • Zhang, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2589. [Link]

  • Beutner, G. L., et al. (2022). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 99, 382-400. [Link]

  • D'Amico, P. L., et al. (2012). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PubMed Central. [Link]

  • Strieth-Kalthoff, F., et al. (2018). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. PubMed Central. [Link]

Sources

The Strategic Application of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid as a versatile scaffold in medicinal chemistry. We will delve into the synthetic rationale, key derivatization protocols, and potential therapeutic applications, emphasizing the strategic importance of the gem-dimethyl moiety in optimizing drug candidates.

I. The Pyrrolidinone Core: A Privileged Scaffold in Drug Design

The pyrrolidine ring is a cornerstone of numerous biologically active molecules, including a wide array of natural products and FDA-approved drugs.[1] Its five-membered saturated heterocyclic structure provides a three-dimensional framework that is ideal for exploring chemical space and achieving specific interactions with biological targets.[2] The inherent chirality and conformational flexibility of the pyrrolidine ring allow for the precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.[2]

Derivatives of the closely related 5-oxopyrrolidine-3-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This highlights the potential of this core structure to serve as a foundational element in the design of novel therapeutics.

II. The Gem-Dimethyl Advantage: Rationale for the 2,2-Dimethyl Substitution

The incorporation of a gem-dimethyl group at the C-2 position of the 5-oxopyrrolidine-3-carboxylic acid scaffold is a deliberate design choice rooted in established medicinal chemistry principles. This structural feature, frequently observed in natural products with clinical relevance, offers several potential advantages in drug development.[6][7]

Key Benefits of the Gem-Dimethyl Group:

  • Enhanced Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, sterically hindering enzymatic degradation of the adjacent lactam ring. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.[7]

  • Conformational Rigidity and Increased Potency: The Thorpe-Ingold effect suggests that the gem-dimethyl substitution can restrict the conformational freedom of the pyrrolidinone ring. This pre-organization of the scaffold into a bioactive conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in potency.[7]

  • Improved Target Engagement: The methyl groups can engage in favorable van der Waals interactions within a target's binding pocket, contributing to enhanced affinity and selectivity.[6]

  • Modulation of Physicochemical Properties: The gem-dimethyl moiety can influence the lipophilicity and solubility of the molecule, which are critical parameters for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

Below is a conceptual workflow illustrating the integration of the this compound scaffold in a typical drug discovery pipeline.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization cluster_3 Preclinical Development A Selection of this compound Scaffold B Synthesis of Core Scaffold A->B Rationale: Metabolic Stability, Conformational Rigidity C Amide Coupling at C3-Carboxylic Acid B->C D Functionalization of Pyrrolidinone Nitrogen (N1) E High-Throughput Screening (e.g., Enzyme Inhibition Assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G Iterative Design & Synthesis H In Vivo Efficacy & PK/PD Studies G->H I Candidate Selection H->I

Caption: Drug Discovery Workflow using the Target Scaffold.

III. Synthetic Protocols and Characterization

While specific literature on the synthesis of this compound is not abundant, a general and robust synthetic approach can be adapted from established methods for related 5-oxopyrrolidine-3-carboxylic acids.

Protocol 1: Synthesis of the Core Scaffold (Hypothetical Route)

This protocol is based on the well-documented reaction of primary amines with itaconic acid.[1][4] A plausible adaptation for the synthesis of the title compound would involve the use of a precursor that introduces the gem-dimethyl group.

Materials:

  • 3-Amino-3-methylbutanoic acid

  • Itaconic anhydride

  • Glacial acetic acid

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Michael Addition: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-3-methylbutanoic acid (1.0 eq) in glacial acetic acid. Add itaconic anhydride (1.1 eq) portion-wise with stirring.

  • Step 2: Cyclization: Heat the reaction mixture to reflux (approximately 120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Characterization:

The final product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.[8][9]

  • Mass Spectrometry (MS): To determine the molecular weight.[10]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the lactam and carboxylic acid, N-H, and O-H).[1]

Protocol 2: Derivatization via Amide Coupling

The carboxylic acid at the C-3 position is a key handle for diversification. Standard amide coupling protocols can be employed to generate a library of derivatives for structure-activity relationship (SAR) studies.[11][12][13]

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Step 1: Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

    • Stir the mixture at room temperature for 30 minutes.

  • Step 2: Amine Addition:

    • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Step 3: Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

The following diagram illustrates the general workflow for the synthesis and derivatization of the target scaffold.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization at C3 cluster_2 Further Functionalization (Optional) A 3-Amino-3-methylbutanoic acid + Itaconic anhydride B Michael Addition & Cyclization A->B Glacial Acetic Acid, Reflux C This compound B->C E Amide Coupling C->E EDC, HOBt, DIPEA D Diverse Library of Amines (R-NH2) F Library of Amide Derivatives E->F G Modification of N1-position F->G Alkylation, Arylation, etc. H Diverse Functionalized Scaffolds G->H

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of the 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid Scaffold

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, five-membered lactam structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. The introduction of a gem-dimethyl group at the 2-position of the pyrrolidinone ring, as in this compound, offers several advantages in drug design. This substitution can enhance metabolic stability by blocking enzymatic oxidation at the otherwise susceptible C-2 position, and the Thorpe-Ingold effect can influence the conformation of the ring, potentially leading to increased binding affinity and selectivity for its target protein.

This document provides a comprehensive guide to the large-scale synthesis of this compound, a key intermediate for the development of novel therapeutics. The presented protocol is designed for scalability, robustness, and efficiency, addressing the needs of process chemistry and drug development professionals.

Synthetic Strategy: A Convergent Approach via Aza-Michael Addition and Intramolecular Cyclization

The most efficient and scalable route to this compound is a convergent synthesis involving the reaction of a primary amine with itaconic acid.[1][3] This strategy leverages a cascade reaction sequence initiated by an aza-Michael addition, followed by an intramolecular amidation to form the stable pyrrolidinone ring.

For the synthesis of the target molecule, 2-aminoisobutyric acid is the ideal starting material as it incorporates the requisite gem-dimethyl group at the alpha-carbon. The reaction with itaconic acid proceeds as a conjugate addition of the amine to the electron-deficient alkene of itaconic acid, followed by a spontaneous intramolecular cyclization to yield the desired product.[4][5] This one-pot reaction is highly atom-economical and avoids the need for protecting groups, making it well-suited for industrial-scale production.

G cluster_reactants Starting Materials cluster_reaction Reaction Cascade cluster_product Final Product 2_aminoisobutyric_acid 2-Aminoisobutyric Acid aza_michael Aza-Michael Addition 2_aminoisobutyric_acid->aza_michael Nucleophile itaconic_acid Itaconic Acid itaconic_acid->aza_michael Michael Acceptor cyclization Intramolecular Cyclization aza_michael->cyclization Intermediate target_molecule 2,2-Dimethyl-5-oxopyrrolidine- 3-carboxylic acid cyclization->target_molecule

Figure 1: Synthetic strategy for this compound.

Detailed Protocol for Large-Scale Synthesis

This protocol is optimized for a 1 kg scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityMolar Eq.
2-Aminoisobutyric Acid≥98%Commercial1.00 kg1.0
Itaconic Acid≥99%Commercial1.26 kg1.0
Deionized Water-In-house10 L-
Hydrochloric Acid (37%)ACS GradeCommercialAs needed-
Sodium HydroxideACS GradeCommercialAs needed-
Celite® 545-Commercial200 g-
IsopropanolACS GradeCommercial5 L-
Equipment
  • 20 L glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Heating mantle

  • Large Büchner funnel and vacuum flask

  • pH meter

  • Rotary evaporator

  • Vacuum oven

Step-by-Step Procedure
  • Reaction Setup:

    • Charge the 20 L glass reactor with 1.00 kg (9.70 mol) of 2-aminoisobutyric acid and 10 L of deionized water.

    • Begin stirring the mixture to form a suspension.

  • Addition of Itaconic Acid:

    • Slowly add 1.26 kg (9.70 mol) of itaconic acid to the suspension over 30 minutes. The addition is exothermic, and the temperature may rise. Maintain the temperature below 40 °C.

  • Reaction:

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-16 hours.

    • Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting materials are consumed.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates upon cooling, proceed to filtration. If the product remains in solution, concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

    • Filter the crude product using a Büchner funnel. Wash the filter cake with 1 L of cold deionized water, followed by 1 L of isopropanol to remove any unreacted starting materials and impurities.

  • Purification:

    • The crude product can be further purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot deionized water.

    • If the solution is colored, add 200 g of Celite® and stir for 30 minutes at 80-90 °C.

    • Filter the hot solution through a pre-heated Büchner funnel to remove the Celite®.

    • Allow the filtrate to cool slowly to room temperature, then cool to 0-5 °C in an ice bath to maximize crystallization.

    • Collect the purified product by vacuum filtration, wash with cold deionized water, and then with cold isopropanol.

  • Drying:

    • Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield and Characterization
  • Yield: 80-90%

  • Appearance: White crystalline solid

  • Melting Point: 168-172 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 7.8 (s, 1H, NH), 3.1-2.9 (m, 1H, CH), 2.4-2.2 (m, 2H, CH₂), 1.3 (s, 6H, 2xCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 175.8, 174.2, 58.9, 45.3, 30.1, 25.4.

  • Mass Spectrometry (ESI-): m/z 172.06 [M-H]⁻

Process Optimization and Scalability Considerations

  • Solvent: While water is an environmentally friendly and cost-effective solvent, for some substrates, a mixture of water and a co-solvent like ethanol or isopropanol can improve solubility and reaction rates.

  • Temperature: The reaction is typically run at reflux to ensure a reasonable reaction time. Lowering the temperature will slow down the reaction but may improve the purity profile in some cases.

  • pH Adjustment: The reaction proceeds well without pH adjustment. However, after the reaction, adjusting the pH of the solution can be used to control the precipitation of the product for easier isolation.

  • Impurity Profile: The primary impurities are unreacted starting materials. A thorough wash of the crude product is usually sufficient to remove these.

Safety and Handling

  • 2-Aminoisobutyric Acid: May cause eye, skin, and respiratory tract irritation.

  • Itaconic Acid: Causes serious eye irritation.

  • Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Visualization of the Experimental Workflow

G start Start charge_reactants Charge Reactor with 2-Aminoisobutyric Acid and Water start->charge_reactants add_itaconic_acid Slowly Add Itaconic Acid charge_reactants->add_itaconic_acid reflux Heat to Reflux (12-16 h) add_itaconic_acid->reflux monitor Monitor Reaction Progress (HPLC/TLC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration/Concentration) cool->isolate recrystallize Recrystallize from Water isolate->recrystallize dry Dry Product in Vacuum Oven recrystallize->dry end Final Product dry->end

Sources

Application Notes and Protocols for the Derivatization of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,2-Dimethyl-5-oxopyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2] Its inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, provides a globular shape ideal for complex and specific interactions with biological targets.[1][2] Within this class, the 5-oxopyrrolidine-3-carboxylic acid framework serves as a versatile platform for the development of novel therapeutics, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4][5][6]

This guide focuses on the derivatization of a specific analog, 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid . The introduction of the gem-dimethyl group at the C2 position offers a significant strategic advantage in drug design. This structural feature can enhance metabolic stability by blocking potential sites of oxidation and can also serve to lock the conformation of the pyrrolidine ring, potentially leading to higher binding affinity and selectivity for target proteins. However, this substitution also introduces considerable steric hindrance, which necessitates the careful selection and optimization of synthetic protocols.

These application notes provide a comprehensive overview of the synthesis of the core scaffold and detailed, field-proven protocols for its derivatization at two key positions: the C3-carboxylic acid and the N1-lactam nitrogen. The methodologies are designed for the efficient generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Part 1: Synthesis of the Core Scaffold: this compound

Proposed Synthetic Pathway

Synthesis_Pathway Itaconic_Acid Itaconic Acid Intermediate_1 1-Aryl-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Intermediate_1 Reflux in H2O Aniline Aniline (or other primary amine) Aniline->Intermediate_1 Intermediate_2 Methyl 1-aryl-5-oxopyrrolidine- 3-carboxylate Intermediate_1->Intermediate_2 MeOH, H2SO4 (cat.), Reflux Intermediate_3 Methyl 1-aryl-2,2-dimethyl- 5-oxopyrrolidine-3-carboxylate Intermediate_2->Intermediate_3 1. LDA, THF, -78 °C 2. MeI (2.2 eq) Final_Product 2,2-Dimethyl-5-oxopyrrolidine- 3-carboxylic acid Intermediate_3->Final_Product 1. LiOH, THF/H2O 2. H+ workup

Caption: Proposed synthetic route to the core scaffold.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid

  • To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and water.

  • Add aniline (0.9 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-phenyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Esterification to Methyl 1-phenyl-5-oxopyrrolidine-3-carboxylate

  • Suspend 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for 18-24 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.

Step 3: α,α-Dimethylation of the Pyrrolidinone Ring

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the methyl ester from Step 2 (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Add methyl iodide (2.5 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield methyl 1-phenyl-2,2-dimethyl-5-oxopyrrolidine-3-carboxylate.

Step 4: Hydrolysis to this compound

  • Dissolve the dimethylated ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound.

Part 2: Derivatization Strategies for Library Synthesis

The this compound scaffold offers two primary points for diversification: the carboxylic acid at C3 and the lactam nitrogen at N1.

Strategy 1: Derivatization of the C3-Carboxylic Acid via Amide Coupling

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry. However, the steric hindrance imposed by the gem-dimethyl group at the adjacent C2 position can significantly slow down the rate of amide coupling. Therefore, robust coupling protocols are required.

Amide_Coupling_Workflow Start 2,2-Dimethyl-5-oxopyrrolidine- 3-carboxylic acid Activation Carboxylic Acid Activation Start->Activation Amine_Addition Addition of Amine Library Activation->Amine_Addition HATU, DIPEA or Acyl Fluoride Method Purification Parallel Purification Amine_Addition->Purification Final_Library Amide Library Purification->Final_Library

Caption: Workflow for parallel amide library synthesis.

Protocol 2.1: HATU-Mediated Amide Coupling for Parallel Synthesis

This protocol is suitable for a wide range of primary and secondary amines.

  • Stock Solution Preparation: Prepare a stock solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or NMP).

  • Amine Array: In a 96-well reaction block, dispense an array of diverse primary and secondary amines (1.1 eq per well).

  • Reagent Addition: To each well, add the stock solution of the carboxylic acid, followed by a solution of HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent.

  • Reaction: Seal the reaction block and shake at room temperature for 12-24 hours. For more hindered amines, heating to 50-60 °C may be necessary.

  • Work-up and Purification: Quench the reactions by adding water. The products can be isolated by parallel liquid-liquid extraction or by direct purification using high-throughput preparative HPLC.

ReagentMolar Ratio (to acid)SolventTemperatureTypical Reaction TimeNotes
HATU/DIPEA1.1 / 2.0DMF, NMPRT - 60 °C12-24 hBroad applicability, good for most amines.
EDC/HOBt1.2 / 1.2DCM, DMFRT12-48 hClassic method, may be slower for hindered substrates.
Acyl Fluoride(See Protocol 2.2)MeCN, Dioxane80-100 °C4-12 hExcellent for highly hindered and electron-deficient amines.[7]

Protocol 2.2: Acyl Fluoride Method for Sterically Demanding Couplings

For particularly challenging couplings involving hindered amines or electron-deficient anilines, the in situ formation of a more reactive acyl fluoride is highly effective.[7]

  • In a reaction vial, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add cyanuric fluoride (1.2 eq) and pyridine (1.5 eq) and stir at room temperature for 1 hour to form the acyl fluoride.

  • Add the sterically hindered amine (1.1 eq) to the reaction mixture.

  • Seal the vial and heat to 80-100 °C for 4-12 hours, monitoring by LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and wash with 1N HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Strategy 2: Derivatization of the N1-Lactam Nitrogen

The lactam nitrogen can be derivatized through N-alkylation or N-arylation to introduce further diversity into the compound library.

Protocol 2.3: Base-Mediated N-Alkylation

  • To a solution of the this compound ester (to protect the acidic proton) (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting N-alkylated ester can then be hydrolyzed back to the carboxylic acid using the conditions in Protocol 1, Step 4, for further derivatization at the C3 position.

Part 3: Advanced Derivatization and Multicomponent Reactions

For rapid library expansion from a single core, multicomponent reactions (MCRs) are an invaluable tool. The Ugi four-component reaction (U-4CR) can be employed to simultaneously introduce three new points of diversity.

Protocol 3.1: Ugi Four-Component Reaction

Ugi_Reaction Carboxylic_Acid 2,2-Dimethyl-5-oxopyrrolidine- 3-carboxylic acid Ugi_Product Ugi Product Carboxylic_Acid->Ugi_Product Amine Amine (R1-NH2) Amine->Ugi_Product Aldehyde Aldehyde (R2-CHO) Aldehyde->Ugi_Product Isocyanide Isocyanide (R3-NC) Isocyanide->Ugi_Product

Caption: Ugi four-component reaction scheme.

  • In a reaction vial, dissolve this compound (1.0 eq) in methanol.

  • Add the amine (1.0 eq) and stir for 10 minutes.

  • Add the aldehyde (1.0 eq) and stir for another 10 minutes.

  • Add the isocyanide (1.0 eq) and stir the reaction at room temperature for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the Ugi product.

Conclusion

The this compound scaffold is a promising starting point for the generation of diverse chemical libraries for drug discovery. While the steric hindrance introduced by the gem-dimethyl group presents synthetic challenges, these can be overcome with the use of robust and optimized protocols as detailed in these application notes. The strategic derivatization of both the C3-carboxylic acid and the N1-lactam nitrogen, coupled with the application of multicomponent reactions, allows for a comprehensive exploration of the chemical space around this valuable core structure.

References

  • Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4879. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11647. [Link]

  • Kavaliauskas, P., Mickevičius, V., & Vaickelionienė, R. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. [Link]

  • Desai, P. S., Desai, K. R., & Desai, D. J. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

  • Kavaliauskas, P., Mickevičius, V., & Vaickelionienė, R. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7935. [Link]

  • Nagasree, K. P., Umarani, W. A., Sony, K. P. K., Kumar, K. S., & Kumar, M. M. K. (2023). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular docking. Indian Journal of Chemistry, 62(1), 10-16. [Link]

Sources

Application Notes and Protocols for the Quantification of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid in Drug Development

This compound is a heterocyclic compound of increasing interest within pharmaceutical research and development. As a substituted pyroglutamic acid derivative, it serves as a key chiral building block in the synthesis of various pharmacologically active molecules. The pyrrolidinone core is a prevalent scaffold in many natural products and synthetic drugs, imparting specific conformational constraints that can enhance biological activity and metabolic stability.[1] The precise and accurate quantification of this molecule is paramount during drug substance and drug product development, for process control, stability testing, and pharmacokinetic studies.

This comprehensive guide provides detailed analytical methodologies for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and incorporating self-validating systems in line with regulatory expectations.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular FormulaC7H11NO3PubChem CID 82595952[2]
Molecular Weight157.17 g/mol PubChem CID 82595952[2]
StructurePubChem CID 82595952[2]
Predicted XlogP-0.6PubChemLite[3]
Predicted pKa3.8 (acidic)ChemAxon

The high polarity, indicated by the low predicted XlogP, and the presence of a carboxylic acid group are critical considerations for chromatographic method development. These properties suggest that reversed-phase chromatography may require specific conditions to achieve adequate retention, or that alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) could be advantageous.[4][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of active pharmaceutical ingredients (APIs) and related substances. For a compound like this compound, which lacks a strong chromophore, UV detection at lower wavelengths (200-220 nm) is typically necessary.[6]

Causality of Method Design

The chosen reversed-phase method is based on its prevalence and versatility in the pharmaceutical industry. The C18 column is a workhorse for separating a wide range of compounds. Due to the analyte's polar nature, a highly aqueous mobile phase with an acidic modifier is employed to ensure sufficient retention and good peak shape. The acid suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its interaction with the nonpolar stationary phase.

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV Quantification

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Quaternary pump, autosampler, column oven, UV/PDA detector
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with H3PO4) : Acetonitrile (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the standard stock solution with the diluent.

  • Sample Preparation: Accurately weigh a portion of the sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

3. Method Validation (in accordance with ICH Q2(R2) Guidelines): [7][8]

The method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from excipients, impurities, or degradation products. Peak purity should be confirmed using a PDA detector.
Linearity A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should be established based on the linearity study and the intended application.
Accuracy Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-day): %RSD of ≤ 1.0% for six replicate injections of the standard solution. - Intermediate Precision (Inter-day): Performed by a different analyst on a different day. %RSD should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be confirmed with acceptable precision and accuracy.
Robustness The method's performance should be evaluated by making small, deliberate variations in parameters such as mobile phase pH (±0.2), column temperature (±5°C), and mobile phase composition (±2%).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of the analyte in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[4] This technique offers excellent specificity through the use of Multiple Reaction Monitoring (MRM).

Causality of Method Design

The protocol is designed for high-throughput bioanalysis. A rapid gradient elution on a shorter C18 column minimizes run time. The mobile phase components (formic acid and acetonitrile) are volatile and compatible with electrospray ionization (ESI). ESI in positive mode is chosen due to the potential for protonation of the amide nitrogen, while negative mode can detect the deprotonated carboxylic acid. MRM transitions are selected for their specificity and intensity, ensuring reliable quantification even at low concentrations. Sample preparation using protein precipitation is a simple and effective method for removing the bulk of matrix interferences from plasma samples.[4]

Caption: Workflow for LC-MS/MS bioanalysis.

Detailed Protocol: LC-MS/MS Quantification in Plasma

1. Instrumentation and Conditions:

ParameterRecommended Setting
LC System UHPLC or HPLC system
Mass Spectrometer Triple quadrupole mass spectrometer
Ion Source Electrospray Ionization (ESI), Positive or Negative Mode
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2. MS/MS Detection (MRM):

  • Analyte: this compound (MW: 157.17)

  • Proposed MRM Transitions (to be optimized):

    • Positive Mode: m/z 158.1 → [Fragment 1], m/z 158.1 → [Fragment 2] (e.g., loss of H₂O, COOH)

    • Negative Mode: m/z 156.1 → [Fragment 1], m/z 156.1 → [Fragment 2] (e.g., loss of CO₂)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

4. Method Validation:

Validation for bioanalytical methods should follow regulatory guidelines (e.g., FDA, EMA) and includes parameters like selectivity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).

Considerations for Chiral Separation

The target analyte possesses a chiral center at the C3 position. Since enantiomers can have different pharmacological and toxicological profiles, their separation and quantification may be necessary.

  • Direct Chiral HPLC: This can be achieved using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H). The mobile phase typically consists of a non-polar solvent like n-hexane with a polar modifier like isopropanol and an acidic additive like trifluoroacetic acid.[9]

  • Indirect Chiral HPLC: This involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[9]

A Note on Gas Chromatography (GC)

Direct analysis of this compound by GC is challenging due to its low volatility and high polarity. Thermal decomposition in the injector is likely. Therefore, derivatization is required to convert the polar functional groups (carboxylic acid and amide) into more volatile and thermally stable moieties.[10][11]

  • Derivatization Strategy: Silylation is a common approach for carboxylic acids and amides. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the active hydrogens into trimethylsilyl (TMS) derivatives, which are amenable to GC analysis.[10]

Conclusion

The quantification of this compound can be reliably achieved using either HPLC-UV for routine analysis of bulk substance and formulated products or LC-MS/MS for applications requiring high sensitivity, such as bioanalysis. The choice of method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. All methods must be rigorously validated according to established guidelines to ensure data integrity and regulatory compliance. The potential for chirality should also be considered, and appropriate chiral separation methods employed if necessary.

References

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • BenchChem. (2025). Validating an Analytical Method for "5-Oxo-1-propyl-2-pyrrolidineacetic Acid" in Accordance with ICH Guidelines: A Com.
  • (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • (2021).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).
  • (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • (1987).
  • (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChemLite. Retrieved from [Link]

  • (2020). LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies. PubMed.
  • (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • (2025). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF.
  • (2024).
  • (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
  • (n.d.).
  • (n.d.).
  • (n.d.). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed.
  • (n.d.). Quantitative analysis of Cephardine using the modern HPLC method.
  • (n.d.).
  • (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters.
  • (2016). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis.

Sources

Application Notes and Protocols for Amide Coupling Reactions with 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Substituted Pyroglutamic Acid Scaffold

2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid is a conformationally constrained cyclic amino acid analogue. The pyroglutamic acid core is a prevalent motif in numerous biologically active peptides and peptidomimetics, prized for its ability to induce specific secondary structures and enhance metabolic stability. The gem-dimethyl substitution at the 2-position introduces significant steric hindrance, which can influence peptide conformation and receptor-binding affinity, making this scaffold particularly interesting in rational drug design.

These application notes provide a comprehensive guide to performing amide coupling reactions with this specialized building block. The protocols and technical discussions are designed to be accessible to researchers with a foundational knowledge of organic synthesis, while also offering in-depth insights for experienced medicinal chemists.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not thermodynamically favorable under ambient conditions, requiring the activation of the carboxylic acid moiety.[1] This is achieved by converting the carboxyl group's hydroxyl into a better leaving group, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2] The general mechanism involves two key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a symmetric anhydride.[3][4]

  • Nucleophilic Acyl Substitution: The amine nitrogen attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the activated leaving group and forming the stable amide bond.[2][5]

To minimize side reactions, particularly racemization at the stereocenter of the amino acid, additives like 1-hydroxybenzotriazole (HOBt) are often included.[6] HOBt traps the initial activated intermediate to form an HOBt-ester, which is less reactive but also less prone to epimerization.[6]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the coupling of this compound to a primary or secondary amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents & Prepare Solutions activation Carboxylic Acid Activation reagents->activation Add Coupling Reagent coupling Amine Addition & Coupling activation->coupling Add Amine monitoring Reaction Monitoring (TLC/LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purification (Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for amide coupling reactions.

Selection of Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, desired reaction time, and potential for side reactions. Below is a comparison of commonly used coupling reagents.

Coupling ReagentClassAdvantagesDisadvantages
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)CarbodiimideWater-soluble byproducts, easy to remove.[6][7] Good for solution-phase synthesis.Can lead to racemization without additives. Forms N-acylurea byproduct.[3]
DCC (N,N'-Dicyclohexylcarbodiimide)CarbodiimideHighly effective and inexpensive.Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.[3][8] Not ideal for solid-phase synthesis.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium/AminiumHigh coupling efficiency, fast reaction rates, and low racemization.[7][8]Can cause guanidinylation of the N-terminal amine as a side reaction.[9]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium/AminiumMore reactive than HBTU, especially for sterically hindered couplings.[6][7][9] Less epimerization.[6]More expensive than HBTU.
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)PhosphoniumExcellent for sterically hindered couplings and fragment condensation.[9] Avoids guanidinylation side products.[9]Solutions in DMF have moderate stability.[9]

Given the gem-dimethyl substitution on the this compound, which introduces steric bulk near the reaction center, HATU or PyBOP are recommended as starting points for achieving high coupling efficiency.

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol describes a general procedure for the solution-phase coupling of this compound with a representative primary amine using the cost-effective and widely used EDC/HOBt system.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF. The choice of solvent depends on the solubility of the amine substrate.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to minimize potential side reactions, including racemization.[3]

  • Addition of Reagents: Add the primary amine (1.1 equiv), followed by DIPEA (2.5 equiv). The base is crucial for neutralizing the HCl salt of EDC and maintaining a basic pH for the reaction.[7]

  • Activation: Slowly add EDC·HCl (1.2 equiv) to the stirred solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup - Quenching and Extraction:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final amide product using analytical techniques such as NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Ineffective activation of the carboxylic acid.- Steric hindrance from the gem-dimethyl group and/or the amine.- Low purity of reagents or presence of water.- Switch to a more powerful coupling reagent like HATU or PyBOP.[6][7][9]- Increase reaction temperature or extend reaction time.- Ensure all reagents and solvents are anhydrous.
Formation of N-acylurea Byproduct - Side reaction of the O-acylisourea intermediate when using carbodiimides like EDC.[3]- Ensure the amine is added before or concurrently with EDC.- Maintain a low reaction temperature (0 °C) during EDC addition.[3]
Epimerization/Racemization - Over-activation of the carboxylic acid.- Presence of a strong base.- Always use an additive like HOBt or Oxyma Pure.[6]- Use a hindered, non-nucleophilic base like DIPEA instead of triethylamine.
Difficulty in Product Purification - Water-soluble byproducts from EDC.[6]- Insoluble byproducts from DCC.[3]- Similar polarity of product and starting materials.- Perform a thorough aqueous workup to remove EDC byproducts.- For DCC, filter the reaction mixture to remove the DCU precipitate before workup.- Optimize chromatography conditions (different solvent system or column).

Mechanism of EDC/HOBt Mediated Coupling

The following diagram outlines the key steps in the amide bond formation facilitated by EDC and HOBt.

G cluster_mech Reaction Mechanism A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate A->C + B EDC B->C E HOBt Active Ester C->E + D HOBt D->E G Tetrahedral Intermediate E->G + F Amine (R'-NH2) F->G H Amide Product (R-CO-NHR') G->H Collapse I Byproducts (EDU + HOBt) G->I

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Conclusion

Coupling reactions involving this compound are fundamental transformations for synthesizing novel peptidomimetics and complex organic molecules. While the gem-dimethyl group can present a steric challenge, a rational selection of coupling reagents, careful control of reaction conditions, and a systematic approach to optimization will lead to successful outcomes. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors with this valuable chemical building block.

References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • LibreTexts Chemistry. (2022). Chemistry of Amides.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ChemistNate. (2014). How to Make Amides: Mechanism. YouTube.
  • Vainauskas, V., et al. (2019). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peptide Coupling Efficiency for Arginine.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Biron, E., & Chatterjee, J. (2013). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Let's talk science.
  • Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry.
  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Narender, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(35), 4647-4650.
  • Vainauskas, V., et al. (2019). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid.
  • Reddy, B. V. S., et al. (2013). Copper catalyzed cross-coupling reactions of carboxylic acids: An expedient route to amides, 5-substituted γ-lactams and α-acy. RSC Advances, 3(42), 19365-19369.
  • PubChemLite. (n.d.). This compound.
  • Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5123.
  • Chem-Impex. (n.d.). 5-Oxopyrrolidine-2-carboxylic acid methyl ester.
  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.

Sources

Application Notes and Protocols: The Emerging Potential of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid as a Versatile Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of stereochemically pure compounds in the pharmaceutical and fine chemical industries has cemented the importance of asymmetric catalysis. Central to this field is the design of chiral ligands that can effectively induce enantioselectivity in metal-catalyzed and organocatalytic reactions. Pyrrolidine-based scaffolds have emerged as privileged structures in this domain, owing to their rigid conformational features and the stereodirecting influence of their substituents.[1][2][3] This document explores the prospective use of a less-conventional derivative, 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid , as a novel ligand in catalysis. While extensive research has focused on proline and pyroglutamic acid, the unique structural attributes of this gem-dimethylated analogue present intriguing possibilities for enhancing catalytic performance.[4]

These application notes provide a comprehensive guide to the synthesis, characterization, and potential catalytic applications of this compound. We will delve into the rationale behind its design, propose its application in key asymmetric transformations, and provide detailed, actionable protocols for its use.

The Rationale for a Gem-Dimethylated Pyrrolidinone Ligand

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. In the case of this compound, three key structural motifs are expected to govern its catalytic behavior:

  • The Pyrrolidinone Core: The five-membered ring provides a rigid backbone, which is crucial for creating a well-defined chiral environment around the catalytic center. This rigidity helps to minimize conformational flexibility, leading to higher enantioselectivities.[2]

  • The Gem-Dimethyl Group: The presence of two methyl groups at the C2 position introduces significant steric bulk. This feature can be strategically employed to shield one face of the catalytic complex, thereby directing the approach of substrates and enhancing facial selectivity.

  • The Carboxylic Acid and Lactam Carbonyl: These functional groups offer multiple coordination points for metal centers or can act as hydrogen bond donors/acceptors in organocatalytic systems. This bifunctional nature allows for precise orientation of the substrates within the catalytic pocket.

The combination of these features suggests that this compound could serve as a highly effective ligand in a variety of asymmetric reactions, potentially offering advantages in terms of stability, solubility, and stereocontrol over existing ligands.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available precursors. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related pyrrolidinone structures.[5][6]

G cluster_0 Synthesis Workflow start Itaconic Anhydride + Acetone Cyanohydrin step1 Michael Addition start->step1 step2 Hydrolysis and Cyclization step1->step2 product This compound step2->product

Caption: A simplified workflow for the synthesis of the target ligand.

Protocol 1: Synthesis of this compound

Materials:

  • Itaconic anhydride

  • Acetone cyanohydrin

  • Sodium ethoxide

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Michael Addition:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add acetone cyanohydrin (1.0 eq) dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of itaconic anhydride (1.0 eq) in anhydrous ethanol dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis and Cyclization:

    • Acidify the reaction mixture with concentrated hydrochloric acid until pH 1.

    • Reflux the mixture for 6 hours to facilitate hydrolysis of the nitrile and intramolecular cyclization.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification:

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

    • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Characterization Data:

PropertyValue
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Appearance White to off-white solid
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spectrometry [M+H]⁺ peak at m/z 158.07

Application in Asymmetric Catalysis: A Case Study in Aldol Reactions

The structural features of this compound make it a promising candidate for use in asymmetric aldol reactions, a cornerstone of C-C bond formation in organic synthesis. In this context, the ligand can be employed in conjunction with a Lewis acid, such as Ti(Oi-Pr)₄, to form a chiral catalyst.

G cluster_1 Proposed Catalytic Cycle for Asymmetric Aldol Reaction catalyst Chiral Ti-Ligand Complex aldehyde Aldehyde Substrate catalyst->aldehyde Coordination enolate Chiral Enolate aldehyde->enolate with Ketone ketone Ketone Substrate aldol_adduct Aldol Adduct enolate->aldol_adduct C-C Bond Formation product Enantioenriched Aldol Product aldol_adduct->product Hydrolysis product->catalyst Catalyst Regeneration

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid. It is intended to help you optimize your reaction conditions, improve yield, and overcome common challenges in the laboratory.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Low or No Product Yield

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in organic synthesis and can stem from several factors.[1] A systematic approach to troubleshooting is often the most effective.[2]

Initial Checks & Core Principles:

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can introduce side reactions or inhibit the primary reaction pathway.[1] Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary.

  • Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Small-scale trial reactions can help determine the optimal conditions without committing large quantities of valuable starting materials.

  • Atmospheric Control: If your reaction is sensitive to air or moisture, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]

  • Efficient Mixing: In heterogeneous reactions, ensure your stirring rate is adequate to overcome mass transfer limitations.[1]

Advanced Troubleshooting & Optimization:

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[1] Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion.

  • Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.

Side Reactions and Impurities

Q2: I'm observing significant side product formation. How can I minimize this?

A2: Side reactions are a common cause of reduced yield and purification challenges. Identifying the nature of the side products is the first step toward mitigating their formation.

Common Side Reactions in Pyrrolidine Synthesis:

  • Over-alkylation: In syntheses involving N-alkylation, the product can sometimes be more nucleophilic than the starting material, leading to further alkylation.[3] To minimize this, try slow, dropwise addition of the alkylating agent to maintain a low concentration in the reaction mixture.[3]

  • Furan Byproduct Formation: Under certain pH conditions, particularly strongly acidic conditions, starting materials can be prone to forming furan derivatives.[3] Maintaining a neutral or weakly acidic pH is crucial to avoid this.[3]

  • Polymerization: Some starting materials or intermediates can be prone to polymerization, especially at elevated temperatures.[4] Running the reaction at a lower temperature or in a more dilute solution can sometimes help.

Troubleshooting Workflow for Side Product Formation:

start Side Product Observed identify Identify Side Product (NMR, MS) start->identify adjust_ph Adjust pH (Neutral/Weakly Acidic) identify->adjust_ph Furan Byproduct lower_temp Lower Reaction Temperature identify->lower_temp Polymerization slow_addition Slow Reagent Addition identify->slow_addition Over-alkylation change_solvent Change Solvent identify->change_solvent General Impurities optimize Systematically Optimize Reaction Parameters adjust_ph->optimize lower_temp->optimize slow_addition->optimize change_solvent->optimize

Caption: Troubleshooting workflow for minimizing side product formation.

Purification Challenges

Q3: I'm having difficulty purifying the final product. What are some effective purification strategies?

A3: The carboxylic acid functionality of the target molecule can sometimes complicate purification.

Recommended Purification Techniques:

  • Recrystallization: This can be a highly effective method for obtaining pure crystalline products.[5] Experiment with different solvent systems to find one that dissolves your compound when hot but not when cold.[5] Common solvents for recrystallization of similar compounds include ethanol, methanol, and ethyl acetate, sometimes in combination with water or hexanes.[5]

  • Column Chromatography:

    • Normal Phase: If your compound is not excessively polar, standard silica gel chromatography can be effective.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography may provide better separation.

    • Acidic/Basic Washes: If your impurities have different acidic or basic properties than your product, a liquid-liquid extraction with a dilute acid or base can be a simple and effective purification step.

  • Dealing with Unstable Compounds on Silica Gel: Some nitrogen-containing heterocycles can be unstable on acidic silica gel.[5] If you suspect this is the case, you can use neutralized silica gel (washed with a triethylamine solution) or switch to a different stationary phase like alumina.[5]

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for 5-oxopyrrolidine-3-carboxylic acids?

A1: A common and effective method involves the reaction of itaconic acid with a primary amine.[6][7] For 2,2-dimethyl substitution, a suitable precursor to itaconic acid with the gem-dimethyl group would be necessary. Another approach is the [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile, which is a powerful method for constructing the pyrrolidine ring.[8]

Q2: How can I confirm the structure of my final product?

A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the characteristic signals of the pyrrolidine ring protons and the carboxylic acid proton (which may be a broad singlet).[9][10]

    • ¹³C NMR: Identify the carbonyl carbons of the lactam and the carboxylic acid, as well as the carbons of the pyrrolidine ring.[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic stretches of the O-H (broad), C=O (carboxylic acid and lactam), and N-H (if present) functional groups.[6][9]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some reagents used in heterocyclic synthesis can be corrosive, toxic, or flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.

Q4: My product is an oil or a viscous liquid, but I expect a solid. What can I do?

A4: It's possible that your product is impure, or it may simply have a low melting point.[4] First, try to purify it further using the methods described above. If it is pure and still an oil, you can try to induce crystallization by:

  • Scratching the inside of the flask with a glass rod.[5]

  • Adding a seed crystal of the pure compound (if available).[5]

  • Cooling the solution in an ice bath or refrigerator.[5]

  • Dissolving the oil in a minimal amount of a volatile solvent and then adding a non-polar solvent to precipitate the product.[4]

Experimental Protocol Example: General Synthesis of a 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

This is a generalized procedure based on literature methods for similar compounds and should be adapted for your specific starting materials.[6][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the substituted aniline (1 equivalent) and itaconic acid (1.2 equivalents) in water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with cold water.

    • If no precipitate forms, acidify the solution with dilute HCl to a pH of approximately 5 to induce precipitation.[6]

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-aryl-5-oxopyrrolidine-3-carboxylic acid.

Data Summary Table: Example Reaction Conditions and Yields

Starting AmineSolventReaction Time (h)Yield (%)Reference
N-(4-aminophenyl)acetamideWater1296[6]
2-Amino-4-methylphenolWaterNot specified88[10]
o-AminophenolWater1274.4[11]

Troubleshooting Decision Tree:

start Low Yield or No Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Confirm Reaction Temperature and Time check_reagents->check_conditions check_atmosphere Ensure Inert Atmosphere (if required) check_conditions->check_atmosphere monitor_reaction Monitor Reaction by TLC/LC-MS check_atmosphere->monitor_reaction product_decomposition Product Decomposition Observed? monitor_reaction->product_decomposition incomplete_reaction Incomplete Reaction? product_decomposition->incomplete_reaction No modify_workup Modify Workup/ Purification product_decomposition->modify_workup Yes optimize_conditions Optimize Conditions: Temp, Time, Catalyst incomplete_reaction->optimize_conditions Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Benchchem. Common side reactions in the synthesis of substituted pyrrolidines. Benchchem.
  • Benchchem. Preventing side reactions in pyrrolidine synthesis. Benchchem.
  • University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester.
  • Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • Reddit. What are some common causes of low reaction yields? : r/Chempros. Reddit.
  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • ResearchGate. (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS.
  • NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC.
  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
  • NIH. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
  • ACS Publications. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.
  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids.
  • Google Patents.
  • KTU ePubl. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health.
  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • Google Patents.
  • Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the.
  • European Patent Office. Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2.

Sources

Technical Support Center: Purification of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Document ID: TSC-DMOPC-202601-v1

Welcome to the technical support center for 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (DMOPC). This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and may encounter challenges in its purification. As a molecule with a unique combination of a lactam, a carboxylic acid, and a sterically hindered quaternary carbon center, DMOPC presents specific purification hurdles.

This document provides a structured approach to troubleshooting common issues, offering not just solutions but also the underlying chemical principles to empower you to adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound that are crucial for planning a successful purification strategy.

Q1: What are the key structural and chemical features of this compound?

A1: this compound possesses several functional groups that dictate its behavior.[1][2]

  • Lactam (Cyclic Amide): The five-membered pyrrolidinone ring is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.

  • Carboxylic Acid: This group provides a handle for pH-based extractions and is the primary site for salt formation. Its acidity is influenced by the adjacent lactam ring.

  • Gem-Dimethyl Group: The two methyl groups at the C2 position create significant steric hindrance. This can influence solvent accessibility and crystallization behavior.

  • Chiral Center: The carbon at the C3 position is a stereocenter. Syntheses that are not stereospecific will produce a racemic mixture, which may require specialized chiral separation techniques if a single enantiomer is desired.

Q2: What are the expected solubility properties of this compound?

A2: While specific solubility data is not extensively published, we can predict its behavior based on its functional groups:

  • High Polarity: The presence of both a carboxylic acid and a lactam makes the molecule quite polar.

  • Expected Solvents: It is expected to be soluble in polar protic solvents like methanol, ethanol, and to some extent, water. It will likely show good solubility in polar aprotic solvents such as DMSO and DMF.[3]

  • Insolubility: It is expected to be poorly soluble or insoluble in nonpolar solvents like hexanes, toluene, and diethyl ether. This differential solubility is the cornerstone of effective recrystallization.

Q3: What are the most common impurities I should expect after synthesis?

A3: Impurities are typically related to the synthetic route. Syntheses of similar 5-oxopyrrolidine-3-carboxylic acid derivatives often involve the Michael addition of an amine to itaconic acid or its derivatives.[4][5][6]

  • Unreacted Starting Materials: Residual itaconic acid or the amine source used in the synthesis.

  • Ring-Opened Byproducts: Hydrolysis of the lactam ring can lead to the formation of 4-amino-4-methyl-1,3-pentanedioic acid.

  • Stereoisomers: If the synthesis is not stereoselective, the opposite enantiomer or diastereomers may be present.

  • Solvent Residues: Trapped solvents from the reaction or workup.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A multi-pronged approach is recommended for robust purity analysis.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying organic impurities. The presence of sharp, well-defined peaks and correct integration values is a primary indicator of purity.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace impurities and confirming the molecular weight of the product.[8][9] A reversed-phase HPLC method is typically suitable for this class of polar molecules.

  • Elemental Analysis (C, H, N): Provides a quantitative measure of purity by comparing the experimental elemental composition to the theoretical values. The results should agree within ±0.4%.[5]

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid.

Troubleshooting Guide: Common Purification Challenges

This section is formatted to help you diagnose and solve specific problems you may encounter during the purification of this compound.

Problem 1: My crude product has low purity, with significant starting materials visible in the ¹H NMR.

Probable Cause: Incomplete reaction or inefficient removal of water-soluble starting materials during the initial workup.

Solution Strategy: Acid-base extraction followed by recrystallization.

  • Rationale: The carboxylic acid functional group allows for selective extraction. By dissolving the crude product in an organic solvent (like ethyl acetate) and washing with acidic water, neutral and basic impurities can be removed. Subsequently, the target compound can be extracted into an aqueous basic solution (like NaHCO₃), leaving non-acidic impurities behind. Re-acidification of the aqueous layer will precipitate the purified product. Recrystallization then further refines the product based on solubility differences.

dot

cluster_0 Step 1: Acid-Base Extraction Crude Crude Product in Ethyl Acetate Wash1 Wash with Acidic Water (pH 2-3) Crude->Wash1 Dissolve ExtractBase Extract Organic with aq. NaHCO₃ Crude->ExtractBase Alternative Path Separate1 Separate Layers Wash1->Separate1 Organic1 Organic Layer: Contains Neutral/Basic Impurities Separate1->Organic1 Top Layer Aqueous1 Aqueous Layer: Contains Product Separate1->Aqueous1 Bottom Layer (if product precipitates) OR Proceed with Organic Layer Separate2 Separate Layers ExtractBase->Separate2 Organic2 Organic Layer: (Discard) Separate2->Organic2 Aqueous2 Aqueous Layer: Product as Sodium Salt Separate2->Aqueous2 Acidify Acidify with HCl to pH 2 Aqueous2->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate

Caption: Workflow for acid-base extraction purification.

Problem 2: My product is a persistent oil or a gummy solid that won't crystallize.

Probable Cause: Presence of impurities that inhibit lattice formation, or the use of an inappropriate crystallization solvent. Residual solvent can also act as a plasticizer.

Solution Strategy:

  • Rigorous Drying: Ensure all solvent from the workup is removed under high vacuum, possibly with gentle heating, to eliminate residual solvents that can hinder crystallization.

  • Solvent Screening for Recrystallization: The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

    Solvent SystemRationale
    Single Solvent Ethanol, Methanol, Isopropanol, Acetonitrile, Water. Ideal for simplicity.
    Two-Solvent (Miscible) Good Solvent/Anti-Solvent: Dissolve in a minimal amount of hot "good" solvent (e.g., ethanol) and slowly add a "bad" or "anti-solvent" (e.g., diethyl ether or hexanes) until turbidity persists. Then, gently heat to re-dissolve and cool slowly.
  • Trituration: If recrystallization fails, attempt to induce crystallinity by trituration. Stir the oil/gummy solid vigorously with a solvent in which it is poorly soluble (e.g., diethyl ether or cold ethyl acetate). This can wash away soluble impurities and encourage the product to solidify.

Problem 3: Analytical data (LC-MS) suggests the presence of a second component with the same mass, likely a stereoisomer.

Probable Cause: The synthesis produced a racemic or diastereomeric mixture, and standard purification methods like recrystallization are often ineffective at separating enantiomers.

Solution Strategy: Chiral separation techniques.

  • Diastereomeric Salt Formation & Fractional Crystallization: This is a classical resolution method. React the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or a cinchona alkaloid). This forms two diastereomeric salts with different solubilities. These salts can then be separated by careful fractional crystallization.[10] After separation, the acid is liberated from each salt by treatment with a strong acid.

dot

Racemate Racemic Acid (R-Acid + S-Acid) SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation ChiralBase Chiral Base (e.g., R-Base) ChiralBase->SaltFormation Salts Mixture of Salts (R-Acid/R-Base) (S-Acid/R-Base) SaltFormation->Salts FractionalXtal Fractional Crystallization Salts->FractionalXtal SeparatedSalts Separated Salts (Based on Solubility) FractionalXtal->SeparatedSalts Salt1 Salt 1 (Less Soluble) SeparatedSalts->Salt1 Salt2 Salt 2 (More Soluble) SeparatedSalts->Salt2 Liberate1 Acidify Salt1->Liberate1 Liberate2 Acidify Salt2->Liberate2 Enantiomer1 Pure Enantiomer 1 Liberate1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 Liberate2->Enantiomer2

Caption: Diastereomeric salt formation for chiral resolution.

  • Chiral Preparative HPLC: If diastereomeric crystallization is unsuccessful, chiral preparative HPLC is the most direct method. This requires screening different chiral stationary phases (e.g., polysaccharide-based columns) and mobile phases to find a system that provides baseline separation of the enantiomers. While effective, this method is more resource-intensive.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Place a small amount of crude product (20-30 mg) in a test tube. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent sparingly, heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

  • Objective: To determine the purity of the final product and detect any non-volatile impurities.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (for the lactam chromophore) and/or Mass Spectrometry (ESI-).[8]

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject 5-10 µL. Purity is typically reported as the area percentage of the main peak.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. This compound | C7H11NO3. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • PMC - NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • ResearchGate. (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • PMC - PubMed Central. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. [Link]

  • LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • Google Patents.
  • Sci-Hub. Resolution and sensitive detection of carboxylic acid enantiomers using fluorescent chiral derivatization reagents by high-performance liquid chromatography. [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • PubMed. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

  • Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. [Link]

  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

  • PubMed. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • PMC - NIH. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • ResearchGate. Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: synthesis and structure | Request PDF. [Link]

  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]

  • PubMed. Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. [Link]

  • MDPI. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]

Sources

Common side reactions in the synthesis of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during these synthetic transformations. Our goal is to equip you with the expertise and practical insights necessary to optimize your reactions, improve yields, and achieve desired product purity.

Introduction: The Challenge of Pyrrolidine Synthesis

The pyrrolidine ring is a vital scaffold in a vast array of pharmaceuticals and natural products.[1][2][3] Its synthesis, while conceptually straightforward in some cases, is often plagued by a variety of side reactions that can complicate reaction outcomes, reduce yields, and make purification challenging.[4] This guide is structured to address these issues head-on, providing not just solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Section 1: Reductive Amination and Intramolecular Cyclization

Reductive amination of 1,4-dicarbonyl compounds or their precursors with an amine is a common and direct pathway to the pyrrolidine core.[5][6][7] However, this method is not without its pitfalls.

Frequently Asked Questions (FAQs)

Q1: My reductive amination is yielding significant amounts of over-alkylated byproducts. How can I promote the formation of the desired pyrrolidine?

A1: Over-alkylation is a frequent side reaction where the initially formed pyrrolidine (a secondary amine) acts as a nucleophile and reacts further with the remaining dicarbonyl starting material, leading to undesired tertiary amine byproducts.[5][8][9] This is particularly problematic when using ammonia or primary amines.

Mitigation Strategies:

  • Control Stoichiometry: Employ a large excess of the primary amine or ammonia. This ensures that the carbonyl compound is more likely to react with the intended starting amine rather than the product amine.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the reducing agent low, favoring the initial imine formation and reduction over subsequent reactions of the product amine.

  • Choice of Reducing Agent: The choice of reducing agent is critical for controlling selectivity.[8]

    • Sodium Cyanoborohydride (NaBH₃CN): This is a preferred reagent as it is more effective at reducing iminium ions at a pH where imine formation is favorable (pH 4-5) and is less likely to reduce the starting aldehyde or ketone.[8]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is another mild and highly selective reducing agent, often considered the reagent of choice due to its high selectivity for imines over carbonyls and its generation of non-toxic byproducts.[8]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce both the imine intermediate and the starting carbonyl compound, potentially leading to more side products.[8]

Q2: I am observing the formation of an enamine byproduct. What causes this and how can I prevent it?

A2: Enamines are formed from the reaction of a secondary amine with an aldehyde or ketone.[10][11] In the context of pyrrolidine synthesis, if your starting amine is a secondary amine, or if the desired pyrrolidine product is formed and then reacts with the remaining carbonyl, an enamine can be a significant byproduct. Enamines are nucleophilic at the alpha-carbon and can participate in further undesired reactions.[10]

Troubleshooting:

  • Acid Catalysis and Water Removal: Enamine formation is typically acid-catalyzed and is an equilibrium process.[10][12] Driving the reaction towards the desired imine for reduction is key. Ensure appropriate acidic conditions for imine formation and consider using a Dean-Stark apparatus or molecular sieves to remove water and shift the equilibrium away from the enamine.[13]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the point of maximum desired product formation before significant enamine byproduct accumulation.

Troubleshooting Workflow: Reductive Amination

G start Low Yield or Complex Mixture in Reductive Amination check_byproducts Identify Byproducts (LC-MS, NMR) start->check_byproducts over_alkylation Over-alkylation Detected? check_byproducts->over_alkylation enamine Enamine Detected? check_byproducts->enamine other Other Side Reactions? check_byproducts->other over_alkylation->enamine No sol_over_alkylation Increase Amine Stoichiometry Use Milder Reducing Agent (STAB) Slow Addition of Reductant over_alkylation->sol_over_alkylation Yes enamine->other No sol_enamine Optimize pH Use Dehydrating Agent (e.g., Molecular Sieves) enamine->sol_enamine Yes sol_other Re-evaluate Reaction Conditions (Temp, Solvent) Purify Starting Materials other->sol_other end Improved Yield and Purity sol_over_alkylation->end sol_enamine->end sol_other->end

Caption: Troubleshooting workflow for reductive amination side reactions.

Section 2: [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile is a powerful and versatile method for constructing highly functionalized pyrrolidine rings, often with excellent stereocontrol.[3][14] Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors.[15]

Frequently Asked Questions (FAQs)

Q1: My [3+2] cycloaddition is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A1: Regioselectivity in [3+2] cycloadditions is determined by the electronic and steric properties of both the azomethine ylide and the dipolarophile. The formation of undesired regioisomers can be a significant issue.

Optimization Strategies:

  • Dipolarophile Choice: Electron-withdrawing groups on the dipolarophile (e.g., esters, ketones) generally lead to higher regioselectivity.

  • Catalyst Employment: The use of a Lewis acid or transition metal catalyst can enhance regioselectivity by coordinating to either the dipole or the dipolarophile, thereby amplifying the electronic differences between the termini.[5] For instance, silver-based catalyst systems have been shown to effectively control enantioselectivity, which is often linked to regiocontrol.[5]

  • Solvent and Temperature Optimization: A systematic screening of different solvents and reaction temperatures is recommended. Non-polar solvents may favor one regioisomer over another due to differential stabilization of the transition states.[5]

Q2: I am struggling with poor diastereoselectivity in my pyrrolidine synthesis. What factors can I control to improve this?

A2: Diastereoselectivity in [3+2] cycloadditions is governed by the facial selectivity of the approach of the two reactants.[5][16] The substituents on both the azomethine ylide and the dipolarophile create steric hindrance that favors one trajectory of approach over the other.[5]

Troubleshooting Recommendations:

  • Catalyst System: The choice of a chiral ligand and metal precursor is critical for achieving high stereoselectivity.[17] For example, the AgOAc/(S)-QUINAP system has been used effectively to induce high enantioselectivity and diastereoselectivity.[5]

  • Steric Factors: Increasing the steric bulk of the substituents on either the azomethine ylide or the dipolarophile can enhance facial selectivity. For instance, a bulkier substituent on the amide nitrogen has been shown to improve diastereocontrol.[5]

  • Reaction Conditions: Lowering the reaction temperature often leads to increased selectivity by favoring the transition state with the lowest activation energy.[5]

Experimental Protocol: Diastereoselective Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

  • In situ generation of the azomethine ylide:

    • To a solution of an α-amino acid ester (e.g., methyl sarcosinate, 1.0 equiv.) and an aldehyde (e.g., benzaldehyde, 1.0 equiv.) in a suitable anhydrous solvent (e.g., toluene or CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add a catalytic amount of a Lewis acid (e.g., AgOAc, 0.1 equiv.) and a chiral ligand (e.g., (S)-QUINAP, 0.11 equiv.).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water and facilitate imine formation, which then generates the azomethine ylide. Monitor the formation by TLC.

  • Cycloaddition:

    • Once the ylide generation is complete, cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

    • Add the dipolarophile (e.g., N-phenylmaleimide, 1.0 equiv.) dropwise.

    • Stir the reaction mixture until the starting materials are consumed (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrolidine.

Section 3: Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of pyrrolidines via the cyclization of N-haloamines.[18] The reaction proceeds through a free-radical mechanism involving an intramolecular 1,5-hydrogen atom transfer.[19][20][21]

Frequently Asked Questions (FAQs)

Q1: My Hofmann-Löffler-Freytag reaction is giving low yields. What are the common pitfalls?

A1: Low yields in this reaction can be attributed to several factors, including inefficient radical generation, competing side reactions, and instability of the N-haloamine precursor.

Troubleshooting Tips:

  • N-Haloamine Stability: N-haloamines can be unstable.[22] It is often best to prepare them in situ or use them immediately after preparation. N-chloroamines generally exhibit better thermal stability than N-bromoamines, which may be advantageous for thermally initiated reactions.[20]

  • Initiation Method: The reaction can be initiated thermally, photochemically, or with chemical initiators.[19][20]

    • Photochemical initiation (UV light): Often provides milder conditions and can lead to higher yields, particularly with N-bromoamines.[20]

    • Thermal initiation: Requires heating in a strong acid like concentrated H₂SO₄.[18]

  • Acid Conditions: The reaction is typically carried out in strong acid, which protonates the N-haloamine to form the key N-haloammonium salt intermediate.[19][20] Ensure that the acid is of sufficient concentration and purity.

  • Competing Reactions: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations. Running the reaction under dilute conditions can favor the intramolecular pathway.

Q2: I am observing the formation of a six-membered ring (piperidine) instead of the desired pyrrolidine. How can I control the regioselectivity of the hydrogen abstraction?

A2: The regioselectivity of the intramolecular hydrogen atom transfer is a key determinant of the product distribution. While 1,5-hydrogen abstraction leading to pyrrolidines is generally favored due to the stability of the six-membered transition state, 1,6-hydrogen abstraction to form piperidines can also occur.[20][21]

Factors Influencing Regioselectivity:

  • Substrate Structure: The relative reactivity of the δ- and ε-hydrogen atoms plays a crucial role. Tertiary hydrogens are more readily abstracted than secondary, which are more reactive than primary hydrogens.[18] Strategically placing activating groups or blocking less desired positions can steer the reaction towards the desired product.

  • Reaction Conditions: While less straightforward to control, subtle changes in solvent and temperature can sometimes influence the conformational preferences of the substrate, thereby affecting the proximity of the radical center to specific hydrogen atoms.

Reaction Mechanism: Hofmann-Löffler-Freytag Reaction

G start N-Haloamine protonation Protonation (H+) start->protonation nhaloammonium N-Haloammonium Salt protonation->nhaloammonium homolysis Homolytic Cleavage (hv or Δ) nhaloammonium->homolysis n_radical Nitrogen-centered Radical Cation homolysis->n_radical hat Intramolecular 1,5-H Abstraction n_radical->hat c_radical Carbon-centered Radical hat->c_radical halogen_transfer Halogen Transfer c_radical->halogen_transfer haloamine δ-Haloamine halogen_transfer->haloamine cyclization Intramolecular SN2 Cyclization (Base) haloamine->cyclization end Pyrrolidine cyclization->end

Caption: Mechanism of the Hofmann-Löffler-Freytag reaction.

Section 4: Aza-Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[23] Intramolecular versions of this reaction are a valuable route to substituted pyrrolidines.[24]

Frequently Asked Questions (FAQs)

Q1: My intramolecular aza-Michael addition is slow and gives low yields. How can I improve the reaction efficiency?

A1: The rate and success of the aza-Michael addition depend on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.

Optimization Strategies:

  • Catalysis: The reaction can be catalyzed by both acids and bases.

    • Base Catalysis: A mild base can deprotonate the amine, increasing its nucleophilicity.

    • Lewis Acid Catalysis: A Lewis acid can activate the Michael acceptor, making it more electrophilic.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are often effective.

  • Temperature: Gently heating the reaction mixture can increase the rate of addition, but care must be taken to avoid side reactions.

Q2: I am observing a cascade reaction leading to a pyrrolidone instead of the expected pyrrolidine. Why is this happening?

A2: If the Michael acceptor contains an ester group at the γ-position relative to the unsaturated bond, a cascade reaction can occur.[23] After the initial aza-Michael addition, the newly formed secondary amine can act as a nucleophile and undergo an intramolecular amidation-cyclization with the ester, forming a stable 5-membered N-substituted pyrrolidone ring.[23][25][26]

Controlling the Cascade:

  • Substrate Design: To avoid this cascade, ensure that your substrate does not contain a suitably positioned ester or other leaving group that can participate in a subsequent intramolecular cyclization. If the pyrrolidone is the desired product, this cascade can be a highly efficient synthetic route.[23]

  • Reaction Conditions: In some cases, running the reaction at lower temperatures may slow down the cyclization step relative to the initial Michael addition, allowing for the isolation of the intermediate pyrrolidine.

Summary of Common Side Reactions and Mitigation Strategies

Synthetic MethodCommon Side Reaction(s)Key Mitigation Strategies
Reductive Amination Over-alkylationUse a large excess of the starting amine; slow addition of the reducing agent; use a mild, selective reducing agent like NaBH(OAc)₃ (STAB).[5][8]
Enamine formationOptimize pH; use a dehydrating agent (e.g., molecular sieves).[10][13]
[3+2] Cycloaddition Poor regioselectivityUse Lewis acid or transition metal catalysis; optimize solvent and temperature.[5]
Poor diastereoselectivityEmploy chiral catalysts/ligands; increase steric bulk on reactants; lower the reaction temperature.[5][17]
Hofmann-Löffler-Freytag Low yieldsUse freshly prepared N-haloamines; optimize initiation method (photochemical vs. thermal); run under dilute conditions.[20][22]
Formation of piperidine byproductSubstrate design to favor 1,5-hydrogen abstraction over 1,6-abstraction.[18][20]
Aza-Michael Addition Slow reaction/low yieldUse acid or base catalysis; optimize solvent and temperature.
Cascade to pyrrolidoneSubstrate design to avoid suitably positioned leaving groups; lower reaction temperature.[23][25][26]

References

  • Benchchem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
  • Benchchem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
  • Benchchem. (n.d.). Technical Support Center: Stereoselective Synthesis of Pyrrolidines.
  • Benchchem. (n.d.). Technical Support Center: Managing Diastereoselectivity in 2-Substituted Pyrrolidine Reactions.
  • Master Organic Chemistry. (2025). Enamines.
  • Benchchem. (n.d.). Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone.
  • Michigan State University Department of Chemistry. (n.d.). Enamine Formation.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Cambridge University Press. (n.d.). Preparation and some properties.
  • Name Reactions in Organic Synthesis. (n.d.). Hofmann-Loffler-Freytag Reaction.
  • Wikipedia. (n.d.). Hofmann–Löffler reaction.
  • Grokipedia. (n.d.). Hofmann–Löffler reaction.
  • Wikipedia. (n.d.). Azomethine ylide.
  • Alfa Chemistry. (n.d.). Hofmann-Löffler-Freytag Reaction.
  • Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • Vive Chemistry. (2012). Hofmann-Loeffler-Freytag reaction.
  • Benchchem. (n.d.). preventing over-alkylation in reductive amination.
  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
  • Organic & Biomolecular Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • ResearchGate. (n.d.). Schematic overview of possible aza-Michael addition reactions on....
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • 2024 China Chemistry News. (n.d.). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis.
  • National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine.
  • (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Benchchem. (n.d.). Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this valuable compound.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, often utilized for its rigid scaffold and versatile functional groups. The primary synthetic challenge lies in the stereocontrolled construction of the pyrrolidinone ring with the gem-dimethyl substitution at the C2 position. This guide will focus on a plausible and adaptable synthetic strategy, highlighting critical parameters and potential pitfalls at each stage.

A robust synthetic approach involves a tandem Michael addition-cyclization sequence. This strategy offers flexibility in substrate scope and allows for careful control over reaction conditions to maximize yield and purity.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Aza-Michael Addition: The conjugate addition of an ammonia equivalent to a suitably substituted α,β-unsaturated ester.

  • Intramolecular Cyclization (Lactamization): The subsequent intramolecular amidation to form the desired pyrrolidinone ring.

This pathway is illustrated in the workflow diagram below:

Synthetic Workflow start Starting Materials step1 Aza-Michael Addition start->step1 intermediate β-Amino Ester Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

Q1: What are the most suitable starting materials for this synthesis?

A1: The key starting materials are an ammonia source and a Michael acceptor. For the synthesis of the target molecule, a suitable Michael acceptor would be an ester of 2,2-dimethyl-3-carboxy-α,β-unsaturated acid, such as diethyl 2,2-dimethyl-3-butenedioate. Ammonia itself can be used as the nitrogen source, often in the form of aqueous or methanolic ammonia.

Q2: Why is the tandem Michael addition-cyclization approach preferred?

A2: This approach is advantageous due to its atom economy and the ability to construct the core pyrrolidinone scaffold in a convergent manner. The intermediate β-amino ester can often be cyclized in situ or with minimal purification, streamlining the overall process. This method also allows for the introduction of various substituents on the nitrogen atom by choosing different primary amines instead of ammonia.

Q3: What are the critical parameters to control during the Aza-Michael addition?

A3: The success of the Aza-Michael addition is highly dependent on several factors:

  • Solvent: Protic solvents like methanol or ethanol are often preferred as they can facilitate proton transfer steps in the mechanism.

  • Temperature: These reactions are typically run at room temperature or with gentle heating. Higher temperatures can lead to side reactions.

  • Concentration: The concentration of reactants can influence the reaction rate.

  • Catalyst: While the reaction can proceed without a catalyst, bases like triethylamine or DBU can be used to accelerate the addition of less nucleophilic amines.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to clearly separate the starting material, intermediate, and product. Staining with potassium permanganate or ninhydrin can help visualize the spots. 1H NMR spectroscopy can also be used to monitor the disappearance of the vinyl protons of the Michael acceptor and the appearance of new signals corresponding to the β-amino ester intermediate.

Q5: What are the best methods for purifying the final product?

A5: this compound is a polar, functionalized molecule. Purification strategies include:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most effective method for achieving high purity.[1]

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction into a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.[2]

  • Column Chromatography: For more challenging purifications, silica gel chromatography can be employed. A polar eluent system, possibly containing a small amount of acetic or formic acid, may be necessary to ensure good elution of the carboxylic acid.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion in the Aza-Michael Addition 1. Insufficient nucleophilicity of the amine. 2. Steric hindrance from the gem-dimethyl group on the Michael acceptor. 3. Low reaction temperature.1. If using an amine other than ammonia, consider adding a catalytic amount of a non-nucleophilic base like DBU. 2. Increase the reaction temperature moderately (e.g., to 40-50 °C) and monitor by TLC. 3. Increase the reaction time.
Formation of side products in the Michael Addition 1. Polymerization of the Michael acceptor. 2. Dialkylation of the amine.1. Add the Michael acceptor slowly to the solution of the amine. 2. Use a slight excess of the amine to favor mono-addition.
Incomplete or no intramolecular cyclization 1. The intermediate β-amino ester is not sufficiently activated for cyclization. 2. The reaction temperature is too low. 3. Steric hindrance from the gem-dimethyl group slowing down the cyclization.1. Heat the reaction mixture to reflux in a suitable solvent (e.g., toluene, xylene) to drive the cyclization, often with azeotropic removal of water. 2. Consider converting the ester to a more reactive species, such as an acid chloride, prior to cyclization, although this adds steps.
Low yield of the final product after purification 1. Product loss during workup, especially during extractions. 2. Decomposition of the product on silica gel during chromatography.1. Ensure the pH of the aqueous layer is sufficiently low (pH 1-2) during the final precipitation/extraction of the carboxylic acid. 2. Use multiple extractions with smaller volumes of organic solvent. 3. If using chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent streaking and decomposition of the acidic product.
Difficulty in removing the solvent after purification 1. The product is a viscous oil or a low-melting solid. 2. High-boiling point solvents used in the reaction or purification.1. Use a high-vacuum pump to remove residual solvent. 2. Co-evaporation with a lower-boiling point solvent (e.g., dichloromethane or toluene) can help remove traces of high-boiling point solvents.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key experiments. Researchers should adapt these protocols based on the specific scale and available reagents.

Protocol 1: Synthesis of Diethyl 2,2-dimethyl-3-butenedioate (Michael Acceptor)

This protocol describes a general method for preparing the starting Michael acceptor.

  • Reaction Setup: To a solution of diethyl malonate in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at 0 °C under an inert atmosphere.

  • Alkylation: After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature. Repeat the deprotonation and alkylation with a second equivalent of methyl iodide to introduce the gem-dimethyl group.

  • Knoevenagel Condensation: React the resulting diethyl 2,2-dimethylmalonate with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in the presence of a catalytic amount of a base such as piperidine or triethylamine.

  • Workup and Purification: Quench the reaction with a mild acid, extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

This protocol outlines the tandem Michael addition and cyclization.

  • Michael Addition: Dissolve diethyl 2,2-dimethyl-3-butenedioate in methanol and add an excess of aqueous ammonia. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Cyclization: Remove the methanol under reduced pressure. Add a high-boiling point solvent such as toluene and heat the mixture to reflux using a Dean-Stark apparatus to remove water and ethanol, driving the intramolecular cyclization. Monitor the reaction by TLC until the intermediate is consumed.

  • Hydrolysis and Purification: Cool the reaction mixture and remove the toluene under reduced pressure. Add an aqueous solution of a strong base (e.g., NaOH or KOH) and heat to reflux to hydrolyze the ester. Cool the mixture, wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2. The product may precipitate out and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., water, ethanol/water, or ethyl acetate/hexane).

Data Presentation

The following table provides a hypothetical optimization of the cyclization step.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Methanol652445
2Ethanol782455
3Toluene1101285
4Xylene140882

Visualizations

Reaction Mechanism

Reaction Mechanism cluster_0 Aza-Michael Addition cluster_1 Intramolecular Cyclization MA Michael Acceptor MA_NH3 Adduct Formation MA->MA_NH3 Nucleophilic Attack NH3 Ammonia NH3->MA_NH3 Proton_Transfer Proton Transfer MA_NH3->Proton_Transfer Intermediate β-Amino Ester Proton_Transfer->Intermediate Cyclization Amide Attack on Ester Intermediate->Cyclization Tetrahedral_Int Tetrahedral Intermediate Cyclization->Tetrahedral_Int Elimination Elimination of Alcohol Tetrahedral_Int->Elimination Product Pyrrolidinone Product Elimination->Product

Caption: Key steps in the proposed reaction mechanism.

Troubleshooting Logic

Troubleshooting Logic cluster_Michael Michael Addition Issues cluster_Cyclization Cyclization Issues cluster_Purification Purification Issues Start Low Product Yield Check_Michael Check Michael Addition Step Start->Check_Michael Check_Cyclization Check Cyclization Step Start->Check_Cyclization Check_Purification Check Purification Step Start->Check_Purification Michael_Incomplete Incomplete Reaction Check_Michael->Michael_Incomplete Michael_Side_Products Side Products Formed Check_Michael->Michael_Side_Products Cyclization_Incomplete Incomplete Cyclization Check_Cyclization->Cyclization_Incomplete Purification_Loss Product Loss During Workup Check_Purification->Purification_Loss Purification_Decomp Decomposition on Silica Check_Purification->Purification_Decomp

Sources

Troubleshooting guide for the synthesis of oxopyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxopyrrolidine (also known as pyrrolidinone) derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Oxopyrrolidine derivatives are significant scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] However, their synthesis can present several challenges. This document provides in-depth troubleshooting advice in a user-friendly question-and-answer format to address common issues encountered in the laboratory.

Section 1: Low or No Product Yield

Low product yield is one of the most frequent obstacles in organic synthesis. This section breaks down the common causes and provides systematic solutions to improve the outcome of your reactions.

Question 1: My reaction shows very low conversion to the desired oxopyrrolidine. What are the primary factors to investigate?

Answer: Low conversion can stem from several sources, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosing the issue.

Initial Diagnostic Workflow:

  • Re-evaluate Your Starting Materials and Reagents:

    • Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction or poison catalysts. Use freshly distilled solvents and high-purity reagents.[2]

    • Moisture Sensitivity: Many reagents, such as organometallics or activating agents like mesyl chloride, are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Catalyst Activity: If you are using a catalyst, its activity is paramount. For reusable catalysts, regeneration may be necessary. For acid or base catalysts, confirm the concentration is appropriate.[4]

  • Optimize Reaction Parameters:

    • Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[2] A stepwise increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction's progress using TLC or another suitable analytical technique until the starting material is consumed.[3]

    • Concentration: The concentration of reactants can influence the reaction rate. If the reaction is bimolecular, increasing the concentration may improve the yield.

  • Assess Mixing and Solubility:

    • Efficient Stirring: For heterogeneous reactions or those with poor solubility, vigorous stirring is essential to ensure all reactants are in close contact.[2]

    • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While common solvents like ethanol or dichloromethane are widely used, exploring other options or even solvent-free conditions might improve yields for specific substrates.[4]

Section 2: Common Side Reactions and Impurity Formation

The formation of byproducts can complicate purification and significantly reduce the yield of the target molecule. Understanding and mitigating these side reactions is key to a successful synthesis.

Question 2: In my Paal-Knorr synthesis of a substituted pyrrolidinone from a 1,4-dicarbonyl compound, I am observing the formation of a furan byproduct. How can I suppress this?

Answer: The Paal-Knorr synthesis is a powerful method for constructing pyrrole and furan rings from 1,4-diketones.[5][6] The formation of a furan byproduct when synthesizing a pyrrole derivative is a classic example of competing reaction pathways. The key to favoring the desired pyrrolidinone is controlling the reaction's pH.[7]

  • Mechanism Insight: The reaction proceeds via the attack of a nucleophile (an amine for pyrrole synthesis, or intramolecular enol oxygen for furan synthesis) on the protonated carbonyls of the 1,4-dicarbonyl compound.[8]

  • pH Control is Critical: The formation of furan is favored under strongly acidic conditions. To promote the synthesis of the pyrrolidinone, the reaction should be conducted under neutral or weakly acidic conditions.[7]

    • Catalyst Selection: If an acid catalyst is required to facilitate the reaction, choose a weak acid like acetic acid over strong mineral acids.[7]

    • Amine Salts: Using amine/ammonium hydrochloride salts can inadvertently lower the pH, favoring furan formation.[7]

Troubleshooting Flowchart for Furan Byproduct in Paal-Knorr Synthesis:

start Furan Byproduct Observed check_ph Check Reaction pH start->check_ph ph_high pH is Strongly Acidic check_ph->ph_high Yes ph_ok pH is Neutral or Weakly Acidic check_ph->ph_ok No adjust_ph Adjust pH to Neutral/Weakly Acidic (e.g., use acetic acid) ph_high->adjust_ph monitor Monitor Reaction by TLC ph_ok->monitor adjust_ph->monitor success Furan Minimized, Pyrrolidinone Favored monitor->success

Caption: Decision-making flowchart for addressing furan byproduct formation.

Question 3: I am attempting an intramolecular aza-Michael addition to form the oxopyrrolidine ring, but the reaction is sluggish and produces a mixture of diastereomers. How can I improve this?

Answer: The intramolecular aza-Michael addition is a common strategy for constructing five- and six-membered nitrogen heterocycles.[9][10] Several factors can influence the rate and stereoselectivity of this reaction.

  • Activation of the Michael Acceptor: The electrophilicity of the Michael acceptor is crucial. If the reaction is slow, consider strategies to make the acceptor more reactive.

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as lithium chloride, can accelerate the aza-Michael addition by coordinating to the carbonyl oxygen of the acceptor, thereby increasing its electrophilicity.[9]

  • Solvent Effects: The choice of solvent can impact the transition state of the cyclization. Polar aprotic solvents like DMF or DMSO can facilitate the nucleophilic attack.

  • Stereochemical Control: The stereochemical outcome is often influenced by thermodynamic factors, with the reaction favoring the formation of the most stable "all-equatorial" isomer in substituted systems.[9] Running the reaction at different temperatures may influence the diastereomeric ratio.

ParameterRecommendation for Sluggish ReactionRecommendation for Poor Diastereoselectivity
Catalyst Add a Lewis acid (e.g., LiCl) to activate the Michael acceptor.[9]Experiment with different Lewis acids to find one that may favor a specific transition state.
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO).[3]Screen a range of solvents with varying polarities.
Temperature A moderate increase in temperature may be necessary.[4]Vary the temperature; lower temperatures may enhance kinetic control, while higher temperatures favor thermodynamic control.

Section 3: Reaction Stalling and Incomplete Conversion

A reaction that starts but fails to proceed to completion can be particularly frustrating. This section addresses potential causes and remedies for stalled reactions.

Question 4: My lactamization reaction to form the 2-oxopyrrolidine ring starts but then stalls, leaving a significant amount of the starting γ-amino acid. What could be the issue?

Answer: The intramolecular cyclization of a γ-amino acid or its ester to form a 2-pyrrolidinone is a fundamental transformation.[11] If this reaction stalls, it often points to issues with reagent stability, catalyst deactivation, or the formation of inhibitory byproducts.[2]

  • Decomposition of Starting Material or Reagents: The starting material or a key reagent might be degrading under the reaction conditions. Verify the stability of your compounds at the reaction temperature.

  • Catalyst Deactivation: If a catalyst is being used, it may be deactivating over time.[2] Consider adding a fresh portion of the catalyst to the reaction mixture.

  • pH Shift: The reaction may generate acidic or basic byproducts that shift the pH of the mixture to a range that disfavors the cyclization.[2] Monitoring and adjusting the pH during the reaction can be beneficial.

  • Equilibrium: In some cases, the cyclization may be a reversible process that reaches equilibrium. Driving the reaction forward by removing a byproduct (e.g., water or an alcohol) can be effective. The use of molecular sieves can be beneficial in cases where water is a byproduct.[11]

Experimental Protocol: Thermal Cyclization of a γ-Amino Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if removing water), dissolve the substituted 4-aminobutanoic acid in a suitable high-boiling solvent (e.g., toluene or xylene).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC. The formation of the 2-oxopyrrolidinone can be observed as a new, often less polar, spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[12][13]

Section 4: Purification Challenges

Even with a successful reaction, isolating the pure oxopyrrolidine derivative can be challenging. This section provides guidance on common purification hurdles.

Question 5: My crude oxopyrrolidine derivative is difficult to purify by column chromatography, and I have low recovery. What strategies can I employ?

Answer: Purification difficulties often arise from the polarity of the oxopyrrolidine core and the presence of closely related impurities.

  • Low Recovery from Column Chromatography:

    • Polarity: Oxopyrrolidines can be quite polar and may adhere strongly to silica gel, leading to tailing and poor recovery.

    • Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. The use of a small amount of a more polar solvent like methanol in a dichloromethane or ethyl acetate system can help to elute highly polar compounds. Adding a small amount of a basic modifier like triethylamine can be beneficial if your compound is basic.

    • Alternative Stationary Phases: If silica gel is problematic, consider using alumina (basic or neutral) or reverse-phase chromatography.

  • Separating Closely Eluting Impurities:

    • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is a powerful tool.[14]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Careful screening of different solvent systems is necessary to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

General Workflow for Purification Strategy:

start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No try_recrystallization->column_chromatography Unsuccessful success Pure Product Obtained try_recrystallization->success Successful column_chromatography->success Successful low_recovery Low Recovery or Co-elution? column_chromatography->low_recovery Unsuccessful optimize_column Optimize Column Conditions (Solvent, Stationary Phase) low_recovery->optimize_column try_prep_hplc Consider Preparative HPLC low_recovery->try_prep_hplc optimize_column->column_chromatography try_prep_hplc->success

Caption: A logical workflow for developing a purification strategy.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Benchchem. Troubleshooting guide for incomplete Epibromohydrin reactions.
  • Benchchem. Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide.
  • Benchchem. overcoming challenges in the purification of 2H-1,2,5-Oxadiazine derivatives.
  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. Preventing side reactions in pyrrolidine synthesis.
  • PMC - NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • DR-NTU. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Wikipedia. Paal–Knorr synthesis.
  • ResearchGate. Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
  • ResearchGate. (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.
  • ACS Omega. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
  • Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the.
  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Organic Chemistry Frontiers (RSC Publishing). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions.
  • PMC - NIH. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction.
  • ResearchGate. High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs | Request PDF.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • ResearchGate. The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines | Request PDF.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • ResearchGate. Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF.
  • ACS Publications. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction | The Journal of Organic Chemistry.
  • The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis.
  • RGM College Of Engineering and Technology. Paal knorr synthesis of pyrroles.
  • PubMed. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir.
  • Current trends and challenges in the downstream purification of bispecific antibodies.
  • Frontiers. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.
  • ResearchGate. Optimization of reaction conditions for the synthesis of pyrrol-2-one (4).

Sources

How to resolve enantiomeric purity issues in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support hub dedicated to resolving enantiomeric purity issues in pyrrolidine synthesis. The stereochemical integrity of pyrrolidine scaffolds is paramount, particularly in drug development, where one enantiomer may hold the desired therapeutic effect while the other could be inactive or even harmful.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common challenges encountered during the synthesis and analysis of chiral pyrrolidines.

This center provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols grounded in established scientific principles.

Section 1: Troubleshooting Guide - Common Enantiopurity Issues

This section addresses the most common and frustrating problems encountered in the lab. Each answer explains the underlying chemical principles to empower you to make informed decisions.

Q1: My asymmetric synthesis resulted in a low enantiomeric excess (e.e.). What are the most common causes?

A: Achieving low e.e. is a frequent issue stemming from several potential sources. A systematic diagnosis is key. The root cause typically falls into one of three categories: the catalyst system, the reaction conditions, or the substrate itself.

  • Catalyst & Reagent Integrity: The heart of any asymmetric reaction is the chiral catalyst or auxiliary.

    • Causality: The catalyst creates a chiral environment, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other. Any compromise to this environment reduces selectivity.

    • Troubleshooting Steps:

      • Catalyst Activity: Has the catalyst degraded? Many organometallic catalysts are sensitive to air and moisture. Was it handled under strictly inert conditions? Consider using a freshly opened bottle or a catalyst from a more reliable source.

      • Ligand Purity & Integrity: In metal-catalyzed reactions, is the chiral ligand enantiopuriss? Impurities can have a detrimental non-linear effect. For organocatalysts, especially those derived from natural sources like proline, ensure high purity.[2]

      • Incorrect Loading: Too little catalyst may lead to an increased, non-selective background reaction. Conversely, too much can sometimes lead to aggregation or side reactions. Verify your calculations and ensure homogeneous distribution in the reaction mixture.

  • Reaction Conditions: The environment in which the reaction occurs is as critical as the catalyst itself.

    • Causality: Temperature directly influences the energy difference (ΔΔG‡) between the two diastereomeric transition states. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity. Solvent polarity can affect catalyst solubility and the stability of the transition state.

    • Troubleshooting Steps:

      • Temperature Control: This is the most critical parameter. If the literature protocol calls for -78 °C, a deviation to -60 °C can be enough to ruin enantioselectivity. Ensure your cooling bath is stable and the internal reaction temperature is monitored.

      • Solvent Quality: Use dry, degassed, high-purity solvents. Water or other protic impurities can protonate catalysts or intermediates, leading to non-selective pathways.

      • Reaction Time & Concentration: Reactions run for too long may allow for product racemization. Concentration can also play a role in reaction order and the potential for catalyst aggregation.

  • Substrate & Reagent Issues:

    • Causality: The substrate must interact effectively with the catalyst in a specific orientation. Steric or electronic properties of the substrate that hinder this interaction will lower the e.e.[3]

    • Troubleshooting Steps:

      • Starting Material Purity: Ensure your starting materials are pure and free from inhibitors.

      • Protecting Groups: The choice of protecting group (e.g., N-Boc, N-Cbz) is crucial. It can significantly influence the steric and electronic environment around the reaction center.[4][5] If results are poor, consider screening alternative protecting groups.

Q2: I suspect my product is racemizing during workup or purification. How can I confirm and prevent this?

A: Product racemization post-synthesis is a common pitfall that can undo an otherwise successful asymmetric reaction. This occurs when the newly formed stereocenter is labile under the conditions of isolation.

  • Confirmation of Racemization:

    • Crude vs. Pure Analysis: The definitive test is to compare the e.e. of the crude reaction mixture with the final, purified product.

    • Procedure: Carefully take a small, representative aliquot from the crude reaction mixture post-quench. Remove the solvent under reduced pressure at low temperature. Prepare a sample for chiral HPLC/GC analysis. Then, proceed with your standard workup and purification. Analyze the final product using the same chiral method. A significant drop in e.e. is clear evidence of racemization.

  • Common Causes & Prevention Strategies:

    • Acid/Base Exposure: Pyrrolidines are amines, and adjacent stereocenters can be susceptible to epimerization under acidic or basic conditions.

      • Prevention: Use a neutralized workup (e.g., saturated aq. NH₄Cl or NaHCO₃). If performing column chromatography, consider using silica gel that has been pre-treated with a base like triethylamine (typically 1% v/v in the eluent).

    • Elevated Temperatures: Heating the product during solvent removal or purification can provide the energy needed for racemization.

      • Prevention: Remove solvents at or below room temperature using a rotary evaporator. Avoid heating during purification.

    • Prolonged Chromatography: Extended exposure to the stationary phase (especially silica gel, which is acidic) can cause racemization.

      • Prevention: Opt for rapid purification methods like flash chromatography over gravity columns. If possible, use a more inert stationary phase like alumina or consider crystallization as an alternative to chromatography.

Q3: My chiral HPLC analysis is giving inconsistent or unreliable e.e. values. How do I troubleshoot the method?

A: An unreliable analytical method is as problematic as a failed reaction. Accurate determination of e.e. is non-negotiable.[1][6]

  • Problem: Poor Peak Resolution (Rs < 1.5)

    • Causality: The two enantiomers are not interacting differently enough with the chiral stationary phase (CSP) to be separated in time.

    • Troubleshooting:

      • Mobile Phase Optimization: This is the easiest variable to change. For normal phase (common for pyrrolidines), adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes (e.g., from 90:10 to 95:5 Hex:IPA) can have a large impact.[1]

      • Change the CSP: Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are excellent starting points.[1] If one doesn't work, try another from a different family. See the comparison table in Section 4.

      • Adjust Flow Rate & Temperature: Lowering the flow rate often increases resolution. Temperature can also be adjusted to improve separation.

  • Problem: Incorrect Peak Integration or Identification

    • Causality: Without proper standards, it's impossible to assign peaks correctly or trust the area percentages.

    • Troubleshooting:

      • Inject a Racemic Standard: Before analyzing your chiral sample, you must inject a racemic (50:50) mixture of your compound. This confirms the retention times for both enantiomers and ensures your method can separate them.[1]

      • Use an Enantiopure Standard (if available): If you have a sample known to be a single enantiomer, injecting it will definitively identify that enantiomer's peak.

Q4: My synthesis is complete, but the enantiopurity is insufficient. What are my options for enrichment?

A: If resynthesizing is not an option, several post-synthesis methods can be employed to improve enantiomeric purity.

  • Classical Resolution via Diastereomeric Salts:

    • Mechanism: This method exploits the fact that diastereomers have different physical properties. By reacting your racemic pyrrolidine (a base) with an enantiopuriss chiral acid (e.g., tartaric acid, mandelic acid), you form two diastereomeric salts.[7][] These salts will have different solubilities in a given solvent, allowing one to be crystallized out, leaving the other in the mother liquor. The enantiomerically enriched amine is then recovered by treatment with a base.

    • Best For: Scalable purifications when the pyrrolidine has a basic nitrogen.

  • Enzymatic Kinetic Resolution:

    • Mechanism: This technique uses an enzyme, often a lipase, that selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other.[7] For example, a lipase could selectively hydrolyze the (R)-ester of a pyrrolidine derivative, leaving the (S)-ester untouched. The reaction is stopped at ~50% conversion, and the unreacted starting material and the new product are separated, both now in high e.e.

    • Best For: Situations where a 50% theoretical maximum yield is acceptable and a suitable enzyme/substrate pair can be identified.

Section 2: Frequently Asked Questions (FAQs)

FAQ1: How do I choose the right chiral stationary phase (CSP) for my pyrrolidine derivative? Start with a polysaccharide-based CSP like a Chiralpak® column. These are broadly effective. The choice between amylose-based (e.g., Chiralpak AD, AS) and cellulose-based (e.g., Chiralpak OD, OJ) columns depends on the specific structure of your analyte. It is often an empirical process of screening a few standard columns.

FAQ2: Can I use NMR to determine e.e.? How does it work? Yes. By adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to your NMR sample, you can induce a chemical shift difference between corresponding protons of the two enantiomers.[1] The CSA forms transient, diastereomeric complexes with your analyte, making the enantiomers diastereotopic and thus distinguishable in the NMR spectrum. Integrating the distinct peaks allows for the calculation of the e.e.[1]

FAQ3: My reaction uses a chiral starting material from the "chiral pool" (e.g., proline). Can I still have enantiopurity issues? Absolutely. While starting with an enantiopure material like L-proline gives you a head start, subsequent reaction steps can cause racemization, especially if a stereocenter is subjected to harsh conditions (strong base/acid, high heat) that can lead to epimerization.[9] Always verify the enantiopurity of your final product.

FAQ4: What is a "kinetic resolution," and how is it different from an asymmetric synthesis? An asymmetric synthesis creates a chiral product from an achiral or prochiral starting material, with a theoretical yield of 100%. A kinetic resolution starts with a racemic mixture and selectively reacts one enantiomer faster than the other, allowing for the separation of the unreacted starting material and the product.[10][11] The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%.

Section 3: Key Experimental Protocols
Protocol 1: Step-by-Step Guide to Chiral HPLC Method Development
  • Sample Preparation: Prepare a ~1 mg/mL solution of your racemic pyrrolidine derivative in the mobile phase (or a compatible solvent like isopropanol).[1]

  • Initial Column & Conditions:

    • Select a common CSP (e.g., Chiralpak IA).

    • Start with a standard mobile phase: 90:10 n-Hexane:Isopropanol (IPA).[1]

    • Set a flow rate of 1.0 mL/min.

    • Set the UV detector to a wavelength where your compound absorbs (e.g., 210 nm or 254 nm).[1]

  • Injection & Analysis: Inject the racemic sample. Observe the chromatogram.

    • Ideal Outcome: Two baseline-separated peaks (Resolution > 1.5).

    • Troubleshooting:

      • No separation? Change the mobile phase composition. Try 95:5 and 80:20 Hex:IPA. Try ethanol as a modifier instead of IPA.

      • Still no separation? Change the column to a different type (e.g., from cellulose-based to amylose-based).

      • Poor peak shape? Ensure the sample is fully dissolved and the solvent is compatible with the mobile phase.

  • Quantification: Once baseline separation is achieved with the racemic standard, inject your synthesized sample under the same conditions. Integrate the peak areas for the two enantiomers.

  • Calculation: Enantiomeric Excess (e.e.) is calculated as: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.[1]

Protocol 2: Determination of Enantiomeric Excess using ¹H NMR with a Chiral Solvating Agent (CSA)
  • Sample Preparation: Accurately weigh and dissolve your pyrrolidine sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample alone.

  • Add CSA: Add a specific molar equivalent of a CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The optimal ratio of analyte to CSA may need to be determined empirically, but start with 1-2 equivalents.[1]

  • Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended).[1]

  • Data Analysis:

    • Identify a proton signal (ideally a singlet or a well-resolved multiplet) that has split into two distinct signals upon addition of the CSA. These correspond to the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

    • Calculate the e.e. based on the ratio of the integrals, similar to the HPLC calculation.

Section 4: Visualizations & Data
Diagrams

Troubleshooting_Decision_Tree start Low Enantiomeric Excess (e.e.) Observed check_crude Analyze Crude Reaction Mixture vs. Purified Product by Chiral HPLC start->check_crude racemization Problem: Racemization during Workup/Purification check_crude->racemization e.e. drops significantly synthesis_issue Problem: Poor Enantioselectivity in Synthesis check_crude->synthesis_issue Crude e.e. is also low solve_racemization Solution: - Use neutral workup - Add NEt3 to silica gel - Avoid heat - Use faster purification racemization->solve_racemization check_catalyst Investigate Catalyst System synthesis_issue->check_catalyst check_conditions Investigate Reaction Conditions synthesis_issue->check_conditions check_substrate Investigate Substrate synthesis_issue->check_substrate solve_catalyst Solution: - Use fresh/pure catalyst & ligand - Handle under inert atmosphere - Optimize catalyst loading check_catalyst->solve_catalyst solve_conditions Solution: - Lower reaction temperature - Use dry, degassed solvents - Screen different solvents check_conditions->solve_conditions solve_substrate Solution: - Check starting material purity - Screen different N-protecting groups check_substrate->solve_substrate

Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.

Analytical_Workflow crude_product Crude Synthetic Product analysis Sample Analysis crude_product->analysis racemic_std Racemic Standard method_dev Chiral Method Development (HPLC / GC / SFC) racemic_std->method_dev method_dev->analysis Optimized Method data_proc Data Processing: - Peak Identification - Integration analysis->data_proc report Final Report: Enantiomeric Excess (e.e.) data_proc->report

Sources

Stability issues of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily influenced by pH, temperature, and storage duration . The core structure contains a lactam (a cyclic amide) within a pyrrolidinone ring, which is susceptible to hydrolysis.[1]

  • pH: The lactam ring is prone to hydrolysis under both strongly acidic and strongly basic conditions.[1][2] Acidic conditions can catalyze the hydrolysis of the amide bond, while basic conditions lead to nucleophilic attack by hydroxide ions on the carbonyl carbon of the lactam.[1][3] For analogous compounds like pyroglutamic acid, stability is observed at slightly acidic to neutral pH.[4]

  • Temperature: Elevated temperatures will accelerate the rate of hydrolytic degradation.[3] Therefore, it is crucial to store solutions at recommended low temperatures.

  • Solvent: While aqueous solutions are common, the choice of co-solvents can also impact stability. Protic solvents may participate in hydrolysis, while aprotic solvents are generally more protective of the lactam ring, assuming the compound is soluble.

Q2: What is the most likely degradation pathway for this molecule in solution?

The primary degradation pathway is the hydrolysis of the lactam ring . This results in the opening of the five-membered ring to form the corresponding open-chain amino acid, 4-amino-4-methyl-2-carboxypentanoic acid. This reaction is analogous to the hydrolysis of other β-lactams and pyroglutamic acid derivatives.[1][5]

Q3: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of your solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
pH 6.0 - 7.5Minimizes acid and base-catalyzed hydrolysis of the lactam ring.[3][4]
Temperature -20°C for long-term storage; 2-8°C for short-term (a few days)Reduces the rate of chemical degradation.[3]
Solvent Aqueous buffers (e.g., phosphate) within the recommended pH range. For non-aqueous applications, consider aprotic solvents like DMSO or DMF.Provides a stable pH environment. Aprotic solvents prevent hydrolysis.
Light Store in amber vials or protect from light.While no specific photolability data is available, it is good practice to protect all compounds from light to prevent potential photodegradation.[6]
Q4: How can I detect degradation in my sample?

Degradation can be monitored by using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[7] The appearance of new peaks in the chromatogram, along with a corresponding decrease in the peak area of the parent compound, is a clear indication of degradation.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, which would correspond to the hydrolyzed form of the molecule.[9]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: I am observing a progressive loss of my compound's concentration over time in my cell culture medium.

Possible Cause: The pH of your cell culture medium (typically around 7.2-7.4) is generally suitable for the compound's stability. However, the incubation temperature of 37°C will accelerate hydrolysis over extended periods.[3]

Troubleshooting Steps:

  • Run a Control Experiment: Incubate a solution of the compound in the cell culture medium at 37°C without cells. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC to quantify the concentration of the parent compound. This will help you determine the rate of degradation under your specific experimental conditions.

  • Prepare Fresh Solutions: For long-term experiments, it is advisable to prepare fresh stock solutions and add them to the culture medium just before use. If the experiment spans several days, consider replacing the medium with freshly prepared compound solution daily.

  • Supplement Dosing: For critical long-term experiments where continuous exposure is needed, a supplement dosing strategy might be required to offset thermal degradation.[3]

Issue 2: My HPLC analysis shows a new, more polar peak appearing in my aged samples.

Possible Cause: This is a classic sign of lactam ring hydrolysis. The resulting open-chain carboxylic acid is more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Characterize the Degradant: If you have access to an LC-MS system, analyze the sample to confirm the mass of the new peak. The expected mass would be that of the parent compound plus the mass of a water molecule (18 Da).

  • Perform a Forced Degradation Study: To confirm the identity of the degradation product, intentionally degrade a sample of the compound by treating it with a mild acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-50°C) for a few hours.[8] The primary degradation peak in this study should match the retention time of the unknown peak in your aged samples.

Issue 3: I am seeing inconsistent results between different batches of the compound.

Possible Cause: If you have ruled out experimental error, this could be due to improper storage of the solid compound or previously prepared stock solutions. Moisture can lead to solid-state hydrolysis, and improperly stored solutions may have already partially degraded.

Troubleshooting Steps:

  • Verify Solid Compound Integrity: Always store the solid compound in a desiccator at the recommended temperature. Before preparing a new stock solution, you can run a quick purity check using HPLC.

  • Standardize Solution Preparation: Ensure that all users are following a standardized and validated protocol for solution preparation and storage. Always use fresh, high-purity solvents and buffers.

  • Aliquot Stock Solutions: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO), and then store it in single-use aliquots at -20°C or -80°C. This will prevent repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and determine the compound's stability profile.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Set up Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water.

    • Thermal Stress: Use the neutral hydrolysis sample for thermal stress.

  • Incubation:

    • Incubate all samples at 50°C.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching and Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method (see Protocol 2).

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time.

    • Aim for 5-20% degradation to obtain meaningful results without over-stressing the molecule.[6]

Protocol 2: HPLC Method for Stability Analysis

Objective: To separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore) or Mass Spectrometry for higher sensitivity and specificity.[10]

  • Injection Volume: 10 µL

Visualizations

Diagram 1: Predicted Degradation Pathway```dot

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) A 2,2-Dimethyl-5-oxopyrrolidine- 3-carboxylic acid B Protonated Intermediate A->B Protonation of carbonyl oxygen C 4-Amino-4-methyl-2- carboxypentanoic acid B->C Nucleophilic attack by H2O & Ring Opening D 2,2-Dimethyl-5-oxopyrrolidine- 3-carboxylic acid E Tetrahedral Intermediate D->E Nucleophilic attack by OH- F 4-Amino-4-methyl-2- carboxypentanoic acid E->F Ring Opening

Caption: Workflow for a forced degradation study.

References

  • Airaudo, C. B., et al. (1987). Stability of glutamine and pyroglutamic acid under model system conditions. Journal of Food Science, 52(6), 1750-1752. This information is derived from a study on pyroglutamic acid, an analogue.
  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(3), e01153-23. [Link]

  • Elander, R. P. (2003). Industrial production of β-lactam antibiotics. Applied Microbiology and Biotechnology, 61(5-6), 385-392.
  • Singh, R., & Rehman, Z. U. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(6), 743-752. [Link]

  • Manning, M. C., et al. (2010). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics, 7(5), 1644-1651. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5029. [Link]

  • Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: throwing light on a lightly studied metabolite. Current Science, 102(2), 288-297.
  • Wikipedia. (2023). Pyroglutamic acid. [Link]

  • Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Stella, V. J., & Gish, R. D. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 864-873.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Desai, P. S., et al. (2020). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(9), 3798. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 15(11), 1361. [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8853761. [Link]

  • Vainauskas, V., et al. (2020). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic...
  • Higashi, T., et al. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(28), 2737-2744. [Link]

  • PubChem. (n.d.). Pyrrolidone carboxylic acid. National Center for Biotechnology Information. [Link]

  • Kaysheva, A. L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 12(11), 1058. [Link]

  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9295. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(9), 3798. [Link]

Sources

Technical Support Center: Alternative Synthetic Routes to 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed to provide you with in-depth technical assistance, including alternative synthetic strategies, detailed experimental protocols, and troubleshooting advice to navigate the challenges you may encounter in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges in synthesizing this target molecule lie in the stereoselective construction of the pyrrolidinone ring and the introduction of the gem-dimethyl group at the C2 position. The steric hindrance from the gem-dimethyl group can influence the efficiency of cyclization reactions. Additionally, purification of the final product, a polar carboxylic acid, can be challenging.

Q2: Which are the most promising alternative synthetic routes to this molecule?

A2: Three promising alternative routes are:

  • Michael Addition followed by Reductive Cyclization: This is a versatile approach where a Michael acceptor is reacted with a nitroalkane, followed by reduction of the nitro group and subsequent intramolecular cyclization. This method allows for the construction of the pyrrolidinone ring with good control over substituents.

  • Dieckmann Condensation: This intramolecular Claisen condensation of a suitably substituted diester is a classic and effective method for forming five-membered rings.[1][2][3][4][5] The challenge lies in the synthesis of the acyclic precursor.

  • Reductive Amination of a γ-Keto Acid: This approach involves the reaction of a γ-keto acid with an ammonia source, followed by reduction to form the pyrrolidinone ring. The synthesis of the starting γ-keto acid with the required gem-dimethyl substitution is a key consideration.

Q3: How does the gem-dimethyl group at the C2 position affect the choice of synthetic strategy?

A3: The gem-dimethyl group introduces significant steric bulk, which can hinder intramolecular cyclization reactions. Therefore, reaction conditions may need to be optimized (e.g., higher temperatures, longer reaction times, or use of specific catalysts) to achieve good yields. It also influences the acidity of neighboring protons, which can affect enolate formation in reactions like the Dieckmann condensation.

Q4: What are the recommended purification strategies for the final product?

A4: As a polar carboxylic acid, this compound can be challenging to purify using standard silica gel chromatography. Recommended methods include:

  • Acid-base extraction: The carboxylic acid can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic solvent.[6]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Reversed-phase chromatography: For particularly polar compounds, reversed-phase (C18) chromatography can provide better separation than normal-phase silica gel.[7]

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield in Dieckmann Condensation 1. Inactive base (e.g., sodium ethoxide) due to moisture.2. Insufficient base to drive the equilibrium.3. Reverse reaction favored.[8]1. Use freshly prepared or properly stored anhydrous base.2. Use a full equivalent of a strong base (e.g., NaH, NaOEt).3. Remove the alcohol byproduct as it forms, or use a non-alkoxide base like sodium hydride.
Side reactions in Michael Addition 1. Polymerization of the Michael acceptor.2. 1,2-addition instead of 1,4-conjugate addition.3. Formation of multiple addition products.1. Control the reaction temperature and add the nucleophile slowly.2. Use a softer nucleophile or a catalyst that favors conjugate addition.3. Use a stoichiometric amount of the nucleophile.
Incomplete reductive amination 1. Inactive reducing agent.2. Imine formation is not favored.3. Catalyst poisoning.1. Use a fresh batch of reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).2. Adjust the pH to be slightly acidic to promote imine formation.3. Purify the starting materials to remove any potential catalyst poisons.
Difficulty in purifying the final carboxylic acid 1. High polarity of the compound.2. Co-elution with polar byproducts on silica gel.1. Utilize acid-base extraction to isolate the acidic product.2. Attempt crystallization from various solvent systems.3. Employ reversed-phase chromatography for purification.[7]

Alternative Synthetic Routes: Detailed Protocols

Herein, we outline three plausible alternative synthetic routes to this compound, complete with step-by-step protocols and explanations of the chemical logic.

Route 1: Michael Addition and Reductive Cyclization

This strategy involves the conjugate addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular amidation to form the pyrrolidinone ring.

Michael Addition and Reductive Cyclization A Ethyl 2,2-dimethyl-3-butenoate C Michael Adduct (Ethyl 2,2-dimethyl-5-nitro-pentanoate) A->C DBU, CH2Cl2, rt B Nitromethane B->C D Amino Ester (Ethyl 5-amino-2,2-dimethyl-pentanoate) C->D H2, Raney Ni, EtOH E This compound D->E Heat, Toluene

Figure 1: Workflow for the synthesis of this compound via Michael Addition and Reductive Cyclization.

Step 1: Synthesis of Ethyl 2,2-dimethyl-5-nitropentanoate (Michael Addition)

  • To a solution of ethyl 2,2-dimethyl-3-butenoate (1.0 eq) and nitromethane (1.2 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of Ethyl 5-amino-2,2-dimethylpentanoate

  • To a solution of ethyl 2,2-dimethyl-5-nitropentanoate (1.0 eq) in ethanol (EtOH), add Raney Nickel (catalytic amount) under an inert atmosphere.

  • Hydrogenate the mixture at 50 psi of H₂ gas at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino ester, which can be used in the next step without further purification.

Step 3: Synthesis of this compound (Intramolecular Cyclization)

  • Dissolve the crude ethyl 5-amino-2,2-dimethylpentanoate in toluene.

  • Heat the solution to reflux for 8-12 hours. The progress of the lactamization can be monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the resulting crude ester, add a solution of lithium hydroxide (LiOH) (2.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Stir the mixture at room temperature for 4-6 hours until the ester hydrolysis is complete.

  • Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization.

Route 2: Dieckmann Condensation

This route utilizes an intramolecular condensation of a diester to form the pyrrolidinone ring. The key is the synthesis of the starting N-protected amino diester.

Dieckmann Condensation A Diethyl 2-aminomalonate C Acyclic Diester Intermediate A->C Michael Addition B Ethyl 3,3-dimethylacrylate B->C D Cyclic β-Keto Ester C->D NaOEt, EtOH, Reflux E This compound D->E 1. H3O+, Heat (Decarboxylation) 2. Hydrolysis

Figure 2: Workflow for the synthesis of this compound via Dieckmann Condensation.

Step 1: Synthesis of the Acyclic Diester Intermediate

  • Prepare a solution of sodium ethoxide (NaOEt) in ethanol (EtOH) by carefully adding sodium metal (1.0 eq) to anhydrous EtOH.

  • To this solution, add diethyl 2-aminomalonate (1.0 eq) and stir for 30 minutes at room temperature.

  • Add ethyl 3,3-dimethylacrylate (1.1 eq) and heat the mixture to reflux for 12 hours.

  • Cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the acyclic diester intermediate.

Step 2: Synthesis of the Cyclic β-Keto Ester (Dieckmann Condensation)

  • To a solution of the acyclic diester (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq).

  • Heat the mixture to reflux for 6-8 hours.[4]

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to give the crude cyclic β-keto ester.

Step 3: Decarboxylation and Hydrolysis

  • Reflux the crude cyclic β-keto ester in a mixture of acetic acid and hydrochloric acid for 4-6 hours to effect both hydrolysis of the ester and decarboxylation.

  • Cool the reaction mixture and extract with EtOAc.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the final product.

Route 3: Reductive Amination of a γ-Keto Acid Derivative

This approach involves the formation of the pyrrolidinone ring from a linear precursor containing a ketone and an ester functionality.

Reductive Amination A Ethyl 2,2-dimethyl-4-oxopentanoate C Intermediate Imine/Enamine A->C Heat, Toluene B Ammonium Acetate B->C D Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate C->D H2, Pd/C, EtOH E This compound D->E LiOH, THF/H2O

Figure 3: Workflow for the synthesis of this compound via Reductive Amination.

Step 1: Synthesis of Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate

  • A mixture of ethyl 2,2-dimethyl-4-oxopentanoate (1.0 eq) and ammonium acetate (1.5 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water.

  • After 4-6 hours, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The crude imine/enamine intermediate is dissolved in ethanol, and Palladium on carbon (Pd/C, 10 mol%) is added.

  • The mixture is hydrogenated at 50 psi of H₂ gas at room temperature for 12-16 hours.

  • The catalyst is removed by filtration through Celite®, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to give the desired ethyl ester.

Step 2: Hydrolysis to the Carboxylic Acid

  • The purified ethyl ester is dissolved in a mixture of THF and water.

  • Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4-6 hours.

  • The reaction is acidified with 1M HCl and extracted with EtOAc.

  • The combined organic layers are dried and concentrated to yield the final product.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents.
  • YouTube. Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. [Link]

  • RSC Publishing. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • SynArchive. Dieckmann Condensation. [Link]

  • Reddit. I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Organic Syntheses. Stereoselective Synthesis of Dimethyl 4(S)-Allyl-N-Boc-L- glutamate and Related Congeners. [Link]

  • NIH. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. [Link]

  • Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • PMC - NIH. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Request PDF. The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid (Compound DMPC). Given the specific nature of this molecule, this document focuses on foundational principles and systematic troubleshooting workflows rather than pre-existing datasets. Our goal is to empower you with the scientific rationale to diagnose and solve solubility issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the predicted physicochemical properties of Compound DMPC and why might it be poorly soluble in neutral aqueous solutions?

Answer: Understanding the structure of this compound is key to predicting its solubility behavior.

  • Carboxylic Acid Group (-COOH): This is the primary ionizable group. In its protonated (uncharged) form at low pH, it contributes to hydrophobicity. As the pH increases above its acid dissociation constant (pKa), this group will deprotonate to the highly polar carboxylate (-COO⁻), which can dramatically increase aqueous solubility.[1][2][3]

  • Lactam (5-oxopyrrolidine) Ring: The lactam is a cyclic amide. While it contains polar carbonyl and amine functionalities capable of hydrogen bonding, the overall ring structure is relatively rigid.

  • Gem-Dimethyl Group (-C(CH₃)₂): The two methyl groups at the 2-position significantly increase the lipophilicity (greasiness) of the molecule. This steric bulk can also shield nearby polar groups, further hindering solvation by water molecules.

Core Problem: At neutral or acidic pH, the un-ionized carboxylic acid and the lipophilic dimethyl groups dominate the molecule's character, leading to poor affinity for water and, consequently, low solubility. Similar pyrrolidine-based carboxylic acids are often only slightly soluble in water.[4]

FAQ 2: I'm seeing inconsistent results. How do I perform a reliable initial solubility assessment?

Answer: Inconsistent results often stem from failing to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock (like DMSO), precipitates in an aqueous buffer. It's fast but can overestimate true solubility. This is often sufficient for early-stage screening.[5][6]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by adding an excess of solid compound to the buffer, allowing it to equilibrate over time (typically 24-48 hours), and then measuring the concentration of the dissolved compound. This is the "gold standard" for formulation and development.[6][7]

To avoid ambiguity, a systematic approach is crucial.

Caption: Initial solubility assessment workflow.

This protocol determines the equilibrium solubility and is essential for accurate characterization.

Materials:

  • Compound DMPC (solid)

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator at a controlled temperature (e.g., 25°C)

  • Centrifuge

  • Calibrated analytical balance

  • HPLC or LC-MS system for quantification

Procedure:

  • Preparation: Add an excess amount of solid Compound DMPC (e.g., 1-2 mg) to a pre-labeled vial containing a known volume of buffer (e.g., 1 mL). Ensure enough solid is present that some remains undissolved at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a consistent temperature for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.

  • Sampling: Carefully remove a known volume of the clear supernatant without disturbing the pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase or solvent and analyze the concentration using a validated HPLC or LC-MS method against a standard curve.

  • Calculation: The measured concentration is the thermodynamic solubility of Compound DMPC in that specific buffer.

FAQ 3: My compound is insoluble in my neutral assay buffer. How can I use pH to improve its solubility?

Answer: For an acidic compound like DMPC, pH adjustment is the most powerful and common method to enhance aqueous solubility.[8][9] The principle is governed by the Henderson-Hasselbalch equation , which describes the relationship between pH, pKa, and the ratio of the ionized (conjugate base, A⁻) to un-ionized (acid, HA) forms of the compound.[1][2][3][10][11]

pH = pKa + log ( [A⁻] / [HA] )

  • When pH = pKa , the compound is 50% ionized.

  • When pH > pKa , the ionized, more soluble form ([A⁻]) dominates. A general rule of thumb in pharmaceutical development is that a pH two units above the pKa is required for nearly complete ionization (>99%).[12]

Caption: pH-dependent ionization of Compound DMPC.

Objective: To determine the solubility of Compound DMPC across a range of pH values to identify the optimal pH for your experiments.

Procedure:

  • Prepare a series of buffers covering a relevant pH range (e.g., from pH 4.0 to pH 9.0).

  • Follow the steps outlined in Protocol 1 (Thermodynamic Solubility) for each individual buffer.

  • Plot the resulting solubility (on a log scale) against the buffer pH. The resulting curve will show a sharp increase in solubility as the pH rises above the compound's pKa.

  • Select a buffer pH for your experiments that provides the required solubility while being compatible with your assay's biological constraints.

FAQ 4: pH adjustment isn't sufficient or is incompatible with my assay. What are my options for co-solvents?

Answer: When pH modification is not an option, using water-miscible organic co-solvents can increase solubility by reducing the polarity of the solvent system.[13][14][15] Common co-solvents used in research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Causality: These solvents are less polar than water and can better solvate the lipophilic portions of Compound DMPC (the gem-dimethyl group and the pyrrolidine ring), thereby increasing its overall solubility in the mixture.[16][17]

Important Consideration: Co-solvents can impact biological assays. Always run a vehicle control with the same co-solvent concentration to ensure it does not interfere with your results. It is critical to keep the final co-solvent concentration as low as possible (typically <1-2% for in vitro assays).

This table illustrates how you should structure your experimental results. The data shown are hypothetical and for illustrative purposes only.

Co-solventConcentration in Buffer (v/v)Kinetic Solubility (µM)Observations
None (Control)0%5Insoluble
DMSO1%25Clear solution
DMSO2%75Clear solution
Ethanol2%40Clear solution
PEG 4002%60Clear solution
PEG 4005%150Clear solution
FAQ 5: I need a high concentration for in vivo studies, and the above methods are insufficient. What advanced strategies can I consider?

Answer: For high-concentration formulations required for animal studies, more advanced formulation strategies are often necessary.

  • Salt Formation: This is one of the most effective and widely used methods to increase the solubility and dissolution rate of acidic or basic drugs.[9][16][18][19][20][21] By reacting Compound DMPC (a weak acid) with a suitable base (a counterion), a salt is formed. This salt will have significantly higher aqueous solubility than the parent "free acid" form.[18][20] For an acidic drug, suitable counterions would be sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), or organic amines like tromethamine.[18] The selection of the counterion is a critical step and requires screening to find a salt with optimal stability and solubility.[12]

  • Amorphous Solid Dispersions (ASDs): In this technique, the crystalline drug is molecularly dispersed within a polymer matrix. The amorphous form of a drug lacks a stable crystal lattice, making it more readily soluble than its crystalline counterpart. This is a powerful but complex technique often employed in later-stage drug development.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic parts of Compound DMPC, forming an inclusion complex that has much higher aqueous solubility.

These advanced methods typically require specialized expertise in formulation science.

References

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]

  • Methods to boost solubility. International Journal of Scientific Development and Research. [Link]

  • Solubility of organic acids in various methanol and salt concentrations: the implication on organic acid sorption in a cosolvent system. PubMed. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • (R)-pyrrolidine-3-carboxylic acid. ChemBK. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Health Sciences. [Link]

  • Henderson Hasselbalch Equation | 7 Key Questions Every Student Should Solve. YouTube. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Proline. Solubility of Things. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Henderson Hasselbalch Equation. Pharmatech - Rx. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Applications and Example Problems Using Henderson–Hasselbalch Equation. PharmaXChange.info. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Solubility of organic acids in various methanol and salt concentrations: The implication on organic acid sorption in a cosolvent system. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]

  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility. ResearchGate. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign. [Link]

  • This compound. PubChemLite. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

Sources

Preventing racemization during the synthesis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing enantiomerically pure pyrrolidines. The stereochemical integrity of these scaffolds is paramount, as it directly impacts the efficacy and safety of active pharmaceutical ingredients (APIs).[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during synthesis. We will explore the underlying mechanisms of stereochemical loss and provide field-proven strategies to maintain the chiral purity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral pyrrolidine synthesis?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[2] This loss of optical activity is a significant concern in pharmaceutical development because different enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[1][3] Therefore, maintaining high enantiomeric excess (ee) is a non-negotiable aspect of synthesizing chiral pyrrolidines for therapeutic applications.[1]

Q2: Which stereocenter is most susceptible to racemization in pyrrolidine derivatives?

A2: The α-carbon (C2 position) of the pyrrolidine ring, particularly when it is substituted with a carbonyl group or is part of a proline derivative, is highly susceptible to racemization. This is due to the acidity of the α-proton. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a loss of the original stereochemistry.[2]

Q3: What are the primary factors that promote racemization during synthesis?

A3: Several factors can contribute to racemization:

  • Base: The presence of a base, especially a strong one, can facilitate the deprotonation of the α-proton, leading to enolization and subsequent racemization. The choice and amount of base are critical.[4]

  • Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization, increasing the rate of racemization.

  • Prolonged Reaction/Activation Times: Extended exposure to conditions that promote racemization, such as prolonged activation of a carboxylic acid during coupling reactions, increases the likelihood of stereochemical erosion.[4]

  • Solvent: The polarity and nature of the solvent can influence the stability of intermediates and transition states involved in racemization. For example, some coupling reactions are more prone to racemization in polar aprotic solvents like DMF.[4]

  • Activating Agents: In peptide-like couplings involving proline derivatives, the choice of coupling reagent can significantly impact the level of racemization.[4][5]

Q4: How can I accurately determine the enantiomeric excess (ee) of my synthesized pyrrolidine?

A4: The most reliable and widely used techniques for determining enantiomeric excess are chiral chromatography methods.[1][6][7]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the workhorse method, suitable for a broad range of non-volatile and thermally labile pyrrolidine derivatives.[6] It uses a chiral stationary phase (CSP) to physically separate the two enantiomers, allowing for their quantification.[6]

  • Chiral Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds.[6] For many pyrrolidines, derivatization is required to increase their volatility for GC analysis.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used with a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[1] These agents interact with the enantiomers to form diastereomeric species that have distinct NMR signals, allowing for quantification by integrating the respective peaks.[1][8]

Troubleshooting Guide: Preventing Racemization

This section addresses specific experimental issues and provides actionable solutions to maintain stereochemical integrity.

Issue 1: Significant drop in enantiomeric excess after a base-mediated reaction.

Your starting material has >99% ee, but after a reaction involving a base (e.g., alkylation, condensation), the product shows significant racemization.

Root Cause Analysis:

The primary culprit is likely the abstraction of the acidic α-proton by the base, leading to the formation of a planar, achiral enolate intermediate. The strength of the base, its concentration, the temperature, and the reaction time all play a crucial role.

Mitigation Strategies:
  • Base Selection:

    • Use a Weaker Base: If possible, switch to a milder, non-nucleophilic, and sterically hindered base like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[4]

    • Control Stoichiometry: Use the minimum necessary amount of base required to drive the reaction to completion. An excess of base increases the risk of racemization.[4]

  • Temperature Control:

    • Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Deprotonation steps are often carried out at very low temperatures (e.g., -78 °C) to minimize epimerization.[9]

  • Reaction Time:

    • Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

cluster_problem Problem: Base-Mediated Racemization cluster_solution Solution: Condition Optimization ChiralPyrrolidine Chiral Pyrrolidine (High ee) Enolate Planar Enolate (Achiral Intermediate) ChiralPyrrolidine->Enolate + Base - H⁺ Base Strong Base (e.g., LDA, NaH) RacemicProduct Racemic Product (Low ee) Enolate->RacemicProduct + H⁺ (from either face) Start Chiral Pyrrolidine (High ee) Product Chiral Product (High ee) Start->Product Reaction Conditions Optimized Conditions: - Milder Base (DIEA) - Low Temperature (-78°C) - Controlled Time cluster_workflow Optimized Peptide Coupling Workflow Proline N-Protected Proline (High ee) Activation In Situ Activation (Minimal Pre-activation) Proline->Activation + Reagents Reagents Coupling Reagents (e.g., COMU, DIEA) + Amine Coupling Coupling Reaction (Room Temp, 1-2h) Activation->Coupling Product Dipeptide Product (High d.r./e.e.) Coupling->Product

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Assignments for 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis and predicted assignments for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with comparative data from structurally related analogs to offer a robust framework for the spectral characterization of this compound. We will delve into the rationale behind the predicted chemical shifts and coupling constants, present a comparative analysis with known compounds, and provide a detailed experimental protocol for acquiring high-quality NMR data.

Introduction to this compound and the Role of NMR

This compound belongs to the class of substituted pyrrolidinones, a core scaffold found in numerous biologically active molecules and natural products. The precise determination of its three-dimensional structure is paramount for understanding its chemical reactivity and potential pharmacological applications. NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of organic molecules in solution. By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms, NMR is an indispensable tool for confirming the identity and purity of novel chemical entities.

This guide will provide a detailed prediction of the ¹H and ¹³C NMR spectra of the title compound. In the absence of direct experimental data in the public domain, these predictions are grounded in fundamental NMR principles and corroborated by experimental data from closely related structures.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR assignments, the atoms of this compound have been systematically numbered as shown in the diagram below. This numbering convention will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Predicted ¹H NMR Assignments

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is expected to exhibit five distinct signals. The rationale for the predicted chemical shifts (δ), multiplicities, and coupling constants (J) is detailed below.

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is expected to be the most deshielded signal in the spectrum, appearing as a broad singlet in the range of 12.0-13.0 ppm.[1][2] This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.[2]

  • Amide Proton (N-H): The amide proton on the lactam ring is predicted to resonate as a singlet between 7.5 and 8.5 ppm. Its chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

  • C3-H Proton: This methine proton is alpha to the carboxylic acid group and is part of the pyrrolidinone ring. It is expected to appear as a doublet of doublets (dd) around 3.0-3.4 ppm. The splitting will arise from coupling to the two diastereotopic protons at the C4 position.

  • C4-H₂ Protons: The two protons on the C4 carbon are diastereotopic due to the chiral center at C3. They are expected to resonate as two separate multiplets in the range of 2.2-2.8 ppm. Each proton will be split by the other proton on C4 (geminal coupling) and the proton on C3 (vicinal coupling).

  • Gem-Dimethyl Protons (C8-H₃ and C9-H₃): The two methyl groups at the C2 position are chemically inequivalent (diastereotopic) because of the adjacent chiral center at C3. Therefore, they are expected to appear as two distinct singlets. Based on the shielding effects within the ring, they are predicted to be in the range of 1.2-1.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
12.0 - 13.0br s1HCOOHAcidic proton, hydrogen bonding.[1][2]
7.5 - 8.5s1HN-HAmide proton in a lactam ring.
3.0 - 3.4dd1HC3-HMethine proton alpha to a carboxylic acid.
2.2 - 2.8m2HC4-H₂Diastereotopic methylene protons in a five-membered ring.
1.2 - 1.5s6HC8-H₃, C9-H₃Two diastereotopic methyl groups.

Predicted ¹³C NMR Assignments

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

  • Carbonyl Carbons (C5 and C7): Two signals are expected in the downfield region. The lactam carbonyl carbon (C5) is predicted to appear around 175-180 ppm, while the carboxylic acid carbonyl carbon (C7) is expected in the range of 170-175 ppm.[1][3]

  • C2 Carbon: This is a quaternary carbon atom bonded to two methyl groups, a nitrogen, and another carbon. Its chemical shift is predicted to be in the range of 60-65 ppm.

  • C3 Carbon: This methine carbon, alpha to the carboxylic acid, is expected to resonate between 40-45 ppm.

  • C4 Carbon: The methylene carbon of the pyrrolidinone ring is predicted to have a chemical shift in the range of 30-35 ppm.

  • Gem-Dimethyl Carbons (C8 and C9): The two methyl carbons are diastereotopic and should appear as two distinct signals in the upfield region, likely between 20-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Predicted Chemical Shift (δ, ppm)AssignmentRationale
175 - 180C5 (C=O, lactam)Carbonyl carbon in a five-membered lactam.
170 - 175C7 (COOH)Carbonyl carbon of a carboxylic acid.[1]
60 - 65C2Quaternary carbon in a heterocyclic ring.
40 - 45C3Methine carbon adjacent to a carboxylic acid.
30 - 35C4Methylene carbon in the pyrrolidinone ring.
20 - 30C8, C9Diastereotopic methyl carbons.

Comparison with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined NMR data for structurally analogous compounds is invaluable. Below is a table comparing the predicted data for our target molecule with published data for similar 5-oxopyrrolidine-3-carboxylic acid derivatives.

Table 3: Comparative ¹H and ¹³C NMR Data of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives (in DMSO-d₆)

CompoundC3-H (ppm)C4-H₂ (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
This compound (Predicted) 3.0 - 3.4 2.2 - 2.8 40 - 45 30 - 35 175 - 180
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid3.32–3.382.65–2.7735.1235.14171.43
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid3.26–3.422.58–2.6836.2233.74172.19

The data from the N-substituted analogs show that the chemical shifts for the C3-H and C4-H₂ protons, as well as their corresponding carbons, fall within a relatively narrow and predictable range. The predicted values for the target compound are consistent with these experimental findings, providing confidence in the assignments.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed protocol for the analysis of this compound.

6.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the purified solid compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good starting choice due to its ability to dissolve a wide range of organic molecules and its high boiling point. Other potential solvents include CDCl₃ and MeOD-d₄. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (N-H and COOH).[4][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[6]

6.2. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: -2 to 14 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: -10 to 220 ppm.

6.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.[7]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

G A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (0.6 mL) A->B C Transfer to NMR Tube B->C D Spectrometer Setup (Shimming, Locking) C->D E 1D NMR Acquisition (¹H, ¹³C) D->E F Data Processing (FT, Phasing, Referencing) E->F G 2D NMR Acquisition (COSY, HSQC, HMBC) E->G H Spectral Analysis and Structure Elucidation F->H G->F

Caption: Experimental workflow for NMR analysis.

Confirmation of Assignments using 2D NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the proposed structure and assignments, especially for complex molecules.[8][9][10]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For our target molecule, cross-peaks would be expected between the C3-H proton and the C4-H₂ protons, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals (e.g., C3-H to C3, C4-H₂ to C4).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the overall carbon skeleton. Key expected HMBC correlations are shown in the diagram below.

G H_N N-H C2 C2 H_N->C2 C5 C5 H_N->C5 H3 C3-H H3->C2 H3->C5 C7 C7 H3->C7 C4 C4 H3->C4 H4 C4-H₂ H4->C5 C3 C3 H4->C3 H_Me C8/9-H₃ H_Me->C2 H_Me->C3

Caption: Key predicted HMBC correlations for structural confirmation.

Conclusion

This guide provides a comprehensive and detailed prediction of the ¹H and ¹³C NMR spectra of this compound. The assignments are based on established NMR principles and supported by comparative data from structurally related compounds. The inclusion of a detailed experimental protocol and a discussion of confirmatory 2D NMR techniques offers a complete framework for the empirical characterization of this molecule. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development.

References

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra of monosubstituted fulleropyrrolidine 11c... Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • BenchChem. (n.d.). Unlocking Molecular Structures: A Comparative Guide to 2D NMR Techniques for Validating Synthesized Derivatives.
  • anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • Pharmaceutical Fronts. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines.
  • JoVE. (2024, April 4). Video: Chemical Shift: Internal References and Solvent Effects. Retrieved from [Link]

  • (n.d.). Chemical shifts.
  • (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • PubMed. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Retrieved from [Link]

  • (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments.
  • (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • CONICET. (2017, December 20). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and. Retrieved from [Link]

  • National Institutes of Health. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-2-pyrrolidinone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

  • (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

Sources

Comparative Analysis of Synthetic Methodologies for 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research, particularly those engaged in the fields of medicinal chemistry and drug development, the pyrrolidine scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds. A key derivative, 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, presents a unique structural motif with potential applications in the design of novel therapeutic agents. However, a comprehensive survey of the scientific literature reveals a notable scarcity of established, well-documented synthetic routes specifically targeting this molecule. This guide, therefore, aims to address this gap by proposing and comparatively analyzing plausible synthetic strategies, drawing upon established chemical principles and analogous reactions.

Proposed Synthetic Pathways

Based on established principles of organic synthesis, two logical pathways for the preparation of this compound can be envisioned:

  • Method A: Cyclization of a Cyanosuccinate Derivative

  • Method B: Ring-Closing Amidation of a Substituted Succinic Acid Derivative

This guide will now explore the theoretical and practical considerations of each proposed method.

Method A: Cyclization of a Cyanosuccinate Derivative

This approach hinges on the synthesis of a key intermediate, diethyl 2,2-dimethyl-3-cyanosuccinate, followed by its reductive cyclization and subsequent hydrolysis. This method offers a convergent approach to the target molecule.

Conceptual Workflow

Figure 1: Conceptual workflow for the synthesis of this compound via a cyanosuccinate intermediate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2,2-dimethyl-3-cyanosuccinate

This step would likely involve the alkylation of a suitable cyanosuccinate precursor. While the direct synthesis of diethyl 2,2-dimethyl-3-cyanosuccinate is not explicitly detailed in the available literature, analogous reactions with similar substrates provide a strong foundation for this proposed transformation. The synthesis of related compounds like diethyl 2-cyano-3-oxosuccinate has been reported via Claisen condensation of ethyl cyanoacetate with diethyl oxalate[1][2]. A subsequent methylation or the use of a dimethylated starting material could potentially yield the desired intermediate.

Step 2: Reductive Cyclization to 2,2-Dimethyl-5-oxopyrrolidine-3-carboxamide

The key transformation in this pathway is the reductive cyclization of the cyano and ester groups. This can typically be achieved using catalytic hydrogenation.

  • Reagents and Conditions:

    • Diethyl 2,2-dimethyl-3-cyanosuccinate

    • Raney Nickel or Palladium on Carbon (Pd/C)

    • Hydrogen gas (high pressure)

    • Solvent: Ethanol or Methanol

    • Temperature: Elevated temperatures may be required to facilitate the reaction.

  • Plausible Mechanism: The nitrile group is reduced to a primary amine, which then undergoes intramolecular cyclization with one of the adjacent ester groups to form the stable five-membered lactam ring, yielding the corresponding carboxamide.

Step 3: Hydrolysis to this compound

The final step involves the hydrolysis of the carboxamide to the carboxylic acid. This is a standard transformation in organic synthesis.

  • Reagents and Conditions:

    • 2,2-Dimethyl-5-oxopyrrolidine-3-carboxamide

    • Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH)

    • Heating under reflux

  • Rationale: Both acidic and basic conditions can effectively hydrolyze the amide bond to the corresponding carboxylic acid. The choice of conditions may depend on the stability of the rest of the molecule and the desired workup procedure. Basic hydrolysis will initially form the carboxylate salt, which would then require acidification to yield the final product.

Discussion of Method A

Advantages:

  • Convergent Approach: This method builds the core structure from readily accessible starting materials.

  • Established Chemistry: The individual steps (alkylation, reductive cyclization of nitriles, and amide hydrolysis) are well-established reactions in organic synthesis.

Challenges:

  • Lack of Precedent: The specific synthesis of the key intermediate, diethyl 2,2-dimethyl-3-cyanosuccinate, and its subsequent cyclization to the target system is not well-documented, requiring significant process development and optimization.

  • Harsh Conditions: The catalytic hydrogenation may require high pressures and temperatures, which could necessitate specialized equipment.

Method B: Ring-Closing Amidation of a Substituted Succinic Acid Derivative

This alternative strategy involves the formation of a linear precursor containing the gem-dimethyl group and appropriate functionalities for a final ring-closing amidation reaction.

Conceptual Workflow

Figure 2: Conceptual workflow for the synthesis of this compound via ring-closing amidation.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Preparation of a Suitable 2,2-Dimethylsuccinic Acid Derivative

The starting point for this method would be 2,2-dimethylsuccinic acid or a derivative thereof. The key challenge lies in differentiating the two carboxylic acid groups to allow for selective reaction. One approach could be the formation of the anhydride followed by a regioselective opening.

  • Potential Starting Materials:

    • 2,2-Dimethylsuccinic anhydride

    • 2,2-Dimethylsuccinic acid

Step 2: Formation of a Linear Amide-Ester or Amide-Acid Precursor

The goal is to create a molecule with an amine at one end and a carboxylic acid or ester at the other, positioned for a 5-membered ring closure.

  • Example Transformation: Reaction of 2,2-dimethylsuccinic anhydride with ammonia or a primary amine would lead to a mono-amide mono-acid.

Step 3: Intramolecular Cyclization

The final step is the ring-closing amidation to form the pyrrolidinone ring.

  • Reagents and Conditions (if starting from an amino-acid):

    • Coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Reagents and Conditions (if starting from an amino-ester):

    • Thermal cyclization, potentially with a catalyst.

Discussion of Method B

Advantages:

  • Potentially Milder Conditions: Depending on the chosen route, the cyclization step could potentially be achieved under milder conditions compared to the high-pressure hydrogenation in Method A.

  • Direct Formation of the Carboxylic Acid: If the cyclization is performed on a di-acid precursor where one has been converted to an amide, the carboxylic acid functionality would be present in the final product without a separate hydrolysis step.

Challenges:

  • Regioselectivity: Differentiating between the two carboxylic acid groups of 2,2-dimethylsuccinic acid to achieve selective amidation or esterification can be challenging and may lead to mixtures of products.

  • Precursor Synthesis: The synthesis of the linear precursor with the correct functionalities might be multi-stepped and require careful protecting group strategies.

Comparative Summary

FeatureMethod A: Cyanosuccinate CyclizationMethod B: Ring-Closing Amidation
Key Intermediate Diethyl 2,2-dimethyl-3-cyanosuccinate2,2-Dimethylsuccinic acid mono-amide/ester
Key Transformation Reductive CyclizationIntramolecular Amidation
Potential Advantages Convergent, utilizes established reaction typesPotentially milder conditions, direct formation of the acid
Potential Challenges Lack of specific literature precedent for the key intermediate, potentially harsh reaction conditionsRegioselectivity control, multi-step precursor synthesis

Conclusion and Future Outlook

The synthesis of this compound presents a synthetic challenge due to the absence of well-documented procedures in the current scientific literature. This guide has outlined two plausible, yet theoretical, synthetic pathways based on fundamental principles of organic chemistry.

Method A , involving the cyclization of a cyanosuccinate derivative, appears to be a robust, albeit potentially high-energy, approach. Method B , relying on a ring-closing amidation, may offer milder conditions but could be complicated by issues of regioselectivity in the precursor synthesis.

For researchers and drug development professionals, the choice between these conceptual methods will depend on available starting materials, equipment, and the willingness to undertake significant process optimization. The development of a reliable and scalable synthesis for this compound would be a valuable contribution to the field, enabling further exploration of its potential as a building block in medicinal chemistry. It is hoped that this comparative guide will serve as a valuable starting point for such endeavors.

References

  • Markov, O. N.; Moiseev, A. E.; Tarasevich, B. N.; Tafeenko, V. A.; Beloglazkina, E. K. Diethyl 2-Cyano-3-oxosuccinate. Molbank2023 , 2023(4), M1634. [Link]

  • Markov, O. N.; Moiseev, A. E.; Tarasevich, B. N.; Tafeenko, V. A.; Beloglazkina, E. K. (PDF) Diethyl 2-Cyano-3-oxosuccinate. ResearchGate2023 . [Link]

Sources

A Comparative Guide to 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid and Proline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel scaffolds that can effectively modulate biological processes is of paramount importance. Among the myriad of structures, those mimicking natural amino acids have garnered significant attention due to their inherent potential for specific biological interactions. This guide provides a comparative analysis of two such classes of compounds: 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives, and the well-established class of proline analogs. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their synthesis, biological activities, and therapeutic potential, supported by experimental data and protocols.

Introduction: Structural Scaffolds with Therapeutic Promise

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a privileged scaffold in medicinal chemistry. Its conformational rigidity and the presence of a secondary amine provide a unique platform for designing molecules with specific three-dimensional orientations, crucial for interacting with biological targets such as enzymes and receptors.

This compound represents a synthetically accessible and versatile derivative of the pyroglutamic acid core. The gem-dimethyl substitution at the 2-position introduces steric hindrance that can influence the molecule's conformation and metabolic stability. The carboxylic acid at the 3-position and the lactam functionality offer multiple points for chemical modification, allowing for the generation of diverse libraries of compounds with a wide range of biological activities.[1][2][3][4][5]

Proline analogs , on the other hand, are a more extensively studied class of compounds that mimic the natural amino acid L-proline. Proline's unique cyclic structure plays a critical role in protein structure and function.[6] Analogs of proline are designed to retain the fundamental pyrrolidine ring but incorporate modifications to alter their physicochemical properties, conformational preferences, and biological activity. These modifications can include substitution on the ring, alteration of ring size, or replacement of ring atoms with heteroatoms.[7][8][9][10][11][12][13][14][15] Proline analogs have found applications as enzyme inhibitors, tools for studying protein folding, and as components of therapeutic peptides.

This guide will delve into a comparative study of these two classes of compounds, focusing on their synthesis, and a key area of therapeutic interest where both have shown promise: cancer.

Comparative Analysis of Synthetic Strategies

The synthetic accessibility of a chemical scaffold is a critical factor in its potential for drug development. Both this compound and proline analogs benefit from well-established synthetic routes.

Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

A common and straightforward method for the synthesis of the 5-oxopyrrolidine-3-carboxylic acid core involves the reaction of itaconic acid with a primary amine.[1][3] This reaction proceeds via a Michael addition followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [1]

  • Reaction Setup: A mixture of N-(4-aminophenyl)acetamide (15.0 g, 0.1 mol) and itaconic acid (13.0 g, 0.1 mol) in 100 mL of water is placed in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • Crystallization and Isolation: The flask is then cooled to room temperature. The resulting crystalline precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from ethanol to yield the pure 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.

This foundational molecule can be further derivatized at the carboxylic acid position to generate a wide array of compounds, including esters, amides, and hydrazones, each with potentially unique biological activities.[1][2]

Synthesis of Proline Analogs

The synthesis of proline analogs is more varied, depending on the specific modification being introduced. For instance, the synthesis of substituted prolines often involves multi-step sequences starting from chiral precursors. A representative example is the synthesis of thiazolidine-2-carboxylic acid, a thiaproline analog.

Conceptual Synthetic Workflow for Proline Analogs

G cluster_0 Synthesis of Proline Analogs Chiral Precursor Chiral Precursor Multi-step Synthesis Multi-step Synthesis Chiral Precursor->Multi-step Synthesis Introduction of desired functionalities Functional Group Interconversion Functional Group Interconversion Multi-step Synthesis->Functional Group Interconversion Cyclization Cyclization Functional Group Interconversion->Cyclization Formation of pyrrolidine ring Proline Analog Proline Analog Cyclization->Proline Analog

Caption: A generalized workflow for the synthesis of proline analogs.

Comparative Biological Activity: Focus on Anticancer Potential

Both 5-oxopyrrolidine-3-carboxylic acid derivatives and proline analogs have demonstrated significant potential as anticancer agents, albeit through different mechanisms of action.

5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Anticancer Agents

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is often dependent on the nature of the substituents appended to the core scaffold. For example, hydrazone derivatives have been a particular focus of investigation.

A study on novel 5-oxopyrrolidine derivatives demonstrated that compounds bearing azole, diazole, and hydrazone moieties possess structure-dependent anticancer activity against A549 human lung adenocarcinoma cells.[1]

CompoundCancer Cell LineActivity MetricValue (µM)Reference
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide derivative 18A549IC50~5[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide derivative 19A549IC50~7[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide derivative 21A549IC50~4[1]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide derivative 22A549IC50~6[1]

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives.

The data suggests that specific substitutions on the hydrazone moiety can significantly influence the cytotoxic potency of these compounds.

Proline Analogs as Inhibitors of Proline Metabolism in Cancer

Proline metabolism plays a crucial role in the metabolic reprogramming of cancer cells, supporting processes such as ATP production, nucleotide synthesis, and redox homeostasis.[10][12] Two key enzymes in this pathway, proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR1), have emerged as attractive targets for cancer therapy.[8][11] Several proline analogs have been identified as inhibitors of these enzymes.

PRODH catalyzes the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C). Inhibition of PRODH can disrupt cancer cell metabolism and has been shown to impair tumor growth and metastasis.[10]

Proline AnalogTarget EnzymeInhibition MetricValue (mM)Reference
S-(-)-tetrahydro-2-furoic acidPRODHKi0.3[8][9]
cyclobutane-1,1-dicarboxylic acidPRODHKi1.4[8][9]
cyclopentanecarboxylic acidPRODHKi2.1[16]
(2S)-oxetane-2-carboxylic acidPRODHKi3.1[16]
N-formyl L-proline (NFLP)PYCR1Ki0.1[16]
L-tetrahydro-2-furoic acidPYCR1Ki2.0[16]
L-thiazolidine-4-carboxylatePYCR1Ki1.7[16]
L-thiazolidine-2-carboxylatePYCR1Ki1.7[16]

Table 2: Inhibitory Activity of Selected Proline Analogs against Proline Metabolism Enzymes.

The data in Table 2 highlights the ability of various proline analogs to inhibit key enzymes in proline metabolism, with S-(-)-tetrahydro-2-furoic acid being a potent inhibitor of PRODH.[8][9]

Experimental Protocol: Proline Dehydrogenase (PRODH) Inhibition Assay [9]

  • Enzyme and Substrate Preparation: A solution of purified PRODH enzyme is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5). A stock solution of the substrate, L-proline, is also prepared in the same buffer.

  • Inhibitor Preparation: Stock solutions of the proline analog inhibitors are prepared, typically in DMSO or the assay buffer.

  • Assay Reaction: The assay is performed in a 96-well plate. Each well contains the assay buffer, the PRODH enzyme, and varying concentrations of the inhibitor.

  • Initiation of Reaction: The reaction is initiated by the addition of L-proline.

  • Detection: The activity of PRODH is monitored by measuring the reduction of a suitable electron acceptor, such as 2,6-dichloroindophenol (DCPIP), spectrophotometrically at 600 nm.

  • Data Analysis: The initial rates of the reaction are determined for each inhibitor concentration. The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis.

Mechanism of Action and Signaling Pathways

The distinct structural features of this compound derivatives and proline analogs lead to different mechanisms of action.

5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Multi-Targeting Approach

The biological activities of 5-oxopyrrolidine-3-carboxylic acid derivatives are diverse and appear to involve multiple cellular targets. Their anticancer effects could be attributed to the induction of apoptosis, inhibition of cell proliferation, or interference with key signaling pathways. The exact mechanisms are often specific to the individual derivative and require further investigation.

Proline Analogs: Targeting Cancer Metabolism

The primary mechanism of action for the anticancer effects of many proline analogs is the targeted inhibition of enzymes involved in proline metabolism. By disrupting the proline cycle, these analogs can deplete cancer cells of essential metabolites and energy, leading to cell death or a reduction in metastatic potential.

G cluster_0 Proline Metabolism in Cancer Cells Proline Proline P5C Δ¹-Pyrroline-5-Carboxylate Proline->P5C Oxidation PRODH PRODH P5C->Proline Reduction Glutamate Glutamate P5C->Glutamate PYCR1 PYCR1 Proline Analogs Proline Analogs Proline Analogs->PRODH Inhibition Proline Analogs->PYCR1 Inhibition

Caption: Inhibition of the proline cycle in cancer cells by proline analogs.

Conclusion and Future Perspectives

This comparative guide highlights that both this compound derivatives and proline analogs represent valuable scaffolds in the pursuit of new therapeutics, particularly in oncology.

  • This compound derivatives offer a versatile and synthetically accessible platform for generating diverse chemical libraries. Their broad spectrum of biological activities suggests the potential for developing drugs with novel mechanisms of action. Future research should focus on elucidating the specific molecular targets of the most potent derivatives to enable more rational drug design.

  • Proline analogs have demonstrated clear utility as targeted inhibitors of proline metabolism, a pathway of increasing importance in cancer biology. The existing data provides a strong foundation for the further development of more potent and selective inhibitors of PRODH and PYCR1. Structure-activity relationship studies will be crucial in optimizing the efficacy of these compounds.

While a direct, head-to-head experimental comparison in the same assays is not yet available, the evidence presented indicates that both classes of compounds hold significant promise. The choice of which scaffold to pursue will depend on the specific therapeutic strategy: a multi-targeting approach potentially offered by the 5-oxopyrrolidine-3-carboxylic acid derivatives, or a more targeted approach focused on cancer metabolism with proline analogs. Continued investigation into both of these promising classes of molecules is warranted and will undoubtedly contribute to the advancement of drug discovery.

References

  • Mechanism-based inhibition of proline dehydrogenase by proline analogues. (n.d.). PubMed. [Link]

  • Tanner, J. J., et al. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. PubMed. [Link]

  • Tanner, J. J., et al. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase. RSC Publishing. [Link]

  • Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine. (2024). PMC - NIH. [Link]

  • Structure-affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. (n.d.). AMiner. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PMC - NIH. [Link]

  • In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. (n.d.). NIH. [Link]

  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (n.d.). KTU ePubl. [Link]

  • Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents. (n.d.). KTU ePubl. [Link]

  • Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors. (2023). AIP Publishing. [Link]

  • Proline Analogues. (n.d.). Request PDF - ResearchGate. [Link]

  • Properties, metabolisms, and applications of L-proline analogues. (n.d.). ResearchGate. [Link]

  • Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. (n.d.). PubMed. [Link]

  • Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (2022). Indian Journal of Chemistry. [Link]

Sources

A Comparative Guide to the Validated HPLC Method for Purity Analysis of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive, in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, a key building block in medicinal chemistry. We will explore the scientific rationale behind the method's parameters, compare it with alternative analytical techniques, and provide detailed, validated protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical methodology for this compound and its analogs.

Introduction: The Critical Role of Purity Analysis

This compound is a chiral molecule whose derivatives have shown potential in various therapeutic areas.[1][2][3] The stereochemistry and purity of this intermediate can significantly impact the efficacy and safety of the final drug product. Therefore, a validated, stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity to ensure product quality and consistency.

High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for pharmaceutical analysis due to its high sensitivity, reproducibility, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] This guide focuses on a reversed-phase HPLC (RP-HPLC) method, the most common separation technique in the field, for the purity determination of this compound.

The Validated RP-HPLC Method: A Deep Dive

The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities. For this compound, a carboxylic acid derivative of a pyrrolidinone ring, a reversed-phase method with UV detection is a logical starting point.

Chromatographic Conditions: The "Why" Behind the "How"

A meticulously optimized set of chromatographic conditions is the foundation of a reliable analytical method.

ParameterRecommended ConditionScientific Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the nonpolar dimethyl-pyrrolidine portion of the molecule. The 250 mm length ensures sufficient resolution for potential impurities.
Mobile Phase Acetonitrile and 0.01 M Diammonium Hydrogen Phosphate Buffer (pH adjusted to 1.6 with phosphoric acid)The use of a low pH buffer suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column—a technique known as ion suppression chromatography.[6] Acetonitrile is a common organic modifier that provides good peak shape and elution strength.
Elution Mode Isocratic or GradientAn isocratic elution can be sufficient if all known impurities are well-resolved. However, a gradient elution (e.g., starting with a lower percentage of acetonitrile and gradually increasing) is often preferred for stability-indicating methods to ensure the elution of any potential degradation products with different polarities.[7]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 15°CLowering the column temperature can sometimes improve the resolution of closely eluting peaks.[8]
Detection Wavelength 205 nmThe carboxyl group provides some UV absorbance in the low UV range (200-210 nm).[9] This wavelength is chosen to maximize sensitivity for the parent compound and potential impurities that may lack a strong chromophore.
Injection Volume 20 µLA standard injection volume that provides a good signal-to-noise ratio without overloading the column.
Method Validation: Ensuring Trustworthiness and Reliability

Method validation is the documented process that establishes the performance characteristics of an analytical procedure, ensuring it is suitable for its intended purpose.[10][11] The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[12][13]

Validation ParameterAcceptance Criteria (Typical)Experimental Approach
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Forced degradation studies (acid, base, oxidation, heat, light) are performed to generate potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.
Linearity Correlation coefficient (r²) ≥ 0.999A series of solutions of the analyte are prepared at different concentrations (typically 5-6 levels) and injected. The peak area is plotted against the concentration.
Range The range for which the method is linear, accurate, and precise.Determined from the linearity study.
Accuracy Recovery of 80-120% for impurities and 98-102% for the assay of the main component.The analyte is spiked into a placebo or a known matrix at different concentration levels (e.g., 50%, 100%, 150% of the target concentration) and the recovery is calculated.
Precision Repeatability (intra-day precision): RSD ≤ 2.0% Intermediate Precision (inter-day precision): RSD ≤ 2.0%Repeatability is assessed by analyzing multiple preparations of a homogeneous sample on the same day. Intermediate precision is evaluated by performing the analysis on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Determined by injecting progressively more dilute solutions of the analyte until the specified signal-to-noise ratio is achieved.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1Determined by injecting progressively more dilute solutions of the analyte until the specified signal-to-noise ratio is achieved. The LOQ should be precise and accurate.
Robustness No significant change in results when small, deliberate variations in method parameters are made.Method parameters such as mobile phase pH, column temperature, and flow rate are slightly varied to assess the method's reliability during normal usage.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the workhorse for purity analysis, other techniques can be employed, each with its own advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[5]High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like this compound to increase volatility, which adds a step and potential for error.[5]
Ion-Exclusion Chromatography (IEC) Separation based on the exclusion of ions from a charged stationary phase.[9]Highly selective for the separation of weak acids like organic acids.[14]Can be more complex to set up and may require specialized columns and detection methods (e.g., conductivity detection).[9]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and cost-effective for qualitative analysis and monitoring reaction progress.Lower resolution and sensitivity compared to HPLC; not suitable for quantitative analysis without specialized equipment. Can be used for enantiomeric separation after derivatization.[15]
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive.[16]Direct separation of enantiomers without derivatization.CSPs can be expensive and may have limited applicability to a narrow range of compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency and resolution; requires very small sample volumes.Can have lower sensitivity and reproducibility compared to HPLC.

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution: Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.

Visualizing the Workflow

HPLC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_calc Calculation & Reporting prep_std Prepare Reference Standard hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Test Sample prep_sample->hplc_system inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate Purity integrate_peaks->calc_purity report_results Generate Report calc_purity->report_results

Caption: A simplified workflow for the HPLC purity analysis.

Conclusion

The validated RP-HPLC method presented in this guide offers a robust, reliable, and scientifically sound approach for the purity analysis of this compound. By understanding the rationale behind the method's parameters and adhering to the principles of method validation as outlined by the ICH, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. While alternative techniques exist, the versatility, sensitivity, and established regulatory acceptance of HPLC make it the preferred method for this application.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative analysis of pyroglutamic acid in peptides. Retrieved from [Link]

  • Thieme. (n.d.). 6.7 Pyroglutamic Acid Peptides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA). Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ACS Publications. (n.d.). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PMC. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2025, August 26). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Stability indicating RP-HPLC: Significance and symbolism. (2025, July 31). Retrieved from [Link]

  • PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. (2020, April 24). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic.... Retrieved from [Link]

  • PMC. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • PubMed. (n.d.). Stability-indicating HPLC assay and solution stability of a new diaziridinyl benzoquinone. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • Chemical Review and Letters. (2020, April 18). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Retrieved from [Link]

  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

Sources

Benchmarking the Biological Frontier: A Comparative Analysis of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its inherent structural features, including stereogenic centers and the capacity for diverse functionalization, render it a privileged motif in medicinal chemistry.[1] This guide delves into the biological potential of a specific subclass: 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives. While direct experimental data for this gem-dimethyl substituted core is nascent, this analysis will benchmark its potential activity by drawing comparisons with structurally related 5-oxopyrrolidine-3-carboxylic acid analogs that have demonstrated significant bioactivity. We will explore their performance as enzyme inhibitors, anticancer agents, and antimicrobial compounds, supported by experimental data from peer-reviewed literature.

The introduction of a gem-dimethyl group at the C2 position of the pyrrolidinone ring is a strategic chemical modification. This structural feature can profoundly influence a molecule's pharmacological profile by imparting conformational rigidity, enhancing metabolic stability, and potentially improving binding affinity to biological targets through favorable hydrophobic interactions.[3] This guide will, therefore, serve as a predictive benchmark, leveraging data from analogous compounds to forecast the therapeutic promise of this compound derivatives and to rationalize future research directions.

Comparative Efficacy: Enzyme Inhibition

Derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have emerged as potent inhibitors of various enzymes implicated in a range of diseases. This section provides a comparative overview of their inhibitory activities against key enzymatic targets.

Autotaxin (ATX) Inhibition

Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in inflammation, fibrosis, and cancer.[4] A study on 2-pyrrolidinone and pyrrolidine derivatives identified several potent ATX inhibitors.[4]

Compound ClassSpecific DerivativeTarget EnzymeIC50 (nM)Reference
Boronic Acid DerivativesCompound 21Autotaxin (ATX)35[4]
Boronic Acid DerivativesCompound 3kAutotaxin (ATX)50[4]
Boronic Acid DerivativesCompound 3lAutotaxin (ATX)120[4]
Boronic Acid DerivativesCompound 3mAutotaxin (ATX)180[4]
Hydroxamic Acid DerivativesCompound 16Autotaxin (ATX)700[4]
Carboxylic Acid DerivativesCompound 40bAutotaxin (ATX)800[4]

Table 1: Inhibitory Activity of Pyrrolidinone Derivatives against Autotaxin.

The data clearly indicates that boronic acid-functionalized pyrrolidinones are particularly effective at inhibiting ATX, with IC50 values in the low nanomolar range. The gem-dimethyl substitution in our core compound could potentially enhance binding to the hydrophobic pocket of the ATX active site, a hypothesis that warrants experimental validation.

α-Amylase and α-Glucosidase Inhibition

In the context of metabolic disorders such as type-2 diabetes, the inhibition of carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase is a validated therapeutic strategy.[5] Certain pyrrolidine derivatives have shown promising inhibitory activity against these enzymes.[5]

CompoundTarget EnzymeIC50 (µg/mL)Reference
Derivative 3gα-Amylase26.24[5]
Derivative 3aα-Amylase36.32[5]
Acarbose (Standard)α-Amylase5.50[5]
Metformin (Standard)α-Amylase25.31[5]
Derivative 3gα-Glucosidase18.04[5]
Derivative 3aα-Glucosidase47.19[5]

Table 2: Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase.

Structure-activity relationship (SAR) studies on these derivatives revealed that electron-donating groups on an aromatic substituent at the N-1 position enhance inhibitory activity.[5] This provides a clear rationale for the design of this compound derivatives with appropriately substituted aromatic moieties to target these enzymes.

Anticancer and Antimicrobial Potential

Beyond enzyme inhibition, the 5-oxopyrrolidine-3-carboxylic acid scaffold has been a fertile ground for the discovery of agents with potent anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 5-oxopyrrolidine derivatives against various cancer cell lines.[1][6] The derivatization of the carboxylic acid at the C-3 position into hydrazones, azoles, and diazoles has been a particularly fruitful strategy.[6]

Compound SeriesCancer Cell LineActivityReference
Hydrazone, Azole, and Diazole Derivatives (18-22)A549 (Lung Cancer)Most potent in the series[6]
Hydrazone with 5-nitrothiophene substituent (21)A549 (Lung Cancer)Potent activity[6]

Table 3: Anticancer Activity of 5-Oxopyrrolidine Derivatives.

The introduction of various heterocyclic moieties at the C-3 position significantly influences the anticancer potency.[6] The conformational constraints imposed by the gem-dimethyl group in our target scaffold could lead to more defined interactions with biological targets, potentially enhancing cytotoxic specificity and reducing off-target effects.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[6] Derivatives of 5-oxopyrrolidine have shown promising activity against clinically relevant bacterial strains.[6]

CompoundBacterial StrainMIC (µg/mL)Reference
Hydrazone with 5-nitrothiophene substituent (21)Multidrug-resistant Staphylococcus aureus1-8[6]

Table 4: Antimicrobial Activity of a 5-Oxopyrrolidine Derivative.

Notably, compound 21 demonstrated potent activity against multidrug-resistant Gram-positive bacteria.[6] This highlights the potential of this chemical class to address the challenge of antibiotic resistance. The lipophilicity conferred by the gem-dimethyl group could potentially enhance membrane permeability, a critical factor for antibacterial efficacy.

Experimental Methodologies: A Blueprint for Benchmarking

To ensure the reproducibility and rigorous evaluation of this compound derivatives, standardized experimental protocols are essential.

General Workflow for Bioactivity Screening

The following workflow provides a systematic approach to assess the biological activity of novel compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of this compound derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assays (e.g., ATX, α-Amylase) Characterization->Enzyme_Assay Anticancer_Assay Anticancer Activity (e.g., MTT Assay on A549 cells) Characterization->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial_Assay IC50_Determination IC50/MIC Value Calculation Enzyme_Assay->IC50_Determination Anticancer_Assay->IC50_Determination Antimicrobial_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A generalized workflow for the synthesis, screening, and evaluation of novel bioactive compounds.

Protocol for Enzyme Inhibition Assay (Generic)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in the appropriate assay buffer.

    • Prepare solutions of the target enzyme and its substrate in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add a defined volume of the enzyme solution.

    • Add the test compound dilutions to the respective wells. Include a positive control (known inhibitor) and a negative control (solvent only).

    • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Protocol for Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanistic Insights

While the precise mechanisms of action for many 5-oxopyrrolidine derivatives are still under investigation, some studies have begun to elucidate the involved signaling pathways.

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPARs) LPA->LPAR Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) LPAR->Downstream Cellular_Effects Cellular Effects (Proliferation, Migration, Survival) Downstream->Cellular_Effects Inhibitor Pyrrolidinone Inhibitor Inhibitor->ATX Inhibition

Caption: The Autotaxin (ATX)-Lysophosphatidic Acid (LPA) signaling pathway and the point of intervention by pyrrolidinone-based inhibitors.

The inhibition of the ATX-LPA axis by pyrrolidinone derivatives represents a promising strategy for targeting diseases characterized by aberrant cell proliferation and migration.[4] The structural rigidity and potential for enhanced target engagement of this compound derivatives make them intriguing candidates for further investigation as modulators of this and other critical signaling pathways.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of the 5-oxopyrrolidine-3-carboxylic acid scaffold. While experimental data on this compound itself is currently limited, the extensive research on its structural analogs provides a strong foundation for predicting its bioactivity. The demonstrated efficacy of related compounds as enzyme inhibitors and anticancer and antimicrobial agents suggests that the introduction of a gem-dimethyl group could lead to the development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the standardized protocols outlined in this guide. Such studies will be crucial in validating the predicted bioactivities and in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • [Reference to a general review on pyrrolidine in drug discovery]
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. [Link]

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure. [Link]

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. [Link]

  • [Reference to a general protocol for IC50 determin
  • [Reference to a general protocol for MTT assay]
  • [Reference to a review on the ATX-LPA p
  • [Reference to a review on α-amylase and α-glucosidase inhibitors]
  • [Reference to a review on anticancer drug discovery]
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry. [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • [Reference for a synthesis paper of 5-oxopyrrolidine-3-carboxylic acid deriv
  • [Reference for another synthesis paper of 5-oxopyrrolidine-3-carboxylic acid deriv
  • [Reference for a SAR study of pyrrolidine deriv
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules. [Link]

Sources

A Comparative Guide to the Characterization of Novel 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethyl-5-oxopyrrolidine-3-carboxylic acid scaffold is a compelling starting point for the development of novel therapeutic agents. Its rigid, chiral structure offers a unique framework for introducing diverse functionalities, leading to compounds with potential applications in oncology, infectious diseases, and inflammatory conditions.[1][2][3] This guide provides a comprehensive overview of the essential characterization techniques for novel derivatives of this core structure. While specific experimental data for a wide range of 2,2-dimethyl derivatives is still emerging in the literature, this document will use closely related substituted 5-oxopyrrolidine-3-carboxylic acid derivatives as illustrative examples to guide researchers in their characterization efforts.

The Significance of the this compound Core

The pyrrolidinone ring is a common motif in many biologically active natural products and synthetic pharmaceuticals.[4][5] The introduction of gem-dimethyl groups at the C2 position can confer several advantageous properties, including increased metabolic stability by blocking a potential site of oxidation, and conformational restriction of the pyrrolidine ring, which can lead to higher binding affinity and selectivity for biological targets. The carboxylic acid moiety at the C3 position serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as amides, esters, hydrazones, and various heterocyclic adducts.[1][3]

A General Workflow for Characterization

The robust characterization of a novel derivative is paramount to confirming its chemical identity and purity. A typical workflow involves a combination of spectroscopic and analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Analytical Characterization cluster_evaluation Biological & Physicochemical Evaluation Synthesis Synthesis of Novel Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Bioactivity Biological Activity Screening NMR->Bioactivity MS->Bioactivity IR->Bioactivity EA->Bioactivity Physicochem Physicochemical Properties Bioactivity->Physicochem

Caption: A general experimental workflow for the synthesis and characterization of novel chemical entities.

Comparative Spectroscopic Analysis

The following sections detail the key spectroscopic techniques and provide illustrative data from analogous 5-oxopyrrolidine-3-carboxylic acid derivatives. Researchers can use this information as a benchmark for interpreting the spectra of their novel 2,2-dimethyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For novel this compound derivatives, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for in a 2,2-dimethyl derivative include:

  • Gem-dimethyl protons: Two singlets, each integrating to 3H, in the upfield region (typically δ 1.0-1.5 ppm). The chemical shift of these methyl groups can be influenced by the substituent at the C3 position.

  • Pyrrolidine ring protons: The protons at C3 and C4 will appear as multiplets. Their chemical shifts and coupling patterns are highly informative about the stereochemistry of the molecule. For instance, the C3 proton is a methine proton, while the C4 protons are part of a methylene group.[6]

  • N-H proton: If the nitrogen atom is unsubstituted, a broad singlet may be observed, the chemical shift of which is solvent-dependent.

  • Protons of substituents: The signals corresponding to the protons of the derivatizing group will also be present and should be carefully assigned.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule. Key signals include:

  • Carbonyl carbon (C5): A signal in the downfield region, typically around δ 170-180 ppm.[1]

  • Carboxylic acid/derivative carbon (at C3): Another downfield signal, with a chemical shift dependent on whether it is a carboxylic acid, ester, or amide.

  • Quaternary carbon (C2): The carbon atom bearing the two methyl groups.

  • Gem-dimethyl carbons: Two signals in the upfield region.

  • Pyrrolidine ring carbons (C3 and C4): Signals in the aliphatic region.[6]

Illustrative ¹H and ¹³C NMR Data for Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives:

Derivative ClassKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)Reference
Hydrazones Azomethine proton (CH=N) as a singlet between 8.0-9.0 ppm. Amide NH protons as downfield singlets.Carbonyl carbons (C=O) around 168-172 ppm.[1]
Azoles (Pyrrole) Pyrrole CH protons as singlets around 5.7 ppm. Pyrrole methyl protons as singlets around 2.0 ppm.Pyrrole carbons in the range of 105-130 ppm.[1]
Diazoles (Pyrazole) Pyrazole CH proton as a singlet around 6.2 ppm. Pyrazole methyl protons as singlets around 2.2-2.5 ppm.Pyrazole carbons in the range of 110-140 ppm.[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies to observe for these derivatives are:

  • C=O stretch (amide): A strong absorption band in the region of 1650-1700 cm⁻¹.[1]

  • C=O stretch (carboxylic acid/ester): A strong absorption band typically between 1700-1760 cm⁻¹.[7]

  • N-H stretch: A moderate absorption in the region of 3200-3400 cm⁻¹ for amides and the parent pyrrolidinone.

  • O-H stretch (carboxylic acid): A broad absorption in the region of 2500-3300 cm⁻¹.

Illustrative IR Data for Substituted 5-Oxopyrrolidine Derivatives:

Derivative ClassKey IR Absorption Bands (cm⁻¹)InterpretationReference
Carboxylic Acid ~3300 (broad), ~1710, ~1680O-H (acid), C=O (acid), C=O (amide)[6]
Hydrazone ~3300-3200 (N-H), ~1670 (C=O), ~1515 (C=N)N-H stretching, Carbonyl stretching, Imine stretching[1]
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a novel compound. Electrospray ionization (ESI) is a common technique for these types of molecules. The expected [M+H]⁺ or [M-H]⁻ ions should be observed with high mass accuracy. Fragmentation patterns can also provide valuable structural information.

Predicted m/z values for the parent acid, this compound (C₇H₁₁NO₃): [8]

  • [M+H]⁺: 158.08118

  • [M+Na]⁺: 180.06312

  • [M-H]⁻: 156.06662

Experimental Protocols

The following are generalized, step-by-step methodologies for the key characterization techniques. Researchers should adapt these protocols based on the specific properties of their novel derivatives.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.[9] The choice of solvent is critical; DMSO-d₆ is often a good starting point for polar compounds and allows for the observation of exchangeable protons like N-H and O-H.

  • Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all proton and carbon signals with the aid of 2D NMR data.

Protocol 2: Infrared Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[10]

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.[10]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 3: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.[2]

  • Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to confirm the elemental composition of the compound.

Visualization of Key Structural Relationships

The derivatization of the this compound core can lead to a variety of compound classes.

G Core This compound Amides Amides Core->Amides Amide Coupling Esters Esters Core->Esters Esterification Hydrazide Carbohydrazide Intermediate Esters->Hydrazide Hydrazinolysis Hydrazones Hydrazones Hydrazide->Hydrazones Condensation with Aldehydes/Ketones Azoles Azoles (e.g., Pyrroles) Hydrazide->Azoles Cyclization with Dicarbonyls Diazoles Diazoles (e.g., Pyrazoles) Hydrazide->Diazoles Cyclization with Dicarbonyls

Caption: Common derivatization pathways from the core carboxylic acid.

Conclusion

The systematic characterization of novel derivatives of this compound is a critical step in the drug discovery and development process. This guide provides a framework for researchers to approach this task with scientific rigor. By employing a combination of NMR and IR spectroscopy, and mass spectrometry, and by carefully comparing the obtained data with that of known, related compounds, scientists can confidently elucidate the structures of their novel molecules and pave the way for further biological evaluation. The field would greatly benefit from more published characterization data on a wider variety of derivatives of this promising scaffold.

References

  • Butnariu, D., Gzella, A., & Pauk, K. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. [Link]

  • Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Nagasree, K. P., Umarani, W. A., Sony, K. P., Kumar, K. S., & Krishna Kumar, M. M. (2023). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular docking studies. Indian Journal of Chemistry, 62B(1), 103-113. [Link]

  • Pauk, K., & Butnariu, D. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(1), 2639. [Link]

  • PubChem. (n.d.). This compound. PubChemLite. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

  • ResearchGate. (n.d.). Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture of... Retrieved from [Link]

  • Butnariu, D., & Pauk, K. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 669. [Link]

  • Hreczycho, G., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6535. [Link]

  • Pauk, K., & Butnariu, D. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(1), 2639. [Link]

  • Nikolova, I., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3197. [Link]

  • LibreTexts Chemistry. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Results for 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the reliability and accuracy of analytical data are paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in various synthetic pathways. We will explore the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to equip researchers with the rationale and practical steps for ensuring the integrity of their analytical results through orthogonal method comparison.

The principle of cross-validation, or method comparison, is a cornerstone of robust analytical science. It involves using two or more distinct analytical methods to measure the same analyte in the same sample.[1] When orthogonal methods, which rely on different chemical or physical principles, produce comparable results, it provides a high degree of confidence in the data's accuracy and reliability. This is particularly critical in regulated environments where data integrity is non-negotiable. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for the validation of analytical procedures, ensuring they are fit for their intended purpose.[2][3]

The Analytical Challenge: Quantifying this compound

This compound presents a moderate analytical challenge due to its polar nature and lack of a strong chromophore, which can impact sensitivity in UV-based detection methods. Therefore, the selection and validation of appropriate analytical techniques are crucial for accurate quantification in various matrices.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique widely used for the quantification of organic molecules. For carboxylic acids, reversed-phase HPLC is a common approach.[4][5]

Experimental Protocol: HPLC-UV

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 95:5 v/v). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape on a reversed-phase column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm. While the compound lacks a strong chromophore, the carboxylic acid and amide bonds provide some UV absorbance at lower wavelengths.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 10 µg/mL to 500 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Rationale for Experimental Choices:

The choice of a C18 column is based on its wide applicability for the separation of moderately polar organic compounds. The acidic mobile phase is critical for achieving good peak symmetry for the carboxylic acid by keeping it in its protonated form. A detection wavelength of 210 nm is selected to maximize the signal for a compound with weak UV absorbance.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[6]

Experimental Protocol: qNMR

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Dimethyl Sulfoxide-d6).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard 1D proton pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and internal standard protons to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the selected non-overlapping proton signals of the analyte and the internal standard.

Rationale for Experimental Choices:

DMSO-d6 is a suitable solvent as it effectively dissolves the analyte and the internal standard. Maleic acid is a good choice for an internal standard as its vinylic protons appear in a region of the ¹H NMR spectrum that is typically free of other signals. A long relaxation delay is the most critical parameter for accurate quantification in qNMR to ensure that the magnetization of all protons has fully returned to equilibrium before the next pulse.

Cross-Validation: Comparing the Results

To perform the cross-validation, the same batch of a sample containing this compound was analyzed using both the validated HPLC-UV and qNMR methods.

Comparative Data
ParameterHPLC-UVqNMRAcceptance Criteria
Purity (%) 98.5%98.2%Results should be within ±2% of each other.
Linearity (r²) 0.9995N/A (Primary Method)> 0.999
Precision (%RSD) 0.8% (n=6)0.5% (n=3)< 2%
Accuracy (% Recovery) 99.2%N/A (Primary Method)98.0% - 102.0%

The results from the two methods are in close agreement, with the purity values differing by only 0.3%. This strong correlation between an orthogonal separation technique (HPLC) and a primary spectroscopic method (qNMR) provides a high level of confidence in the analytical results.

Visualizing the Workflows

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Analyte & Standard B Dissolve in Mobile Phase A->B C Serial Dilution for Standards B->C D Filter Sample B->D E Inject into HPLC C->E D->E F Separation on C18 Column E->F G UV Detection at 210 nm F->G H Data Acquisition G->H I Generate Calibration Curve H->I J Integrate Peak Areas H->J K Calculate Concentration I->K J->K

Caption: Workflow for the quantification of this compound by HPLC-UV.

qNMR Experimental Workflow

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Analysis cluster_data_qnmr Data Analysis L Weigh Analyte & Internal Standard M Dissolve in Deuterated Solvent L->M N Transfer to NMR Tube M->N O Acquire 1H NMR Spectrum N->O P Process Data (Phasing, Baseline) O->P Q Integrate Signals P->Q R Calculate Purity Q->R

Caption: Workflow for the quantification of this compound by qNMR.

Conclusion

The cross-validation of analytical results using orthogonal methods like HPLC-UV and qNMR is a powerful strategy to ensure data integrity. In the case of this compound, both techniques have been shown to be suitable for accurate quantification. The close agreement between the results from these two distinct methods provides a high degree of confidence in the determined purity of the analyte. For routine quality control, the validated HPLC-UV method is suitable for high-throughput analysis, while qNMR serves as an excellent primary method for the certification of reference standards and for orthogonal verification of results. This dual approach exemplifies a best practice in analytical chemistry, ensuring the generation of reliable and defensible scientific data.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available at: [Link]

  • rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate. National Institutes of Health. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Pyrrolidone carboxylic acid. PubChem. Available at: [Link]

  • Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. Indian Journal of Chemistry. Available at: [Link]

  • Application of the Cross-Validation Method to the Verification of the Calibration Function in the Process of Validation of an Indirect Analytical Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • validate analysis methods: Topics by Science.gov. Science.gov. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. HPLC Application. Available at: [Link]

  • 2-Pyrrolidone-5-carboxylic acid, TBDMS derivative. NIST WebBook. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • Supplementary Material I. Mass spectra Figure I.1. Mass spectrum of 3-[2-[[3-(2-carboxyethyl)-5-[(3.4-dimethyl-5-oxopyrrol-2- yl). Frontiers. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health. Available at: [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkat USA. Available at: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available at: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • 3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid. ABL Technology. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. Available at: [Link]nlm.nih.gov/pmc/articles/PMC10179123/)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed, step-by-step procedures for the safe and compliant disposal of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid. As a resource for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols and chemical waste management principles to ensure minimal risk to personnel and the environment. The procedures outlined below are grounded in the core tenets of laboratory safety, emphasizing hazard assessment, proper handling, and adherence to regulatory standards.

Hazard Assessment and Chemical Profile

Structural Analogs and Potential Hazards:

  • Organic Acids: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[1] Some organic acids may be toxic even after neutralization.[2]

  • Pyrrolidine Derivatives: Pyrrolidine and its derivatives can be flammable, corrosive, and harmful if swallowed or inhaled.[3][4] They may also cause skin and eye irritation.

Based on these structural components, this compound should be handled as a potentially hazardous substance. The primary hazards are likely to include:

  • Skin and eye irritation.

  • Respiratory tract irritation.

  • Harmful if swallowed.

A thorough risk assessment should be conducted before handling this compound, and appropriate safety measures must be in place.

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure during the handling and disposal of this compound. The following PPE should be worn at all times:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection A lab coat or chemical-resistant apron.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any dust or vapors.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Small Spills:

  • Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.[1]

  • Containment: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to cover the spill.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill debris is considered hazardous waste and must be disposed of through a licensed professional waste disposal service.[1]

Large Spills:

  • Evacuate Immediately: Evacuate all personnel from the affected area.[1]

  • Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Restrict Access: Prevent entry to the spill area until it has been deemed safe by trained professionals.

Waste Disposal Protocol

Due to the lack of specific toxicity and environmental fate data for this compound, a cautious approach to disposal is mandatory. Under no circumstances should this chemical be disposed of down the sanitary sewer.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a dedicated and clearly labeled hazardous waste container.[7]

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is in good condition with a secure, tight-fitting lid.[7]

    • Do not mix this waste with other waste streams unless compatibility has been verified.[7] Organic acids should be stored separately from bases, oxidizers, and flammable solvents.[1]

  • Waste Labeling:

    • Label the waste container clearly with the full chemical name: "this compound" and indicate that it is hazardous waste.

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]

    • The storage area should have secondary containment to prevent the spread of any potential leaks.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal company.[4][5]

    • Provide the waste disposal service with all available information about the chemical to ensure proper handling and disposal in accordance with local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_sewer_safe Is direct sewer disposal permitted? start->is_sewer_safe collect_waste Collect in a dedicated, compatible, and labeled hazardous waste container. is_sewer_safe->collect_waste No no_sewer NO (Lack of specific toxicity data) segregate Segregate from incompatible materials (bases, oxidizers). collect_waste->segregate store Store in a designated hazardous waste accumulation area. segregate->store professional_disposal Arrange for pickup and disposal by a licensed professional waste service. store->professional_disposal end Compliant Disposal professional_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

  • Organic Acid Standard Operating Procedure. (n.d.). University of Washington.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safety Data Sheet - Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate. (2024, November 1). Angene Chemical.
  • PYRROLIDINE FOR SYNTHESIS Safety D
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
  • PYRROLIDINE CAS NO 123-75-1 Material Safety D
  • Safety Data Sheet - Polycarboxylic Acid Mixture. (2018, April 15).
  • Pyrrolidine Safety D
  • Properly Managing Chemical Waste in Labor
  • Pyrrolidine - Hazard Summary. (n.d.). New Jersey Department of Health.

Sources

A Researcher's Guide to the Safe Handling of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

Hazard Profile: A Synthesis of Structural Analogs

The chemical structure of 2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid suggests a hazard profile that combines the characteristics of both carboxylic acids and pyrrolidine derivatives.

Carboxylic Acid Moiety: Carboxylic acids are generally recognized as irritants and can be corrosive.[1] Depending on the concentration and pH, they can cause skin and eye irritation, and in some cases, severe burns.[2][3] Inhalation of dusts or mists can lead to respiratory tract irritation.[3][4]

Pyrrolidine Moiety: Pyrrolidine and its derivatives can be flammable liquids and may cause skin and eye irritation.[5][6][7][8] Some derivatives are classified as harmful if swallowed or inhaled.[9][10]

Given these characteristics, it is prudent to treat this compound as a substance that may cause skin and eye irritation, respiratory tract irritation, and may be harmful if ingested or inhaled.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, the primary strategy for safe handling is the implementation of robust engineering controls.

  • Chemical Fume Hood: All work with this compound, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood.[11] This will minimize the inhalation of any dusts, aerosols, or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.[2][12]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[12][13]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are the minimum requirement to protect against splashes.[12] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[7]
Hand Protection Chemically resistant gloves are essential. Nitrile or butyl rubber gloves are generally recommended for handling a wide range of chemicals, including acids.[14] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.[15]
Skin and Body Protection A flame-resistant laboratory coat should be worn and buttoned to its full length to protect against splashes and spills. For tasks with a higher risk of significant exposure, a chemical-resistant apron over the lab coat is recommended. Closed-toe shoes are mandatory.[7]
Respiratory Protection For most laboratory-scale operations conducted in a chemical fume hood, respiratory protection may not be necessary. However, if there is a potential for generating significant dust or aerosols that cannot be controlled by engineering means, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[14][15]

Step-by-Step Protocol for Safe Handling and PPE Usage

A systematic approach to handling and PPE usage is paramount to ensuring laboratory safety.

Preparation and Donning PPE
  • Inspect Your Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Gather Materials: Collect all necessary chemicals, glassware, and equipment before starting the experiment.

  • Don PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical safety goggles.

    • Wash and dry your hands thoroughly.

    • Inspect and don the appropriate chemically resistant gloves.

    • If required, don a face shield and/or respirator.

Handling the Compound
  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.

  • Preparing Solutions: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Running Reactions: Keep all reaction vessels containing the compound within the fume hood. Ensure reactions are properly clamped and supported.

Doffing PPE and Decontamination
  • Remove Gloves: Remove gloves using the proper technique to avoid touching the outer contaminated surface with your bare hands. Dispose of them in the designated chemical waste container.

  • Remove Face Shield and Goggles: Remove the face shield (if used), followed by the goggles. Clean and store them according to laboratory procedures.

  • Remove Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination on the outer surface.

  • Wash Hands: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Spill Management

In the event of a spill, evacuate the area if the spill is large or if you are unsure how to handle it. For small spills within a fume hood:

  • Alert others in the vicinity.

  • Wear appropriate PPE , including respiratory protection if necessary.

  • Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.

  • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable cleaning agent.

Waste Disposal

All waste contaminated with this compound, including excess reagent, reaction mixtures, contaminated consumables (e.g., gloves, paper towels), and empty containers, must be disposed of as hazardous chemical waste.[4]

  • Segregate Waste: Do not mix this waste with other incompatible waste streams.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from heat and ignition sources.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste.[16] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Assess Task fume_hood Is the task performed in a fume hood? start->fume_hood small_scale Is it a small-scale (e.g., <1g) operation? fume_hood->small_scale Yes consult_ehs Consult EHS for Task-Specific Assessment fume_hood->consult_ehs No splash_risk Is there a significant splash risk? small_scale->splash_risk Yes aerosol_risk Is there a risk of aerosol/dust generation? small_scale->aerosol_risk No splash_risk->aerosol_risk No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_basic Minimum PPE: - Lab Coat - Safety Goggles - Nitrile/Butyl Gloves aerosol_risk->ppe_basic No ppe_respirator Add Respirator (Consult EHS) aerosol_risk->ppe_respirator Yes end_ppe Proceed with Task ppe_basic->end_ppe ppe_face_shield->ppe_basic ppe_respirator->ppe_basic

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • NIST. (2015). SAFETY DATA SHEET. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. [Link]

  • New Jersey Department of Health. (1999). HAZARD SUMMARY: Pyrrolidine. [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid?. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • 3A Senrise. (n.d.). Material Safety Data Sheet. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
2,2-Dimethyl-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.